molecular formula C13H13ClN2O B1680143 (R)-selisistat CAS No. 848193-69-1

(R)-selisistat

カタログ番号: B1680143
CAS番号: 848193-69-1
分子量: 248.71 g/mol
InChIキー: FUZYTVDVLBBXDL-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(R)-selisistat is a 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide that has R configuration. It is the inactive enantiomer. It is an enantiomer of a (S)-selisistat.

特性

IUPAC Name

(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZYTVDVLBBXDL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848193-69-1
Record name Selisistat, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848193691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SELISISTAT, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4L745VB64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Selisistat: A Technical Guide to its Mechanism of Action as a SIRT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core mechanism of action of (R)-selisistat (also known as EX-527 or SEN0014196), a potent and selective inhibitor of Sirtuin 1 (SIRT1). This document details its biochemical interactions, downstream cellular effects, and the experimental methodologies used to elucidate its function, with a particular focus on its therapeutic potential in Huntington's Disease.

Core Mechanism of Action: Selective SIRT1 Inhibition

This compound is a small molecule that functions as a highly selective and potent inhibitor of SIRT1, a class III histone deacetylase (HDAC) that utilizes NAD+ as a cofactor.[1][2][3] The inhibitory action of selisistat is stereospecific, with the (S)-enantiomer being the active form, while the (R)-enantiomer is inactive.[1][4]

Biochemical studies have characterized selisistat as an uncompetitive inhibitor. This mode of inhibition indicates that selisistat binds most effectively to the enzyme-substrate complex, specifically after the formation of a bicyclic intermediate during the deacetylation reaction. By binding to this complex, selisistat prevents the completion of the deacetylation process, leading to an accumulation of acetylated SIRT1 substrates.

The primary molecular target of selisistat is the NAD+-dependent protein deacetylase sirtuin-1 (SIRT1). It exhibits significantly greater potency for SIRT1 compared to other sirtuin isoforms, such as SIRT2 and SIRT3, making it a valuable tool for studying the specific roles of SIRT1.

Quantitative Inhibition Data

The inhibitory potency of selisistat against sirtuin enzymes has been quantified across numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the specific assay conditions, substrates, and enzyme preparations used. A summary of reported IC50 values is presented below.

TargetIC50 (nM)Selectivity vs. SIRT1Reference(s)
SIRT1 38-
98-
123-
SIRT2 19,600>200-fold
SIRT3 48,700>200-fold

Key Signaling Pathways and Cellular Effects

The inhibition of SIRT1 by selisistat leads to the hyperacetylation of a multitude of downstream protein targets, thereby modulating their function and influencing various cellular pathways.

Huntington's Disease and Mutant Huntingtin (mHTT) Clearance

The primary therapeutic application of selisistat is in the treatment of Huntington's Disease (HD). The underlying hypothesis is that inhibiting SIRT1 enhances the clearance of the mutant huntingtin (mHTT) protein. SIRT1 is one of the few deacetylases known to target mHTT. By inhibiting SIRT1, selisistat promotes the acetylation of mHTT, which is believed to facilitate its degradation through the autophagy pathway. This selective clearance of the toxic mHTT protein represents a potential disease-modifying strategy for HD.

G cluster_SIRT1 SIRT1 Activity cluster_Selisistat Selisistat Intervention SIRT1 SIRT1 mHTT_acetylated Acetylated mHTT SIRT1->mHTT_acetylated Deacetylates mHTT_deacetylated Deacetylated mHTT (Toxic Aggregation) Autophagy Autophagy-mediated Clearance mHTT_acetylated->Autophagy Promotes Selisistat This compound Selisistat->SIRT1 Inhibits

Figure 1: this compound's proposed mechanism in Huntington's Disease.
p53 Acetylation and DNA Damage Response

Selisistat treatment leads to an increase in the acetylation of the tumor suppressor protein p53, particularly in the context of DNA damage. Acetylation of p53 is a critical post-translational modification that enhances its stability and transcriptional activity, leading to the activation of downstream targets involved in cell cycle arrest and apoptosis. While this effect is well-documented, some studies suggest it may not always translate to altered cell survival.

Modulation of the NF-κB Pathway

Selisistat has been shown to inhibit the deacetylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB) by both human SIRT1 and its Drosophila homolog, Sir2. Acetylation of p65 is known to regulate the duration and intensity of the NF-κB transcriptional response, which is a key pathway in inflammation and immunity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro SIRT1 Inhibition Assay (Fluor de Lys Method)

This assay quantifies the deacetylase activity of SIRT1 and its inhibition by compounds like selisistat.

  • Enzyme and Substrate Preparation: Recombinant human SIRT1 enzyme is purified. A fluorogenic peptide substrate derived from p53 (e.g., residues 379-382 with an acetylated lysine coupled to an aminomethylcoumarin group) is used.

  • Reaction Setup: The SIRT1 enzyme (e.g., 30 ng) is incubated with the p53 fluorogenic peptide (100 µM) and NAD+ (170 µM) in a reaction buffer.

  • Inhibitor Addition: this compound is added at varying concentrations (e.g., from 48 pM to 100 µM) to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a defined period, typically 45 minutes.

  • Development: A developer solution containing a protease is added, which cleaves the deacetylated peptide, releasing the fluorescent aminomethylcoumarin. This is incubated for an additional 15 minutes at 37°C.

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer with excitation at 360 nm and emission at 460 nm.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G start Start prep Prepare Reagents: - SIRT1 Enzyme - Fluorogenic Peptide - NAD+ - Selisistat Dilutions start->prep setup Set up Reaction: Combine SIRT1, Peptide, NAD+, and Selisistat prep->setup incubate1 Incubate at 37°C (45 minutes) setup->incubate1 develop Add Developer Solution incubate1->develop incubate2 Incubate at 37°C (15 minutes) develop->incubate2 measure Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate2->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Figure 2: Experimental workflow for an in vitro SIRT1 inhibition assay.
Western Blot Analysis of Protein Acetylation

This method is used to assess the acetylation status of specific proteins in cells treated with selisistat.

  • Cell Culture and Treatment: Cells (e.g., HEK293, NCI-H460) are cultured to a suitable confluency. The cells are then treated with this compound at the desired concentration (e.g., 1-10 µM) for a specified duration (e.g., 6 hours). In some experiments, cells may also be co-treated with a DNA damaging agent to stimulate p53 acetylation.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and deacetylase inhibitors to preserve the post-translational modifications.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the acetylated form of the protein of interest (e.g., anti-acetyl-p53 or anti-acetyl-p65). A separate blot is run with an antibody against the total protein as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities are quantified, and the level of acetylated protein is normalized to the total protein level.

Cell Viability Assay

This assay determines the effect of selisistat on cell proliferation and survival.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The following day, cells are treated with various concentrations of this compound for a specified period (e.g., 48-96 hours).

  • Viability Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent from the CellTiter-Glo luminescent assay, is added to each well.

  • Incubation: The plates are incubated according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.

  • Measurement: For the MTT assay, the absorbance is read on a spectrophotometer. For the CellTiter-Glo assay, luminescence is measured on a luminometer.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells, and dose-response curves are generated to determine the concentration at which cell viability is reduced by 50% (IC50).

References

(R)-Selisistat: A Deep Dive into its Potent and Selective Inhibition of SIRT1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core attributes of (R)-selisistat (also known as EX-527 or SEN0014196), a potent and highly selective inhibitor of Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in a wide array of cellular processes, including stress resistance, metabolism, apoptosis, and DNA repair.[1][2] The controversial role of SIRT1 in various diseases, including cancer, has made it a significant target for therapeutic intervention.[3] this compound has emerged as a key pharmacological tool for studying the physiological and pathological functions of SIRT1 and is under investigation for its therapeutic potential in conditions such as Huntington's disease.[1][4]

Quantitative Analysis of SIRT1 Inhibition Selectivity

This compound exhibits remarkable selectivity for SIRT1 over other sirtuin isoforms, particularly SIRT2 and SIRT3. This selectivity is critical for minimizing off-target effects and for precisely dissecting the biological functions of SIRT1. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

The table below summarizes the IC50 values of this compound against SIRT1, SIRT2, and SIRT3 from various studies. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the substrate and NAD+ concentrations.

TargetThis compound (EX-527) IC50Selectivity vs. SIRT1Reference(s)
SIRT1 38 nM - 123 nM-
SIRT2 19.6 µM - 27.7 µM>200-fold
SIRT3 48.7 µM~500-fold to >1200-fold

As the data clearly indicates, this compound is over 200-fold more selective for SIRT1 than for SIRT2 and approximately 500 to over 1200-fold more selective for SIRT1 than for SIRT3. The S-enantiomer of selisistat is the active form, with an IC50 of 98 nM for SIRT1. Furthermore, this compound shows negligible inhibitory activity against class I/II histone deacetylases (HDACs) and NADase at concentrations up to 100 µM.

Mechanism of SIRT1 Inhibition

This compound acts as an uncompetitive inhibitor with respect to NAD+. This means that it does not bind to the free enzyme but rather to the enzyme-substrate complex, specifically after the release of nicotinamide. This mechanism contributes to its specificity and potency.

Below is a diagram illustrating the proposed mechanism of SIRT1 inhibition by this compound.

SIRT1 SIRT1 SIRT1_Ac_Substrate SIRT1-Substrate Complex SIRT1->SIRT1_Ac_Substrate + Acetylated Substrate Ac_Substrate Acetylated Substrate NAD NAD+ Intermediate SIRT1-ADP-ribose- Substrate Intermediate SIRT1_Ac_Substrate->Intermediate + NAD+ Nicotinamide Nicotinamide Intermediate->Nicotinamide - Nicotinamide Inhibited_Complex Inhibited Complex Intermediate->Inhibited_Complex + this compound Deac_Substrate Deacetylated Substrate Intermediate->Deac_Substrate Hydrolysis O_Ac_ADPr 2'-O-acetyl-ADP-ribose Intermediate->O_Ac_ADPr Selisistat This compound Inhibited_Complex->Inhibited_Complex

Simplified mechanism of SIRT1 inhibition by this compound.

Experimental Protocols: In Vitro SIRT1 Inhibition Assay

The following provides a detailed methodology for a common in vitro SIRT1 inhibition assay used to determine the IC50 value of compounds like this compound. This protocol is based on the use of a fluorogenic peptide substrate derived from p53.

Materials:

  • Recombinant human SIRT1 enzyme (e.g., GST-tagged)

  • Fluorogenic acetylated peptide substrate (e.g., from p53 sequence)

  • NAD+

  • This compound (or other test inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing a protease to cleave the deacetylated product)

  • 96-well black microplates

  • Fluorometer

Experimental Workflow:

start Start prep_reagents Prepare Reagents: SIRT1, Substrate, NAD+, Selisistat dilutions start->prep_reagents add_components Add to 96-well plate: - Assay Buffer - SIRT1 Enzyme - this compound prep_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate initiate_reaction Initiate reaction by adding NAD+ and Substrate pre_incubate->initiate_reaction incubate Incubate at 37°C (e.g., 45-60 min) initiate_reaction->incubate stop_reaction Stop reaction and develop fluorescence by adding Developer incubate->stop_reaction read_fluorescence Read fluorescence (Ex: 360 nm, Em: 460 nm) stop_reaction->read_fluorescence analyze_data Analyze data: Calculate % inhibition and determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Workflow for an in vitro SIRT1 inhibition assay.

Detailed Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of recombinant SIRT1, the fluorogenic peptide substrate, and NAD+.

  • Assay Reaction Setup: In a 96-well black microplate, add the assay buffer, the SIRT1 enzyme solution, and the various concentrations of this compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the deacetylation reaction by adding a mixture of the fluorogenic peptide substrate and NAD+ to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.

  • Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated peptide, releasing a fluorescent molecule. Incubate for a further 15-30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis: Calculate the percentage of SIRT1 inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Impact on Cellular Signaling Pathways

By inhibiting SIRT1, this compound can modulate a multitude of downstream signaling pathways, making it a valuable tool for studying the roles of SIRT1 in cellular function and disease. One of the most well-characterized effects of SIRT1 inhibition is the increased acetylation of its substrates, including the tumor suppressor protein p53.

SIRT1 and p53 Signaling:

SIRT1 deacetylates p53 at lysine 382, leading to its inactivation and degradation. Inhibition of SIRT1 by this compound prevents the deacetylation of p53, thereby increasing its acetylation and stability. This, in turn, can enhance p53-mediated transcriptional activation of target genes involved in cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.

DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Ac_p53 Acetylated p53 (Active) p53->Ac_p53 Acetylation Ac_p53->p53 Deacetylation Cell_Cycle_Arrest Cell Cycle Arrest Ac_p53->Cell_Cycle_Arrest promotes Apoptosis Apoptosis Ac_p53->Apoptosis promotes SIRT1 SIRT1 SIRT1->p53 deacetylates Selisistat This compound Selisistat->SIRT1 inhibits

Modulation of the p53 pathway by this compound.

Other Key Signaling Pathways Influenced by SIRT1 Inhibition:

  • NF-κB Signaling: SIRT1 can deacetylate the p65 subunit of NF-κB, leading to the suppression of its transcriptional activity. Inhibition of SIRT1 can therefore enhance NF-κB signaling, which is involved in inflammation and cell survival.

  • Wnt/β-catenin Signaling: SIRT1 has been shown to regulate the Wnt signaling pathway by interacting with and deacetylating β-catenin, affecting its stability and transcriptional activity.

  • Metabolic Pathways: SIRT1 is a key regulator of metabolism, influencing processes like gluconeogenesis and fatty acid oxidation through its action on transcription factors and coactivators such as PGC-1α and FOXO1.

Conclusion

This compound is a highly potent and selective inhibitor of SIRT1, demonstrating significant selectivity over other sirtuin isoforms. Its well-characterized mechanism of action and its impact on key cellular signaling pathways, such as the p53 pathway, make it an indispensable tool for researchers in various fields. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for utilizing this compound to further explore the multifaceted roles of SIRT1 in health and disease and to advance the development of novel therapeutic strategies.

References

(R)-Selisistat vs. (S)-Selisistat: A Technical Guide to Enantiomeric Activity in SIRT1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in a myriad of cellular processes including stress response, metabolism, and aging. A critical aspect of selisistat's pharmacology lies in its stereochemistry. The compound is a racemic mixture of two enantiomers, (R)-selisistat and (S)-selisistat, which exhibit markedly different biological activities. This technical guide provides an in-depth analysis of the differential activity of these enantiomers, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to aid researchers in the fields of drug discovery and molecular biology. The evidence unequivocally demonstrates that the inhibitory activity of selisistat against SIRT1 is almost exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is largely inactive.

Comparative Biological Activity of Selisistat Enantiomers

The primary biological target of selisistat is SIRT1. The inhibitory potency of the individual enantiomers and the racemic mixture has been quantified through various in vitro assays. The (S)-enantiomer is the active component, exhibiting potent inhibition of SIRT1, while the (R)-enantiomer shows minimal to no activity.

Table 1: In Vitro Inhibitory Activity of Selisistat Enantiomers and Racemic Mixture against Sirtuins
CompoundTargetIC50Selectivity vs. SIRT1Reference
(S)-Selisistat (EX-243) SIRT138 nM - 98 nM-[1][2][3]
SIRT219.6 µM>200-fold[1][2]
SIRT348.7 µM>500-fold
This compound (EX-242) SIRT1> 100 µM-
Selisistat (Racemic EX-527) SIRT138 nM - 123 nM-

IC50 values can vary depending on the specific assay conditions, such as substrate and NAD+ concentrations.

The data clearly indicates that the (S)-enantiomer is a potent inhibitor of SIRT1 with IC50 values in the nanomolar range. In contrast, the (R)-enantiomer is significantly less active, with an IC50 value greater than 100 µM. The racemic mixture of selisistat also demonstrates potent SIRT1 inhibition, with its activity being driven by the (S)-enantiomer. Furthermore, (S)-selisistat displays high selectivity for SIRT1 over other sirtuin isoforms like SIRT2 and SIRT3.

Mechanism of Stereospecific Inhibition

The differential activity of the selisistat enantiomers is a direct consequence of the three-dimensional structure of the SIRT1 active site. The mechanism of SIRT1 inhibition by selisistat is uncompetitive with respect to the NAD+ cofactor. This means the inhibitor binds to the enzyme-substrate complex.

Crystal structures of sirtuins in complex with the active (S)-enantiomer have revealed that the inhibitor occupies the nicotinamide binding pocket (the C-pocket) of the enzyme. The specific stereochemical arrangement of the (S)-enantiomer allows for optimal interactions, including hydrogen bonds and hydrophobic contacts, within this pocket, leading to potent inhibition. The (R)-enantiomer, due to its different spatial orientation, is unable to fit as effectively into the binding pocket, resulting in its lack of significant inhibitory activity.

Experimental Protocols

In Vitro SIRT1 Deacetylase Inhibition Assay

This protocol describes a common method for determining the IC50 values of SIRT1 inhibitors.

Objective: To quantify the dose-dependent inhibition of SIRT1 deacetylase activity by this compound and (S)-selisistat.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluor de Lys-SIRT1 substrate (a fluorogenic peptide derived from p53, acetylated on a lysine residue)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease that cleaves the deacetylated substrate)

  • Test compounds: this compound and (S)-selisistat dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds ((R)- and (S)-selisistat) in DMSO and then dilute further into the assay buffer.

  • In a 96-well plate, add the SIRT1 enzyme, the Fluor de Lys-SIRT1 substrate, and NAD+ to the assay buffer.

  • Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Incubate the plate at 37°C for a specified period (e.g., 1 hour).

  • Stop the enzymatic reaction by adding the developer solution.

  • Incubate the plate at 37°C for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based p53 Acetylation Assay

This protocol assesses the ability of selisistat enantiomers to inhibit SIRT1 activity in a cellular context, leading to increased acetylation of the SIRT1 substrate, p53.

Objective: To determine the effect of this compound and (S)-selisistat on the acetylation status of p53 in cells.

Materials:

  • Human cell line (e.g., MCF-7, U2OS)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., etoposide, doxorubicin)

  • Test compounds: this compound and (S)-selisistat dissolved in DMSO

  • Lysis buffer

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-actin (loading control)

  • Secondary antibody conjugated to HRP

  • Western blot reagents and equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with the test compounds at various concentrations for a specified period (e.g., 1-2 hours) prior to inducing DNA damage.

  • Induce DNA damage by adding a DNA damaging agent (e.g., etoposide) and incubate for an additional period (e.g., 4-6 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then probe with primary antibodies against acetylated p53, total p53, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of acetylated p53 normalized to total p53 and the loading control.

Signaling Pathways and Visualizations

SIRT1 Deacetylation Pathway and Inhibition by (S)-Selisistat

SIRT1 plays a crucial role in regulating cellular processes by deacetylating a wide range of protein substrates, including histones and transcription factors such as p53. Deacetylation of these substrates modulates their activity and downstream signaling. (S)-selisistat, by inhibiting SIRT1, prevents this deacetylation, leading to the accumulation of acetylated substrates and subsequent alterations in gene expression and cellular function.

SIRT1_Pathway cluster_0 SIRT1 Catalytic Cycle cluster_1 Inhibition NAD NAD+ Intermediate Enzyme-Substrate Complex NAD->Intermediate binds NAM Nicotinamide Ac_Substrate Acetylated Substrate (e.g., p53-Ac) Ac_Substrate->Intermediate binds Deac_Substrate Deacetylated Substrate (e.g., p53) Downstream Cellular Responses (e.g., Apoptosis, DNA Repair) Deac_Substrate->Downstream Modulates Downstream Signaling SIRT1 SIRT1 Intermediate->NAM Intermediate->Deac_Substrate Deacetylation Inactive_Complex Inactive Ternary Complex Intermediate->Inactive_Complex S_Selisistat (S)-Selisistat S_Selisistat->Inactive_Complex Binds & Inhibits R_Selisistat This compound R_Selisistat->Intermediate IC50_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of (R)- and (S)-Selisistat C Combine Reagents in 96-well Plate A->C B Prepare Reaction Mix: SIRT1, Substrate, NAD+ B->C D Incubate at 37°C C->D E Add Developer Solution D->E F Measure Fluorescence E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

References

(R)-Selisistat: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Selisistat , also known as (R)-EX-527, is the R-enantiomer of Selisistat (EX-527), a potent and selective inhibitor of Sirtuin 1 (SIRT1). While the racemate and the (S)-enantiomer of Selisistat have been investigated for their therapeutic potential in various diseases, including Huntington's disease and cancer, this compound is considered the inactive enantiomer with significantly less biological activity.[1][2][3] This technical guide provides a detailed overview of the chemical structure, properties, and relevant experimental context of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a carbazole core. The chemical details are summarized in the table below.

IdentifierValue
IUPAC Name (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide[4]
Synonyms (R)-EX-527, EX-527 (R-enantiomer)[5]
CAS Number 848193-69-1
Molecular Formula C₁₃H₁₃ClN₂O
Molecular Weight 248.71 g/mol
SMILES O=C([C@H]1C(NC2=C3C=C(Cl)C=C2)=C3CCC1)N
InChI InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m1/s1

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValue
Appearance White solid
Solubility DMSO: 100 mg/mL (402.07 mM)
Predicted Density 1.388 g/cm³
Predicted XLogP3 2.5
Predicted pKa (strongest acidic) 14.53
Predicted pKa (strongest basic) -1.9

Biological Activity and Mechanism of Action

This compound is the stereoisomer of the potent SIRT1 inhibitor, (S)-selisistat. SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including gene silencing, DNA repair, and metabolic regulation, by deacetylating histone and non-histone proteins.

The inhibitory activity of Selisistat is highly stereospecific. The (S)-enantiomer is the active form, exhibiting potent inhibition of SIRT1 with an IC₅₀ value as low as 38 nM in cell-free assays. In contrast, this compound demonstrates significantly reduced or no inhibitory activity against SIRT1, with a reported IC₅₀ of > 100 μM. This makes this compound an ideal negative control for in vitro and in vivo studies investigating the effects of SIRT1 inhibition by its active enantiomer.

The primary mechanism of action of the active (S)-enantiomer involves binding to the SIRT1 enzyme, which in turn prevents the deacetylation of its target substrates. One of the key non-histone targets of SIRT1 is the tumor suppressor protein p53. Inhibition of SIRT1 by (S)-selisistat leads to increased acetylation of p53, which can enhance its transcriptional activity and promote apoptosis.

Signaling Pathway

The following diagram illustrates the established signaling pathway of SIRT1 and the point of inhibition by Selisistat.

SIRT1_pathway cluster_nucleus Nucleus SIRT1 SIRT1 NAM Nicotinamide SIRT1->NAM product p53 p53 SIRT1->p53 deacetylates NAD NAD+ NAD->SIRT1 co-substrate Ac_p53 Acetylated p53 Ac_p53->SIRT1 substrate Apoptosis Apoptosis p53->Apoptosis promotes Selisistat (S)-Selisistat Selisistat->SIRT1 inhibits

Caption: Simplified SIRT1 signaling pathway showing inhibition by (S)-Selisistat.

Experimental Protocols

Given that this compound is primarily used as an inactive control, the relevant experimental protocols are those designed to assess SIRT1 activity and the downstream cellular effects of its inhibition.

In Vitro SIRT1 Inhibition Assay

This protocol is designed to measure the inhibitory activity of a compound against recombinant human SIRT1.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human SIRT1 enzyme and a fluorogenic peptide substrate (e.g., derived from p53) are prepared in an appropriate assay buffer.

  • Compound Incubation: this compound, (S)-selisistat (as a positive control), and a vehicle control (e.g., DMSO) are pre-incubated with the SIRT1 enzyme in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorogenic peptide substrate and NAD⁺.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 45 minutes).

  • Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based p53 Acetylation Assay

This protocol assesses the ability of a compound to increase the acetylation of p53 in a cellular context.

Methodology:

  • Cell Culture: Human cell lines expressing wild-type p53 (e.g., MCF-7 or U2OS) are cultured to an appropriate confluency.

  • Compound Treatment: Cells are treated with various concentrations of this compound, (S)-selisistat, and a vehicle control for a specified duration. In some experiments, a DNA damaging agent can be co-administered to induce p53.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Western Blotting:

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for acetylated p53 (e.g., at lysine 382) and total p53.

    • The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The level of acetylated p53 is quantified and normalized to the total p53 level.

The following diagram outlines the workflow for the in vitro SIRT1 inhibition assay.

SIRT1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme SIRT1 Enzyme Incubation1 Pre-incubation: Enzyme + Compound Enzyme->Incubation1 Substrate Fluorogenic Substrate Reaction Reaction Initiation: + Substrate & NAD+ Substrate->Reaction Compound This compound / Controls Compound->Incubation1 Incubation1->Reaction Incubation2 Incubation at 37°C Reaction->Incubation2 Development Add Developer Incubation2->Development Measurement Measure Fluorescence Development->Measurement Calculation Calculate IC50 Measurement->Calculation

Caption: Workflow for an in vitro SIRT1 inhibition assay.

Conclusion

This compound is the inactive enantiomer of the potent SIRT1 inhibitor, Selisistat. Its primary utility in a research and drug development setting is as a negative control to elucidate the specific effects of SIRT1 inhibition mediated by its active (S)-enantiomer. A thorough understanding of its chemical and physical properties, alongside the biological context of SIRT1 signaling, is essential for its proper application in experimental design.

References

(R)-Selisistat's Impact on p53 Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-selisistat, also known as EX-527, is a potent and selective small-molecule inhibitor of Sirtuin 1 (SIRT1). SIRT1 is a member of the sirtuin family of proteins, which are Class III histone deacetylases (HDACs) dependent on nicotinamide adenine dinucleotide (NAD+) for their enzymatic activity. These enzymes play a crucial role in a variety of cellular processes, including stress resistance, metabolism, and aging, by deacetylating numerous protein substrates, including histones and transcription factors.[1]

One of the most critical non-histone targets of SIRT1 is the tumor suppressor protein p53.[2] p53 is a key transcriptional regulator that responds to cellular stress, such as DNA damage, by orchestrating responses like cell cycle arrest and apoptosis. The activity of p53 is tightly regulated by post-translational modifications, with acetylation being a key activating signal. Acetylation of p53, particularly at lysine 382 (K382), enhances its stability and transcriptional activity.[3][4] SIRT1 counteracts this activation by deacetylating p53.[2]

This technical guide provides an in-depth analysis of the molecular mechanism by which this compound modulates p53 acetylation. It details the signaling pathways involved, presents quantitative data on its efficacy and selectivity, and provides comprehensive experimental protocols for researchers in the fields of oncology, neurodegenerative disease, and drug development.

Core Mechanism: SIRT1 Inhibition and p53 Hyperacetylation

The primary mechanism of action for this compound involves its direct inhibition of SIRT1's deacetylase activity. SIRT1 functions to remove acetyl groups from lysine residues on target proteins, including p53. In response to cellular stressors like DNA damage, p53 is acetylated by histone acetyltransferases (HATs) such as p300/CBP. This acetylation is a critical step for p53 activation, leading to the transcription of target genes that mediate tumor suppression.

This compound, by selectively binding to and inhibiting SIRT1, prevents the deacetylation of p53. This leads to an accumulation of acetylated p53 within the cell, particularly acetylated at lysine 382. The sustained acetylation of p53 enhances its transcriptional activity, promoting downstream cellular responses such as apoptosis and cell cycle arrest, which are often desirable in cancer therapy.

Selisistat_p53_Pathway cluster_0 Cellular Stress Response cluster_1 p53 Regulation Cycle cluster_2 SIRT1 Inhibition cluster_3 Downstream Effects stress DNA Damage p300 p300/CBP stress->p300 activates p53_inactive p53 (Inactive) p300->p53_inactive acetylates p53_active Acetylated p53 (Active) (Ac-K382) p53_inactive->p53_active sirt1 SIRT1 p53_active->sirt1 substrate for transcription Target Gene Transcription (e.g., p21, BAX) p53_active->transcription promotes sirt1->p53_inactive deacetylates selisistat This compound selisistat->sirt1 inhibits apoptosis Apoptosis & Cell Cycle Arrest transcription->apoptosis leads to

Caption: this compound inhibits SIRT1, leading to p53 hyperacetylation and activation.

Quantitative Data

The efficacy and selectivity of this compound (EX-527) have been characterized in numerous studies. The following tables summarize key quantitative data regarding its inhibitory activity and its effect on p53 acetylation.

Table 1: Inhibitory Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. SIRT1Reference
SIRT1 98-
SIRT2 19,600~200-fold
SIRT3 48,700~500-fold
Class I/II HDACs > 100,000> 1000-fold
NADase > 100,000> 1000-fold

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data demonstrates high selectivity for SIRT1 over other sirtuins and classical HDACs.

Table 2: Cellular Effect of this compound on p53 Acetylation

Cell LineTreatment ConditionsObserved Effect on p53-K382 AcetylationReference
NCI-H460 (Lung Cancer)20 µM etoposide + 1 µM EX-527 for 6hDramatic increase
Primary Human Mammary Epithelial Cells (HMEC)Etoposide or Adriamycin + EX-527Significant increase
CML CD34+ (Leukemia Progenitors)SIRT1 shRNA or pharmacological inhibitionIncreased acetylated p53 levels
Glioma CellsEX-527 treatmentIncreased acetylated p53
Breast Cancer Cells (MCF7, etc.)EX-527 treatmentIncreased acetylation of p53 at K382

Experimental Protocols

To aid researchers in studying the effects of this compound on p53 acetylation, detailed protocols for key experiments are provided below.

Protocol 1: Immunoprecipitation and Western Blotting for Acetylated p53

This protocol is designed to detect changes in the acetylation status of endogenous p53 in cultured cells following treatment with this compound.

1. Cell Culture and Treatment: a. Plate cells (e.g., NCI-H460, MCF-7) at an appropriate density and allow them to adhere overnight. b. Induce DNA damage by treating cells with a genotoxic agent such as etoposide (e.g., 20 µM) to stimulate p53 expression and acetylation. c. Concurrently, treat cells with this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO). d. Include a positive control for hyperacetylation by treating cells with a pan-HDAC inhibitor like Trichostatin A (TSA) (e.g., 1 µM) and a sirtuin inhibitor like nicotinamide (e.g., 5 mM). e. Incubate for a specified period (e.g., 6 hours).

2. Cell Lysis: a. Wash cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse cells on ice using RIPA buffer supplemented with protease inhibitors, 1 µM TSA, and 5 mM nicotinamide to preserve the acetylation state. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Immunoprecipitation (IP): a. Determine the protein concentration of the supernatant using a BCA or Bradford assay. b. Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C. c. Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with a p53-specific antibody (e.g., anti-p53 DO-1) overnight at 4°C with gentle rotation. d. Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes. e. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding.

4. Western Blotting: a. Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. d. Incubate the membrane with a primary antibody specific for acetylated p53 at K382 (e.g., anti-acetyl-p53-K382) overnight at 4°C. e. As a control, run a parallel blot or strip and re-probe the same membrane with an antibody for total p53 to normalize for the amount of immunoprecipitated protein. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.

IP_WB_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis (with HDAC inhibitors) start->lysis ip 3. Immunoprecipitation (with anti-p53 Ab) lysis->ip sds_page 4. SDS-PAGE & Transfer ip->sds_page blotting 5. Western Blotting (anti-Ac-p53 & anti-total-p53) sds_page->blotting detection 6. Detection & Quantification blotting->detection end Analysis detection->end

Caption: Workflow for detecting acetylated p53 via Immunoprecipitation-Western Blot.

Protocol 2: In Vitro SIRT1 Deacetylase Assay (Fluorometric)

This protocol is used to determine the IC50 of this compound against SIRT1 activity in a cell-free system.

1. Reagents and Setup: a. Enzyme: Recombinant human SIRT1. b. Substrate: A peptide derived from the p53 sequence containing an acetylated lysine (e.g., K382), coupled to a fluorophore and a quencher. The signal is generated upon deacetylation and subsequent cleavage by a developer. c. Cofactor: NAD+. d. Inhibitor: this compound serially diluted to a range of concentrations. e. Assay Buffer: Buffer appropriate for SIRT1 activity (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). f. Plate: Black, flat-bottom 96-well plate for fluorescence measurements.

2. Assay Procedure: a. Add assay buffer to all wells. b. Add serial dilutions of this compound or vehicle control to the appropriate wells. c. Add recombinant SIRT1 enzyme to all wells except the 'no enzyme' control. d. Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature. e. Initiate the reaction by adding a mixture of the fluorogenic acetylated peptide substrate and NAD+. f. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

3. Signal Development and Detection: a. Stop the SIRT1 reaction and develop the signal by adding the developer solution (containing a protease that cleaves the deacetylated substrate, separating the fluorophore from the quencher). b. Incubate at room temperature for 15-30 minutes. c. Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

4. Data Analysis: a. Subtract the background fluorescence ('no enzyme' control) from all readings. b. Normalize the data to the 'vehicle control' (100% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a highly selective and potent inhibitor of SIRT1. Its mechanism of action directly results in the hyperacetylation of the p53 tumor suppressor protein, a key post-translational modification that enhances p53's function. This enhanced activity can trigger downstream pathways leading to apoptosis and cell cycle arrest, providing a strong rationale for its investigation in cancer therapy. While studies have shown that increased p53 acetylation by selisistat does not always alter cell survival following DNA damage in certain contexts, its ability to modulate this critical pathway remains a significant area of interest for drug development. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate and leverage the therapeutic potential of modulating the SIRT1-p53 axis.

References

(R)-Selisistat as a Negative Control for SIRT1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the use of appropriate controls is paramount to validate experimental findings and ensure data integrity. For compounds that exhibit stereoisomerism, an inactive enantiomer can serve as an ideal negative control. This technical guide focuses on the application of (R)-selisistat as a negative control for studies involving the potent and selective SIRT1 inhibitor, (S)-selisistat (also known as EX-527).

Selisistat is a racemic mixture, but its inhibitory activity against Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is primarily attributed to the (S)-enantiomer.[1][2] The (R)-enantiomer, in contrast, is largely inactive, making it an excellent tool to control for off-target or non-specific effects of the compound scaffold.[3] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways to effectively utilize this compound in research.

Data Presentation

The following table summarizes the inhibitory potency (IC50) of the selisistat enantiomers and the racemic mixture against SIRT1 and other sirtuins. The data clearly demonstrates the stereoselectivity of SIRT1 inhibition.

CompoundTargetIC50Reference(s)
(S)-Selisistat (EX-527)SIRT138 nM[1][4]
(S)-Selisistat (EX-527)SIRT198 nM
(S)-Selisistat (EX-527)SIRT1123 nM
(S)-Selisistat (EX-527)SIRT219.6 µM
(S)-Selisistat (EX-527)SIRT348.7 µM
This compound SIRT1 > 100 µM ****
Racemic Selisistat (EX-527)SIRT190 nM
Racemic Selisistat (EX-527)SIRT222.4 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below. When utilizing this compound as a negative control, it should be used at the same concentrations as the active (S)-enantiomer.

In Vitro SIRT1 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.

Objective: To measure the deacetylase activity of SIRT1 in the presence of (S)-selisistat and this compound.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • (S)-Selisistat and this compound

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

  • Add varying concentrations of (S)-selisistat, this compound, or vehicle control (e.g., DMSO) to the wells of the 96-well plate.

  • Add the recombinant SIRT1 enzyme to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that digests the deacetylated substrate, releasing the fluorophore.

  • Incubate for an additional period (e.g., 15-30 minutes) at 37°C to allow for signal development.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 values.

Cellular Viability Assay (MTT Assay)

This protocol is a standard method to assess cell viability and can be used to determine if the effects of (S)-selisistat are due to SIRT1 inhibition or general cytotoxicity.

Objective: To evaluate the effect of (S)-selisistat and this compound on cell viability.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • (S)-Selisistat and this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of (S)-selisistat, this compound, or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Express the results as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways regulated by SIRT1, providing a context for the use of (S)-selisistat and its negative control, this compound.

SIRT1_p53_Pathway cluster_stress Cellular Stress cluster_sirt1 SIRT1 Regulation cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Intervention Stress DNA Damage p53_ac Acetylated p53 Stress->p53_ac Acetylation SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylation Apoptosis Apoptosis p53_ac->Apoptosis CellCycleArrest Cell Cycle Arrest p53_ac->CellCycleArrest S_Selisistat (S)-Selisistat (Active Inhibitor) S_Selisistat->SIRT1 Inhibits R_Selisistat This compound (Negative Control) R_Selisistat->SIRT1 Inactive

Caption: SIRT1-p53 Signaling Pathway and Point of Inhibition.

SIRT1_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_sirt1_nfkb SIRT1-NF-κB Interaction cluster_transcription Gene Transcription cluster_inhibitors Pharmacological Intervention Stimulus e.g., TNF-α NFkB_ac Acetylated RelA/p65 Stimulus->NFkB_ac Acetylation SIRT1 SIRT1 NFkB RelA/p65 SIRT1->NFkB Deacetylation InflammatoryGenes Inflammatory Gene Expression NFkB_ac->InflammatoryGenes Promotes S_Selisistat (S)-Selisistat (Active Inhibitor) S_Selisistat->SIRT1 Inhibits R_Selisistat This compound (Negative Control) R_Selisistat->SIRT1 Inactive

Caption: SIRT1-NF-κB Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for validating the on-target effects of (S)-selisistat using this compound as a negative control.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Conditions cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture/ Enzyme Preparation Treatment Treatment Groups CellCulture->Treatment Vehicle Vehicle Control (e.g., DMSO) Treatment->Vehicle S_Selisistat (S)-Selisistat Treatment->S_Selisistat R_Selisistat This compound Treatment->R_Selisistat EnzymaticAssay SIRT1 Activity Assay Vehicle->EnzymaticAssay CellularAssay Cellular Phenotype Assay (e.g., Viability, Apoptosis) Vehicle->CellularAssay WesternBlot Western Blot (e.g., for Acetyl-p53) Vehicle->WesternBlot S_Selisistat->EnzymaticAssay S_Selisistat->CellularAssay S_Selisistat->WesternBlot R_Selisistat->EnzymaticAssay R_Selisistat->CellularAssay R_Selisistat->WesternBlot DataAnalysis Statistical Analysis EnzymaticAssay->DataAnalysis CellularAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on On-Target Effects DataAnalysis->Conclusion

References

The Discovery and Synthesis of (R)-selisistat: A Sirtuin 1 Inhibitor for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in the pathophysiology of several age-related and neurodegenerative diseases, most notably Huntington's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. It details the experimental protocols for key in vitro assays, summarizes critical quantitative data, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals working on sirtuin modulators and novel therapeutics for neurodegenerative disorders.

Discovery and Mechanism of Action

This compound was identified through high-throughput screening as a potent inhibitor of SIRT1.[1][2] It belongs to a class of indole-based compounds and has demonstrated high selectivity for SIRT1 over other sirtuin isoforms, particularly SIRT2 and SIRT3.[1][3][4]

The primary mechanism of action of selisistat is the inhibition of the deacetylase activity of SIRT1. SIRT1 deacetylates a wide range of protein substrates, including histones and transcription factors, thereby modulating numerous cellular processes. In the context of Huntington's disease, mutant huntingtin (mHTT) protein has been shown to interact with and inhibit SIRT1. This inhibition leads to the hyperacetylation of SIRT1 substrates, such as p53 and PGC-1α, contributing to neuronal dysfunction and cell death. By inhibiting SIRT1, selisistat is hypothesized to restore a more neuroprotective acetylation state on key proteins, although the precise downstream effects are still under active investigation.

SIRT1 Signaling Pathway in Huntington's Disease

The following diagram illustrates the central role of SIRT1 in the molecular pathology of Huntington's disease and the point of intervention for selisistat.

SIRT1_Pathway mHTT Mutant Huntingtin (mHTT) SIRT1 SIRT1 mHTT->SIRT1 inhibits p53 p53 SIRT1->p53 deacetylates PGC-1α PGC-1α SIRT1->PGC-1α deacetylates Selisistat This compound Selisistat->SIRT1 inhibits Acetylated_p53 Acetylated p53 p53->Acetylated_p53 Apoptosis Apoptosis Acetylated_p53->Apoptosis promotes Acetylated_PGC-1α Acetylated PGC-1α PGC-1α->Acetylated_PGC-1α Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial_Biogenesis promotes Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection

SIRT1 signaling in Huntington's disease.

Synthesis of this compound

The synthesis of selisistat is achieved through the Bischler-Möhlau indole synthesis. This reaction involves the condensation of an α-haloketone with an excess of an aniline derivative. For selisistat, the key starting materials are a derivative of α-bromoacetophenone and a substituted aniline. While the racemic synthesis is well-documented, the specific enantioselective synthesis or chiral separation method to obtain the active (R)-enantiomer is proprietary and not detailed in publicly available literature. It is understood that the (S)-enantiomer is inactive.

The general synthetic scheme is outlined below:

Synthesis_Workflow Start α-Bromoacetophenone derivative + 4-Chloroaniline derivative Reaction Bischler-Möhlau Indole Synthesis Start->Reaction Intermediate Racemic selisistat Reaction->Intermediate Separation Chiral Separation (e.g., HPLC) Intermediate->Separation Product This compound Separation->Product

General synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Selisistat

TargetIC50 (nM)Selectivity vs. SIRT1Reference
SIRT138 - 98-
SIRT2>19,600>200-fold
SIRT3>48,700>500-fold

Table 2: Pharmacokinetic Parameters of Selisistat in Humans (Single Dose)

Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
10125 (nM)--
100---
150--1.6-3.9 (µM)
300--1.6-3.9 (µM)
600--11.8 (µM)

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

SIRT1 Inhibition Assay (Fluor de Lys)

This assay measures the deacetylase activity of SIRT1 using a fluorogenic peptide substrate.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluor de Lys-SIRT1 substrate (p53-derived peptide)

  • NAD+

  • Developer solution

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 25 µL of the SIRT1 enzyme solution to each well.

  • Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of a solution containing the Fluor de Lys-SIRT1 substrate and NAD+.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of the Developer solution containing nicotinamide.

  • Incubate at room temperature for 45 minutes, protected from light.

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cell line (e.g., PC12, SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Assay)

This immunoassay measures DNA synthesis as a marker of cell proliferation.

Materials:

  • Human cell line

  • Complete cell culture medium

  • This compound

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Remove the culture medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.

  • Wash the wells with PBS.

  • Add the anti-BrdU antibody solution and incubate for 90 minutes at room temperature.

  • Wash the wells to remove unbound antibody.

  • Add the substrate solution and incubate until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the proliferation rate relative to the control.

Preclinical Evaluation Workflow

The preclinical development of a neuroprotective agent like this compound follows a structured workflow to assess its safety and efficacy before clinical trials.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 IND-Enabling Studies Target_Engagement Target Engagement (SIRT1 Inhibition Assay) Cell_Viability Cell Viability (MTT Assay) Target_Engagement->Cell_Viability Cell_Proliferation Cell Proliferation (BrdU Assay) Cell_Viability->Cell_Proliferation Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for acetyl-p53) Cell_Proliferation->Mechanism_of_Action Pharmacokinetics Pharmacokinetics (PK) (Rodent models) Mechanism_of_Action->Pharmacokinetics Efficacy Efficacy Studies (e.g., Huntington's Disease mouse models) Pharmacokinetics->Efficacy Toxicology Toxicology Studies (Rodent and non-rodent models) Efficacy->Toxicology GLP_Tox GLP Toxicology Toxicology->GLP_Tox IND_Submission Investigational New Drug (IND) Submission GLP_Tox->IND_Submission CMC Chemistry, Manufacturing, and Controls (CMC) CMC->IND_Submission

Preclinical development workflow for this compound.

Conclusion

This compound is a promising therapeutic candidate for Huntington's disease and potentially other neurodegenerative disorders due to its potent and selective inhibition of SIRT1. The data and protocols presented in this guide provide a foundational resource for researchers in this field. Further investigation into the detailed molecular mechanisms and continued evaluation in robust preclinical models are essential for advancing this and other sirtuin modulators towards clinical application.

References

Investigation of (R)-selisistat Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-selisistat, also known as EX-527 or SEN0014196, is a potent and selective, cell-permeable inhibitor of Sirtuin 1 (SIRT1). SIRT1 is a NAD⁺-dependent class III histone deacetylase (HDAC) that plays a crucial role in regulating a wide array of cellular processes, including gene expression, metabolism, DNA repair, and inflammation, by deacetylating histone and non-histone protein targets. Due to its central role in cellular function, the therapeutic potential of modulating SIRT1 activity has been explored for various conditions, including Huntington's disease, for which this compound has undergone clinical trials.[1][2]

Given the critical role of SIRT1 in cellular homeostasis, the selectivity of any inhibitory agent is of paramount importance to minimize unintended effects. This technical guide provides a comprehensive overview of the known off-target profile of this compound, presenting quantitative data on its selectivity, detailing the experimental protocols used for these assessments, and illustrating the key signaling pathways involved.

On-Target Activity and Selectivity Profile

This compound is the active (S)-enantiomer of the racemic mixture EX-527 and demonstrates high potency for SIRT1. Its selectivity has been primarily characterized against other members of the sirtuin family and classical histone deacetylases (HDACs).

Quantitative Selectivity Data

The following tables summarize the in vitro inhibitory activity of this compound against its primary target, SIRT1, and a panel of other enzymes. This data highlights the compound's selectivity.

Table 1: Inhibitory Activity against Sirtuin Family Enzymes

TargetIC₅₀Fold Selectivity vs. SIRT1Reference
SIRT1 38 nM - 98 nM-[3][4][5]
SIRT219.6 µM> 200-fold
SIRT348.7 µM> 500-fold
SIRT5No inhibition-

Note: IC₅₀ values can vary depending on assay conditions.

Table 2: Activity Against Other Off-Target Enzymes

Target ClassSpecific TargetsConcentration TestedObserved ActivityReference
HDACsClass I & IIUp to 100 µMNo inhibition
NAD⁺ Glycohydrolase-Up to 100 µMNo inhibition
PARPPARP1, PARP10Not specifiedNo inhibition
Cytochrome P450CYP1A2-IC₅₀ = 8.7 µM
CYP2C9-IC₅₀ = 62.4 µM
CYP2C19-IC₅₀ = 72.2 µM
CYP2D6, CYP3A4Up to 100 µMIC₅₀ > 100 µM

It is important to note that a comprehensive, broad off-target screening panel for this compound against a wide range of kinases, GPCRs, and ion channels is not publicly available at the time of this writing.

Signaling Pathway Context

To understand the potential impact of on-target and off-target effects, it is crucial to visualize the signaling network in which SIRT1 operates.

SIRT1_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors & Cellular Processes cluster_processes Cellular Outcomes Calorie_Restriction Calorie Restriction AMPK AMPK Calorie_Restriction->AMPK + Exercise Exercise Exercise->AMPK + ROS Oxidative Stress (ROS) SIRT1 SIRT1 ROS->SIRT1 - AMPK->SIRT1 + p53 p53 SIRT1->p53 - (deacetylation) NFkB NF-κB SIRT1->NFkB - (deacetylation) FOXO FOXO SIRT1->FOXO - (deacetylation) PGC1a PGC-1α SIRT1->PGC1a + (deacetylation) Histones Histones (H3, H4) SIRT1->Histones - (deacetylation) Apoptosis ↓ Apoptosis p53->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation Stress_Resistance ↑ Stress Resistance FOXO->Stress_Resistance Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Gene_Silencing Gene Silencing Histones->Gene_Silencing

Caption: SIRT1 signaling pathway showing key upstream regulators and downstream deacetylated targets.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of selectivity data. Below are representative protocols for assessing sirtuin inhibition.

Protocol 1: In Vitro Sirtuin Fluorometric Inhibition Assay

This protocol is a generalized method for determining the IC₅₀ of a compound against sirtuin enzymes using a fluorogenic peptide substrate.

Objective: To quantify the dose-dependent inhibition of SIRT1, SIRT2, and SIRT3 by this compound.

Materials:

  • Recombinant human SIRT1, SIRT2, SIRT3 enzymes

  • Fluorogenic peptide substrate (e.g., derived from p53, acetylated on lysine and coupled to a fluorophore like aminomethylcoumarin)

  • NAD⁺ (co-substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • This compound (test compound)

  • Developer solution (containing a protease to release the fluorophore)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the sirtuin enzyme diluted in Assay Buffer.

    • Add the diluted this compound or vehicle control (DMSO in Assay Buffer).

    • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD⁺.

  • Incubation: Incubate the plate at 37°C for a specified duration (e.g., 45-60 minutes).

  • Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.

  • Fluorescence Measurement: Incubate for a further 15 minutes at 37°C, then measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Sirtuin_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Add enzyme and inhibitor to 96-well plate A->C B Dilute SIRT enzyme and substrates in assay buffer B->C D Pre-incubate at 37°C C->D E Initiate reaction with NAD+ and peptide substrate D->E F Incubate at 37°C E->F G Add developer solution F->G H Measure fluorescence (Ex: 360nm, Em: 460nm) G->H I Calculate % Inhibition H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: Experimental workflow for a fluorometric sirtuin inhibition assay.

Conclusion

The available data strongly indicate that this compound is a highly selective inhibitor of SIRT1, with significantly lower potency against other sirtuins, particularly SIRT2 and SIRT3, and negligible activity against Class I and II HDACs at therapeutic concentrations. While a comprehensive off-target screening against a broad panel of kinases and receptors is not publicly documented, the existing selectivity profile suggests a low propensity for off-target effects mediated by these enzyme classes. The weak inhibition of certain cytochrome P450 enzymes may warrant consideration in clinical drug-drug interaction studies. For researchers utilizing this compound as a chemical probe, the high selectivity for SIRT1 over other sirtuins provides a reliable tool for investigating SIRT1-specific biological functions. However, as with any pharmacological agent, interpretation of cellular or in vivo results should consider the full context of its known pharmacological profile.

References

Methodological & Application

(R)-Selisistat In Vivo Experimental Protocol: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] Dysregulation of SIRT1 activity has been implicated in a variety of age-related and neurodegenerative diseases, including Huntington's disease (HD).[1][2] this compound has demonstrated neuroprotective effects in multiple preclinical models of HD, making it a compound of significant interest for therapeutic development.[2] This document provides detailed application notes and protocols for the in vivo experimental use of this compound, with a primary focus on the widely used R6/2 mouse model of Huntington's disease. Information on its application in a cancer model is also included to highlight its broader potential.

Mechanism of Action

This compound is the inactive enantiomer of the potent SIRT1 inhibitor selisistat (EX-527), while the (S)-enantiomer is the active form.[3] However, the racemic mixture, often referred to as selisistat or EX-527, is commonly used in research. Selisistat selectively inhibits SIRT1 with an IC50 of approximately 98-123 nM, showing over 200-fold selectivity against SIRT2 and SIRT3. SIRT1 deacetylates a wide range of substrates, including histones and transcription factors, thereby influencing gene expression and cellular stress responses. In the context of Huntington's disease, mutant huntingtin (mHtt) protein is a substrate of SIRT1. Inhibition of SIRT1 by selisistat is hypothesized to increase the acetylation of mHtt, promoting its clearance through autophagy and reducing its aggregation and subsequent neurotoxicity.

SIRT1 Signaling Pathway in Huntington's Disease

The neuroprotective effects of SIRT1 modulation in Huntington's disease are attributed to its influence on several downstream pathways critical for neuronal survival and function.

SIRT1_Pathway Selisistat This compound SIRT1 SIRT1 Selisistat->SIRT1 Inhibits mHtt Mutant Huntingtin (mHtt) SIRT1->mHtt Deacetylates Acetylated_mHtt Acetylated mHtt PGC1a PGC-1α SIRT1->PGC1a Activates (Deacetylates) FOXO3a FOXO3a SIRT1->FOXO3a Activates (Deacetylates) TORC1 TORC1 SIRT1->TORC1 Activates (Deacetylates) p53 p53 SIRT1->p53 Inhibits (Deacetylates) Autophagy Autophagy-mediated Clearance Acetylated_mHtt->Autophagy Promotes Aggregation mHtt Aggregation & Neurotoxicity Autophagy->Aggregation Reduces Mitochondrial_Biogenesis Mitochondrial Biogenesis & Function PGC1a->Mitochondrial_Biogenesis Promotes Stress_Resistance Stress Resistance FOXO3a->Stress_Resistance Promotes BDNF BDNF Transcription TORC1->BDNF Promotes Apoptosis Apoptosis p53->Apoptosis Induces

Figure 1: Simplified signaling pathway of SIRT1 inhibition by this compound in Huntington's disease.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo studies with this compound.

Table 1: Pharmacokinetic Parameters of Selisistat in R6/2 Mice

Dose (mg/kg/day)Cmax (µM)tmax (h)AUC0–τ (µM·h)C_ss,avg (µM)t1/2,z (h)Brain:Plasma Ratio
50.82.09.60.44.3~2:1
102.92.036.01.54.1~2:1
206.12.076.83.24.0~2:1

Table 2: Efficacy of Selisistat in R6/2 Mouse Model of Huntington's Disease

ParameterVehicle Control5 mg/kg Selisistat20 mg/kg Selisistat
Median Survival~12 weeksNo significant changeIncreased by 3 weeks
Ventricular VolumeIncreasedSignificantly reducedNot significant
mHtt AggregatesAbundantTrend towards reductionSignificantly decreased

Experimental Protocols

Protocol 1: this compound Treatment in the R6/2 Mouse Model of Huntington's Disease

This protocol details the oral administration of this compound to R6/2 transgenic mice, a widely used model for preclinical HD research.

Experimental Workflow

HD_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model R6/2 Mice (4.5 weeks old) Dosing Daily Oral Gavage (5 or 20 mg/kg) Animal_Model->Dosing Drug_Prep Prepare Selisistat in vehicle Drug_Prep->Dosing Behavioral Behavioral Testing (Rotarod, Open Field) Dosing->Behavioral Ongoing Sacrifice Sacrifice at 12 weeks Behavioral->Sacrifice Histology Histopathology (EM48 Staining, Ventricular Volume) Sacrifice->Histology Data_Analysis Data Analysis Histology->Data_Analysis

Figure 2: Experimental workflow for this compound in the R6/2 mouse model.

Materials:

  • This compound (or racemic selisistat/EX-527)

  • Vehicle (e.g., 0.5% hydroxypropyl methylcellulose [HPMC] in water)

  • R6/2 transgenic mice and wild-type littermates (4.5 weeks of age)

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Acclimation: House R6/2 and wild-type mice under standard laboratory conditions with ad libitum access to food and water. Allow for at least one week of acclimation before the start of the experiment.

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for 5 mg/kg and 20 mg/kg doses). Ensure the suspension is homogenous before each administration.

  • Dosing Regimen: Beginning at 4.5 weeks of age, administer this compound or vehicle to the mice once daily via oral gavage. The volume of administration should be based on the individual mouse's body weight.

  • Behavioral Testing:

    • Accelerating Rotarod Test:

      • Acclimate mice to the testing room for at least 30 minutes prior to testing.

      • Place the mouse on the rotarod apparatus.

      • The rod should accelerate from 4 to 40 rpm over a 300-second period.

      • Record the latency to fall for each mouse.

      • Perform three trials per mouse with a 15-minute inter-trial interval.

      • Conduct testing at regular intervals (e.g., weekly) throughout the study.

    • Open Field Test:

      • Acclimate mice to the testing room for at least 30 minutes.

      • Place the mouse in the center of a 50 cm x 50 cm open field arena.

      • Record the activity of the mouse for a 20-30 minute session using an automated tracking system.

      • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Endpoint Analysis (at 12 weeks of age):

    • Tissue Collection: Anesthetize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Histopathology:

      • EM48 Immunohistochemistry for Mutant Huntingtin Aggregates:

        • Cryoprotect the brain in sucrose solutions and section coronally on a cryostat or vibratome (e.g., 30-40 µm thick sections).

        • Perform free-floating immunohistochemistry. Briefly, quench endogenous peroxidases, block with appropriate serum, and incubate with primary antibody against mutant huntingtin (e.g., EM48, 1:500) overnight at 4°C.

        • Incubate with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent.

        • Visualize the staining using 3,3'-diaminobenzidine (DAB).

        • Mount sections on slides, dehydrate, and coverslip.

      • Quantification of mHtt Aggregates:

        • Acquire images of the striatum and cortex at a consistent magnification.

        • Using image analysis software, set a threshold to distinguish EM48-positive aggregates from the background.

        • Quantify the number and size of aggregates per unit area.

      • Ventricular Volume Measurement:

        • Using a series of regularly spaced coronal sections, outline the ventricles.

        • Apply the Cavalieri principle of stereology to estimate the total volume of the ventricles. This involves summing the areas of the ventricles on each section and multiplying by the distance between sections.

Protocol 2: this compound in a Zebrafish Breast Cancer Xenograft Model

This protocol provides a method for evaluating the anti-tumor effects of this compound in a zebrafish xenograft model.

Experimental Workflow

Cancer_Workflow cluster_setup Model Preparation cluster_xenograft Xenograft & Treatment cluster_analysis Tumor Growth Analysis Cell_Labeling Label Breast Cancer Cells (e.g., with DiD dye) Injection Inject Labeled Cells into Perivitelline Space Cell_Labeling->Injection Zebrafish_Embryos Zebrafish Embryos (2 days post-fertilization) Zebrafish_Embryos->Injection Treatment Administer Selisistat to Embryo Medium Injection->Treatment Imaging Fluorescence Imaging of Tumor Mass Treatment->Imaging After 3 days Quantification Quantify Tumor Area or Fluorescence Intensity Imaging->Quantification

Figure 3: Workflow for this compound in a zebrafish xenograft model.

Materials:

  • This compound

  • Human breast cancer cell line (e.g., T47D, MCF7)

  • Fluorescent cell labeling dye (e.g., Vybrant DiD)

  • Zebrafish embryos (e.g., AB strain) at 2 days post-fertilization (dpf)

  • Microinjection setup

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Label the breast cancer cells with a fluorescent dye according to the manufacturer's protocol.

  • Xenograft Injection: At 2 dpf, inject the labeled cancer cells into the perivitelline space of the zebrafish embryos.

  • Drug Treatment: Following injection, transfer the embryos to a multi-well plate containing embryo medium with the desired concentration of this compound or vehicle.

  • Tumor Growth Assessment: After a set incubation period (e.g., 3 days), anesthetize the zebrafish larvae and image the fluorescent tumor mass using a fluorescence microscope.

  • Quantification: Using image analysis software, quantify the size of the tumor by measuring the fluorescent area or the total fluorescence intensity.

Conclusion

This compound is a valuable tool for investigating the therapeutic potential of SIRT1 inhibition in various disease models. The protocols provided here for the R6/2 mouse model of Huntington's disease and a zebrafish cancer xenograft model offer a detailed framework for conducting in vivo efficacy studies. Careful adherence to these methodologies, along with appropriate data analysis, will enable researchers to robustly evaluate the preclinical effects of this promising compound.

References

(R)-Selisistat: A Guide to Cell-Based Assays for the Potent and Selective SIRT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to utilizing (R)-selisistat, a potent and selective inhibitor of Sirtuin 1 (SIRT1), in cell-based assays. It includes an overview of its mechanism of action, detailed protocols for key experiments, and a summary of quantitative data to facilitate experimental design and data interpretation. Diagrams illustrating the SIRT1 signaling pathway and a general experimental workflow are also provided to enhance understanding.

Introduction to this compound

This compound, also known as EX-527, is a small molecule that acts as a potent and selective inhibitor of SIRT1, a NAD+-dependent deacetylase.[1][2] SIRT1 is a member of the sirtuin family of proteins and plays a crucial role in various cellular processes, including gene silencing, DNA repair, and metabolism, by deacetylating histone and non-histone protein targets.[3][4] Due to the involvement of SIRT1 in the pathophysiology of several diseases, including Huntington's disease, cancer, and metabolic disorders, this compound has emerged as a valuable research tool and a potential therapeutic agent.[1] It is the inactive (R)-isomer of the racemic mixture EX-527, with the (S)-isomer being the active component. However, the racemate EX-527 is often used and referred to as selisistat in much of the literature.

Mechanism of Action

This compound selectively inhibits the catalytic activity of SIRT1. This inhibition leads to an increase in the acetylation levels of SIRT1 substrates, such as p53, thereby modulating their activity. The selectivity of selisistat for SIRT1 over other sirtuins, particularly SIRT2 and SIRT3, makes it a precise tool for studying SIRT1-specific functions in a cellular context.

Quantitative Data: Inhibitory Activity of Selisistat

The inhibitory potency of selisistat (often reported as the racemate EX-527 or the active (S)-isomer) has been determined in various assays. The IC50 values can vary depending on the assay conditions, substrate, and enzyme source.

TargetIC50 (nM)Assay ConditionsReference
Human SIRT138Cell-free assay
Human SIRT198High-throughput screen, bacterially expressed human SIRT1
Human SIRT1123Cell-free assay
Human SIRT219,600Cell-free assay
Human SIRT348,700Cell-free assay
Cell LineIC50 (µM)Assay TypeReference
A549 (Human lung carcinoma)29MTT assay (48 hrs)
HCT-116 (Human colorectal carcinoma)37MTT assay

Signaling Pathway and Experimental Workflow

To visually represent the cellular context of this compound's action and the general procedure for its use in cell-based assays, the following diagrams are provided.

SIRT1_Signaling_Pathway cluster_nucleus Nucleus SIRT1 SIRT1 NAM Nicotinamide SIRT1->NAM Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Deacetylation NAD NAD+ NAD->SIRT1 Co-substrate Acetylated_Substrate Acetylated Substrate (e.g., p53, Histones) Acetylated_Substrate->SIRT1 Downstream_Effects Downstream Cellular Effects (Gene expression, etc.) Deacetylated_Substrate->Downstream_Effects Selisistat This compound Selisistat->SIRT1 Inhibition

Caption: SIRT1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow A 1. Cell Culture (Select appropriate cell line) B 2. Cell Seeding (Plate cells at desired density) A->B C 3. Treatment (Add this compound at various concentrations) B->C D 4. Incubation (Incubate for a defined period) C->D E 5. Assay Performance (e.g., Viability, SIRT1 activity, Western Blot) D->E F 6. Data Acquisition (Measure signal, e.g., fluorescence, luminescence) E->F G 7. Data Analysis (Calculate IC50, statistical analysis) F->G

Caption: General workflow for a cell-based assay with this compound.

Experimental Protocols

Here are detailed protocols for common cell-based assays involving this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of selisistat on cell viability.

Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • Selected cancer cell line (e.g., A549, HCT-116)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In-Cell SIRT1 Activity Assay

This protocol provides a general framework for measuring the direct inhibitory effect of this compound on SIRT1 activity within cells.

Objective: To quantify the inhibition of endogenous or overexpressed SIRT1 deacetylase activity by this compound in a cellular context.

Materials:

  • Cells with detectable SIRT1 activity (e.g., 293T cells transiently transfected with a SIRT1 expression vector).

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM NaCl, 1 mM EDTA, 0.5% Nonidet P-40, with protease inhibitors).

  • This compound

  • SIRT1 activity assay kit (fluorometric), containing a fluorogenic SIRT1 substrate (e.g., a p53-derived peptide), NAD+, and developer solution.

  • Microplate fluorometer.

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-10 µM for 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using the cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SIRT1 Immunoprecipitation (Optional but Recommended for Specificity): Immunoprecipitate SIRT1 from the cell lysates using a specific antibody and protein A/G agarose beads.

  • Deacetylase Reaction: In a 96-well plate, combine the cell lysate (or immunoprecipitated SIRT1) with the SIRT1 assay buffer, fluorogenic substrate, and NAD+.

  • Incubation: Incubate the reaction at 37°C for 45-60 minutes.

  • Development: Add the developer solution to each well and incubate for an additional 15 minutes at 37°C.

  • Data Acquisition: Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Determine the percentage of SIRT1 inhibition for each concentration of this compound relative to the vehicle control.

Western Blot Analysis of Substrate Acetylation

Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the acetylation status of a known SIRT1 substrate (e.g., p53).

Materials:

  • Cell line of interest

  • This compound

  • DNA damaging agent (e.g., etoposide or hydrogen peroxide) to induce p53 acetylation.

  • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors.

  • Primary antibodies: anti-acetylated-p53 (e.g., at Lys382), anti-total p53, anti-SIRT1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to attach. Pre-treat cells with this compound for 1-2 hours before adding a DNA damaging agent to induce p53 acetylation.

  • Cell Lysis: After the desired treatment time, wash cells with cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the bands corresponding to acetylated-p53 and normalize to total p53 and the loading control. Compare the levels of acetylated p53 in selisistat-treated samples to the controls.

Conclusion

This compound is a powerful tool for investigating the biological roles of SIRT1. The protocols and data presented in this guide offer a solid foundation for designing and executing cell-based assays to explore the effects of this selective inhibitor. Proper experimental design, including appropriate controls and concentration ranges, is critical for obtaining reliable and interpretable results.

References

Application Notes and Protocols for (R)-selisistat Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-selisistat (also known as selisistat or EX-527) in mouse models, with a particular focus on neurodegenerative diseases like Huntington's disease. The following protocols and data have been compiled from published research to guide the design and execution of preclinical studies.

Mechanism of Action

This compound is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] SIRT1 deacetylates a wide range of protein substrates, including histones and transcription factors, thereby influencing various cellular processes.[1] In the context of Huntington's disease, the inhibition of SIRT1 by selisistat has been shown to be a promising therapeutic strategy.[4] The mechanism involves the modulation of protein acetylation, which is disrupted in this disease. By inhibiting SIRT1, selisistat can restore global acetylation levels, which is effective in suppressing the pathology associated with mutant huntingtin (mHTT) in various models.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and effective dosages of this compound in the R6/2 mouse model of Huntington's disease.

Table 1: Pharmacokinetic Parameters of Selisistat in R6/2 Mice

Dose (mg/kg/day, PO)Average Steady-State Plasma Level (µM)Brain:Plasma RatioTerminal Plasma Half-life (t½,z)
50.4~2:1Not explicitly stated in the provided results
101.5~2:1Not explicitly stated in the provided results
203.2~2:1Not explicitly stated in the provided results

Table 2: Efficacy of Selisistat in R6/2 Mouse Model of Huntington's Disease

Dose (mg/kg, PO, QD)Key Outcomes
5Trend towards reduction in mutant huntingtin inclusions. Minimal effective dose.
20Significant increase in median survival (3 weeks). Significant decrease in the number of mutant huntingtin inclusions.

Experimental Protocols

Protocol 1: Chronic Oral Administration of this compound in R6/2 Mice

This protocol is based on studies investigating the long-term efficacy of selisistat in a transgenic mouse model of Huntington's disease.

1. Materials:

  • This compound (Selisistat, EX-527)
  • Vehicle (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) in water)
  • R6/2 transgenic mice and wild-type littermates
  • Oral gavage needles
  • Standard laboratory animal housing and care facilities

2. Procedure:

  • Animal Model: Utilize R6/2 transgenic mice, a widely used model for preclinical studies in Huntington's disease.
  • Treatment Groups: Divide animals into at least three groups: vehicle control, 5 mg/kg selisistat, and 20 mg/kg selisistat.
  • Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. For example, suspend the required amount of selisistat in 0.5% HPMC. The concentration should be calculated based on the average weight of the mice to ensure a consistent dosing volume.
  • Administration:
  • Begin administration at a pre-determined age, for instance, 4.5 weeks of age.
  • Administer the drug or vehicle orally (PO) once daily (QD) using an appropriate-sized gavage needle.
  • Continue administration until the study endpoint (e.g., end-stage of the disease or a pre-defined time point).
  • Monitoring and Phenotypic Analysis:
  • Monitor animal health and body weight regularly (e.g., weekly).
  • Conduct a battery of standardized, disease-relevant phenotypic tests to assess motor function and other behavioral parameters.
  • Record survival data for each group.
  • Post-mortem Analysis:
  • At the study endpoint, euthanize the animals and collect brain tissue.
  • Perform histological analysis to quantify mutant huntingtin inclusions in relevant brain regions (e.g., striatum and cortex).

Protocol 2: Intraperitoneal Administration for Acute Studies

This protocol is adapted for studies requiring more rapid systemic exposure or for investigating acute effects of SIRT1 inhibition.

1. Materials:

  • This compound (Selisistat, EX-527)
  • Vehicle (e.g., DMSO)
  • Syringes and needles for intraperitoneal injection
  • Mouse model of choice

2. Procedure:

  • Drug Preparation: Dissolve this compound in a suitable vehicle like DMSO to the desired stock concentration. Further dilutions can be made in saline or other appropriate buffers, ensuring the final DMSO concentration is well-tolerated by the animals (typically below 10%).
  • Administration:
  • Inject the prepared selisistat solution intraperitoneally (IP) at the desired dose (e.g., 10 mg/kg).
  • The injection volume should be appropriate for the size of the mouse (e.g., 4 mL/kg).
  • Post-administration Analysis:
  • Collect tissues or blood samples at specified time points post-injection to assess pharmacokinetic profiles or downstream target engagement.

Visualizations

G cluster_0 SIRT1 Signaling in Huntington's Disease cluster_1 Therapeutic Intervention Mutant Huntingtin (mHTT) Mutant Huntingtin (mHTT) SIRT1 SIRT1 Mutant Huntingtin (mHTT)->SIRT1 dysregulates Histones & Transcription Factors Histones & Transcription Factors SIRT1->Histones & Transcription Factors deacetylates Acetylation Acetylation Histones & Transcription Factors->Acetylation maintains balance Gene Transcription Gene Transcription Acetylation->Gene Transcription regulates Neuronal Dysfunction & Degeneration Neuronal Dysfunction & Degeneration Gene Transcription->Neuronal Dysfunction & Degeneration leads to Selisistat Selisistat Selisistat->SIRT1 inhibits

Caption: Simplified signaling pathway of SIRT1 in Huntington's disease and the inhibitory action of selisistat.

G cluster_workflow Experimental Workflow for Selisistat in Mouse Models Start Start Animal Model Selection (e.g., R6/2) Animal Model Selection (e.g., R6/2) Start->Animal Model Selection (e.g., R6/2) Group Allocation (Vehicle, 5 mg/kg, 20 mg/kg) Group Allocation (Vehicle, 5 mg/kg, 20 mg/kg) Animal Model Selection (e.g., R6/2)->Group Allocation (Vehicle, 5 mg/kg, 20 mg/kg) Drug Preparation (Suspension in Vehicle) Drug Preparation (Suspension in Vehicle) Group Allocation (Vehicle, 5 mg/kg, 20 mg/kg)->Drug Preparation (Suspension in Vehicle) Daily Oral Administration (PO, QD) Daily Oral Administration (PO, QD) Drug Preparation (Suspension in Vehicle)->Daily Oral Administration (PO, QD) Behavioral & Phenotypic Monitoring Behavioral & Phenotypic Monitoring Daily Oral Administration (PO, QD)->Behavioral & Phenotypic Monitoring Endpoint Endpoint Behavioral & Phenotypic Monitoring->Endpoint Tissue Collection & Analysis Tissue Collection & Analysis Endpoint->Tissue Collection & Analysis Data Analysis & Interpretation Data Analysis & Interpretation Tissue Collection & Analysis->Data Analysis & Interpretation

Caption: General experimental workflow for chronic administration of selisistat in mouse models of neurodegeneration.

References

Dissolving (R)-Selisistat for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-selisistat, also known as (R)-EX-527, is the R-enantiomer of selisistat. Selisistat is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] SIRT1 is a key regulator in various cellular processes, including stress responses, metabolism, and gene expression, through the deacetylation of numerous protein substrates like p53, FOXO, and PGC-1α.[4] While the (S)-enantiomer is the biologically active inhibitor of SIRT1, the (R)-enantiomer is often used as a negative control in experiments.[5] Proper dissolution and handling of this compound are critical for accurate and reproducible experimental results in cell culture applications. These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro studies.

Data Presentation: Solubility of this compound

The solubility of this compound in common solvents is summarized below. It is important to note that using fresh, anhydrous solvents is crucial, as hygroscopic solvents like DMSO can significantly impact solubility.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO ≥ 100 mg/mL402.07 mMUltrasonic treatment may be needed to achieve this concentration. It is recommended to use newly opened DMSO.
Ethanol 10 mg/mL40.21 mMUltrasonic treatment is recommended to aid dissolution.
Water Insoluble-

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 24.87 mg of this compound (Molecular Weight: 248.71 g/mol ).

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration stock solution to a final working concentration in cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Sterile, pre-warmed cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM:

    • Use the formula: C1V1 = C2V2

    • (100 mM) * V1 = (10 µM) * (10 mL)

    • (100,000 µM) * V1 = (10 µM) * (10,000 µL)

    • V1 = (10 * 10,000) / 100,000 = 1 µL

  • Serial Dilution (Recommended): To ensure accurate pipetting of small volumes, it is recommended to perform a serial dilution.

    • Step A (Intermediate Dilution): Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.

    • Step B (Final Dilution): Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium to achieve the final 10 µM concentration.

  • Direct Dilution (for larger volumes): If preparing a larger volume of medium, direct dilution may be feasible. For the example above, add 1 µL of the 100 mM stock solution directly to 10 mL of cell culture medium.

  • Mixing and Application: Gently mix the medium containing this compound by swirling or inverting the tube/flask. Add the medicated medium to your cells as per your experimental design.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

Mandatory Visualizations

This compound Stock and Working Solution Preparation Workflow

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw->intermediate_dilution final_dilution Prepare Final Dilution in Culture Medium intermediate_dilution->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells G Simplified SIRT1 Inhibition Pathway SIRT1 SIRT1 Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Deacetylates Acetylation Increased Acetylation Selisistat (S)-Selisistat (Active Enantiomer) Selisistat->SIRT1 Inhibits Selisistat->Acetylation Substrate Acetylated Substrate (e.g., p53, Histones) Substrate->SIRT1 Downstream Altered Gene Expression & Cellular Processes Acetylation->Downstream

References

Application Notes and Protocols for (R)-selisistat Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of (R)-selisistat, also known as EX-527, in rodent studies. This compound is a potent and selective inhibitor of Sirtuin 1 (SIRT1) and has been investigated for its therapeutic potential in neurodegenerative diseases, particularly Huntington's disease.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various rodent studies involving the administration of this compound.

Table 1: this compound Administration and Pharmacokinetics in Rodent Models
Animal ModelDosing RegimenAdministration RoutePharmacokinetic ParametersBrain:Plasma RatioReference
R6/2 Mice (Huntington's Disease Model)5 and 20 mg/kg, dailyOral (PO)Steady-state plasma levels at 5, 10, and 20 mg/kg/day were 0.4, 1.5, and 3.2 µM, respectively.~2:1[4]
Mice10 mg/kgIntraperitoneal (i.p.)Not specifiedNot specified[1]
Balb/C Mice10 mg/kgIntraperitoneal (i.p.)Not specifiedNot specified
R6/2 Mice5 and 20 mg/kg, daily until deathOral gavage (in 0.5% HPMC)Not specifiedNot specified
Mice10 mg/kg/dayIntraperitoneal (i.p.)Not specifiedNot specified
Table 2: Effects of this compound in Rodent Models of Huntington's Disease
Animal ModelDoseKey FindingsReference
R6/2 Mice20 mg/kg/day, POSignificant increase in survival with a median lifespan increase of 3 weeks.
R6/2 Mice5 and 20 mg/kg/day, POSignificant decrease in the number of inclusions in the brain at 20 mg/kg.
R6/2 Mice5 mg/kg/day, POStatistically significant reduction of ventricular volume.

Experimental Protocols

Preparation of this compound for Administration

This compound is a racemic mixture; the active isomer is the (S)-enantiomer. The following protocols are for the racemic mixture, commonly referred to as EX-527 or selisistat.

For Oral Administration (Gavage):

  • Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) in water.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% HPMC solution by dissolving HPMC in sterile water.

    • Suspend the this compound powder in the 0.5% HPMC vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a mouse with a volume of 10 mL/kg, the concentration would be 1 mg/mL).

    • Ensure the suspension is homogenous by vortexing or sonicating before each use.

For Intraperitoneal (i.p.) Injection:

  • Vehicle: A common vehicle for i.p. injection is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is dissolving in DMSO.

  • Preparation:

    • Dissolve this compound in DMSO to create a stock solution. For a final concentration of 10 mg/kg with an injection volume of 4 mL/kg, the stock concentration would need to be adjusted accordingly.

    • For the mixed vehicle, add the solvents sequentially, ensuring the compound is dissolved as much as possible at each step.

    • The final solution should be clear. Sonication may be used to aid dissolution.

    • It is recommended to keep the final concentration of DMSO below 10% for normal mice.

Administration Procedures

Oral Gavage:

  • Gently restrain the mouse or rat.

  • Use a proper-sized, ball-tipped gavage needle.

  • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the gavage needle into the esophagus and deliver the prepared this compound suspension.

  • Monitor the animal briefly after the procedure to ensure there are no signs of distress.

Intraperitoneal Injection:

  • Restrain the rodent, exposing the abdomen.

  • Tilt the animal slightly head-down.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no bodily fluids are drawn, indicating correct placement in the peritoneal cavity.

  • Inject the prepared this compound solution.

Behavioral Testing: Rotarod Test for Motor Coordination

The rotarod test is commonly used to assess motor coordination and balance in rodent models of Huntington's disease.

  • Apparatus: A rotating rod with adjustable speed.

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.

  • Training: Train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days before the start of the experiment.

  • Testing:

    • Place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall or the time the animal remains on the rod.

    • Perform 2-3 trials per animal with a rest period in between.

    • The average latency to fall is used for data analysis.

Post-mortem Tissue Processing and Histological Analysis

Brain Tissue Collection and Preparation:

  • Anesthetize the animal deeply and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Dissect the brain and post-fix it in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by incubating it in a series of sucrose solutions of increasing concentration (e.g., 15% and then 30%) until it sinks.

  • Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze it.

  • Cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat.

Histological Staining (e.g., for Huntingtin Inclusions):

  • Mount the brain sections on charged glass slides.

  • Wash the sections with PBS to remove the OCT.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

  • Incubate the sections with a primary antibody against mutant huntingtin (e.g., EM48) overnight at 4°C.

  • Wash the sections with PBS and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

  • Wash and then incubate with an avidin-biotin-peroxidase complex (ABC kit).

  • Develop the signal with a diaminobenzidine (DAB) substrate kit.

  • Counterstain with a nuclear stain like hematoxylin if desired.

  • Dehydrate the sections through a series of ethanol concentrations, clear with xylene, and coverslip with mounting medium.

  • Analyze the number and size of inclusions using microscopy and image analysis software.

Signaling Pathways and Experimental Workflows

SIRT1 Signaling Pathway and this compound Inhibition

SIRT1 is a NAD+-dependent deacetylase that removes acetyl groups from various protein substrates, including histones and transcription factors like p53. In the context of neurodegenerative diseases, SIRT1 is believed to play a protective role by modulating pathways involved in stress resistance, inflammation, and protein aggregation. This compound acts as a potent inhibitor of SIRT1.

SIRT1_pathway cluster_sirt1 SIRT1 Activity cluster_substrates Protein Substrates cluster_effects Cellular Outcomes SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylates Histones Histones SIRT1->Histones Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates mHTT mutant Huntingtin (mHTT) SIRT1->mHTT Deacetylates NAD NAD+ NAD->SIRT1 Co-factor Apoptosis Apoptosis p53->Apoptosis Promotes Inflammation Inflammation NFkB->Inflammation Promotes mHTT_clearance mHTT Clearance mHTT->mHTT_clearance Targeted for Neuroprotection Neuroprotection mHTT_clearance->Neuroprotection Leads to R_selisistat This compound (EX-527) R_selisistat->SIRT1 Inhibits

Caption: this compound inhibits SIRT1, impacting downstream pathways.
Experimental Workflow for this compound Rodent Studies

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a rodent model of neurodegeneration.

experimental_workflow start Start: Animal Model Selection (e.g., R6/2 Mice) drug_prep Drug Preparation This compound Suspension/Solution start->drug_prep randomization Randomization into Treatment Groups (Vehicle, this compound doses) drug_prep->randomization administration Chronic Administration (Oral Gavage or i.p. Injection) randomization->administration behavioral Behavioral Testing (e.g., Rotarod, Open Field) administration->behavioral Throughout treatment endpoint Endpoint Determination (e.g., Survival, Body Weight) administration->endpoint data_analysis Data Analysis and Interpretation behavioral->data_analysis tissue_collection Tissue Collection (Brain Perfusion and Dissection) endpoint->tissue_collection histology Histological Analysis (e.g., Inclusion Counts, Neuropathology) tissue_collection->histology biochemistry Biochemical Analysis (e.g., Western Blot, SIRT1 Activity Assay) tissue_collection->biochemistry histology->data_analysis biochemistry->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for in vivo studies with this compound.

References

Application Notes and Protocols for (R)-selisistat in Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-selisistat, a potent and selective inhibitor of Sirtuin 1 (SIRT1), in the context of neurodegeneration research, with a particular focus on Huntington's Disease (HD). This document includes key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound, also known as EX-527 or SEN0014196, is a small molecule inhibitor of the NAD+-dependent deacetylase SIRT1.[1][2] SIRT1 is implicated in various cellular processes, including the deacetylation of the huntingtin (HTT) protein, which is mutated in Huntington's disease. Inhibition of SIRT1 by this compound has been shown to increase the acetylation of mutant huntingtin (mHTT), promoting its clearance through autophagy.[1] This mechanism has positioned this compound as a potential therapeutic agent for neurodegenerative diseases characterized by the accumulation of misfolded proteins.

Quantitative Data

The following tables summarize key quantitative data for this compound, facilitating comparison and experimental design.

Table 1: In Vitro Efficacy and Selectivity of this compound

ParameterValueSpeciesAssay TypeReference
SIRT1 IC50 38 nMHumanCell-free[2]
98 nMHumanRecombinant enzyme[1]
123 nMHumanCell-free
SIRT2 IC50 19.6 µMHumanCell-free
SIRT3 IC50 48.7 µMHumanCell-free
Selectivity (SIRT2/SIRT1) >200-foldHumanCell-free
Selectivity (SIRT3/SIRT1) >200-foldHumanCell-free

Table 2: Preclinical and Clinical Pharmacokinetics of this compound

SpeciesDoseRouteCmaxTmaxt1/2Reference
Mouse (R6/2) 10 mg/kgOral2.3 µM--
20 mg/kgOral---
Human (Healthy) 150 mgOral1.6 µM--
300 mgOral3.9 µM--
600 mgOral11.8 µM--

Signaling Pathway

The proposed mechanism of action for this compound in the context of Huntington's Disease involves the inhibition of SIRT1, leading to increased acetylation of mutant huntingtin and its subsequent clearance.

Selisistat_Pathway selisistat This compound sirt1 SIRT1 selisistat->sirt1 Inhibits mHTT_acetylated Acetylated Mutant Huntingtin sirt1->mHTT_acetylated Prevents formation of mHTT Mutant Huntingtin (deacetylated) sirt1->mHTT Deacetylates autophagy Autophagic Clearance mHTT_acetylated->autophagy Promotes neuroprotection Neuroprotection autophagy->neuroprotection Leads to

Mechanism of this compound in Huntington's Disease.

Experimental Protocols

In Vitro Assays

1. SIRT1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits (e.g., Fluor de Lys).

  • Materials:

    • Recombinant human SIRT1 enzyme

    • Fluor de Lys-SIRT1 substrate (acetylated p53 peptide)

    • Fluor de Lys Developer

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • NAD+

    • This compound

    • 96-well black microplate

    • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • In a 96-well plate, add 25 µL of Assay Buffer, 5 µL of NAD+ (final concentration ~100 µM), and 5 µL of the this compound dilution.

    • Add 10 µL of recombinant SIRT1 enzyme (final concentration ~1-5 ng/µL) to each well, except for the no-enzyme control wells.

    • Initiate the reaction by adding 5 µL of Fluor de Lys-SIRT1 substrate (final concentration ~50 µM).

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.

    • Stop the reaction by adding 50 µL of Fluor de Lys Developer containing nicotinamide.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Read the fluorescence on a plate reader.

    • Calculate the percent inhibition relative to the vehicle control (e.g., DMSO) and determine the IC50 value.

SIRT1_Inhibition_Workflow start Start prep_reagents Prepare Reagents: This compound dilutions, SIRT1, Substrate, NAD+ start->prep_reagents plate_setup Add Reagents to 96-well Plate prep_reagents->plate_setup incubate1 Incubate at 37°C (45-60 min) plate_setup->incubate1 add_developer Add Developer incubate1->add_developer incubate2 Incubate at RT (30 min) add_developer->incubate2 read_fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) incubate2->read_fluorescence analyze Analyze Data (Calculate IC50) read_fluorescence->analyze end End analyze->end

Workflow for SIRT1 Inhibition Assay.

2. Cell Viability Assay (MTT)

  • Materials:

    • Cells of interest (e.g., PC12 cells expressing mutant huntingtin)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well clear microplate

    • Spectrophotometer (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

    • After treatment, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Western Blot for Acetylated p53

  • Materials:

    • Cells treated with this compound and a DNA damaging agent (e.g., etoposide)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the cells and quantify protein concentration.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize the protein bands using a chemiluminescence imager.

    • Quantify band intensities and normalize the acetylated p53 signal to total p53 and the loading control.

In Vivo Studies in R6/2 Mouse Model of Huntington's Disease

1. Drug Administration

  • Animal Model: Transgenic R6/2 mice, a commonly used model for Huntington's disease.

  • Formulation: this compound can be formulated for oral gavage in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.

  • Dosing: Doses ranging from 5 to 20 mg/kg have been shown to be effective in preclinical studies. Dosing is typically performed once daily.

2. Rotarod Test for Motor Coordination

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes.

    • Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm).

    • Once the mouse is stable, begin the acceleration protocol (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform multiple trials per mouse with an inter-trial interval of at least 15 minutes.

    • Clean the apparatus between each mouse.

3. Immunohistochemistry for Huntingtin Aggregates

  • Tissue Preparation:

    • Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

    • Dissect the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain in a sucrose gradient (e.g., 15% then 30%).

    • Section the brain on a cryostat or vibratome.

  • Staining Procedure:

    • Wash the sections in PBS.

    • Perform antigen retrieval if necessary (e.g., with formic acid for aggregated huntingtin).

    • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

    • Incubate with a primary antibody against huntingtin (e.g., EM48, which recognizes mutant huntingtin aggregates) overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the sections with a DAPI-containing mounting medium.

    • Image the sections using a fluorescence or confocal microscope.

    • Quantify the number and size of huntingtin aggregates.

InVivo_Workflow start Start drug_admin Daily Oral Administration of this compound start->drug_admin behavioral Behavioral Testing (e.g., Rotarod) drug_admin->behavioral tissue_collection Tissue Collection (Brain) behavioral->tissue_collection histology Immunohistochemistry for Huntingtin Aggregates tissue_collection->histology data_analysis Data Analysis histology->data_analysis end End data_analysis->end

References

Application Notes: (R)-selisistat in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-selisistat, also known as EX-527, is a potent, cell-permeable, and highly selective inhibitor of Sirtuin 1 (SIRT1).[1][2] SIRT1 is a NAD+-dependent histone deacetylase that plays a crucial role in a variety of cellular processes, including cell growth, proliferation, differentiation, and cell death.[2] In many cancers, SIRT1 is overexpressed and contributes to tumor progression and chemoresistance by deacetylating and inactivating tumor suppressor proteins. This compound's ability to specifically inhibit SIRT1 makes it a valuable tool for cancer research and a potential therapeutic agent.[3]

Mechanism of Action

SIRT1 promotes cancer cell survival by deacetylating and thereby inactivating key tumor suppressor proteins, such as p53. Deacetylated p53 is targeted for degradation, preventing it from initiating apoptosis in response to cellular stress or DNA damage.

This compound functions by inhibiting the deacetylase activity of SIRT1. This inhibition leads to the hyperacetylation of SIRT1 substrates, including p53 at lysine 382. Acetylated p53 is stabilized and transcriptionally active, allowing it to induce the expression of pro-apoptotic genes, leading to cell cycle arrest and apoptosis in cancer cells. Studies have also shown that SIRT1 inhibition can suppress cell migration and enhance the efficacy of chemotherapeutic agents like paclitaxel.

G cluster_0 cluster_1 SIRT1 SIRT1 p53_deAc p53 (Inactive) SIRT1->p53_deAc p53_Ac Acetylated p53 (Active) p53_Ac->p53_deAc Deacetylation Apoptosis Apoptosis & Cell Cycle Arrest p53_Ac->Apoptosis Induces Selisistat This compound (EX-527) Selisistat->SIRT1 Inhibits

Caption: Mechanism of this compound Action.

Data on Anti-Cancer Activity

This compound has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines, both as a single agent and in combination with other anti-cancer drugs.

Table 1: Single-Agent IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Duration (h)
MCF-7Breast (Luminal A)85.26 ± 9.2096
MCF-7Breast (Luminal A)25.3072
T47DBreast (Luminal A)50.7596
MDA-MB-231Breast (Triple-Neg)50.8996
MDA-MB-468Breast (Triple-Neg)49.0496
BT-549Breast (Triple-Neg)49.8696
A549Lung2948
HCT-116Colon37Not Specified
Table 2: Observed Effects of this compound in Cancer Cell Lines
Cancer TypeCell LinesObserved Effects
Breast CancerMCF7, T47D, MDA-MB-231, MDA-MB-468, BT-549Inhibition of proliferation, induction of apoptosis, cell cycle arrest.
Synergistic/additive anti-cancer effects when combined with paclitaxel.
GliomaNot SpecifiedInduction of apoptosis via activation of the p53 signaling pathway.
Cervical CancerNot SpecifiedSuppression of cell migration.
Lung CancerH460-RIncreased chemosensitivity to cisplatin.
Pancreatic CancerPANC-1Enhanced sensitivity to chemotherapy.

Experimental Protocols

General Guidelines for Preparing this compound Stock Solution
  • This compound (EX-527) is typically supplied as a powder.

  • To prepare a stock solution, dissolve the powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to a concentration of 10-20 mM.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

  • When preparing working concentrations for cell culture experiments, dilute the stock solution in the appropriate culture medium. Ensure the final DMSO concentration in the medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

References

Application Notes and Protocols for Testing (R)-selisistat in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-selisistat (also known as EX-527) is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] Inhibition of SIRT1 has emerged as a promising therapeutic strategy for neurodegenerative disorders, particularly Huntington's disease (HD). The mechanism of action involves the modulation of the acetylation status of various proteins, including mutant huntingtin (mHTT), promoting its clearance and offering neuroprotection.[2] While this compound has shown safety and tolerability in clinical trials for HD, combination therapies targeting multiple pathogenic pathways are hypothesized to offer synergistic or additive benefits.[2][3]

These application notes provide a comprehensive protocol for the preclinical evaluation of this compound in combination with a potential therapeutic partner, the autophagy enhancer rapamycin, for the treatment of Huntington's disease. Rapamycin is known to induce autophagy, a key cellular process for the clearance of aggregated proteins like mHTT, which is often impaired in HD.[4] The following protocols detail in vitro and in vivo methodologies to assess the efficacy and synergistic potential of this combination therapy.

Signaling Pathway: this compound and Rapamycin in Huntington's Disease

The proposed combination therapy of this compound and rapamycin targets two distinct but complementary pathways implicated in Huntington's disease pathology. This compound inhibits SIRT1, leading to increased acetylation of substrates, including mHTT, which can promote its degradation. Rapamycin, an mTOR inhibitor, is a well-established inducer of autophagy, the primary cellular mechanism for clearing protein aggregates. The convergence of these pathways is expected to enhance the clearance of toxic mHTT aggregates and improve neuronal survival.

G cluster_0 Cellular Stress (mHTT) cluster_1 Therapeutic Intervention cluster_2 Cellular Pathways cluster_3 Therapeutic Outcomes mHTT Mutant Huntingtin (mHTT) Aggregation SIRT1 SIRT1 mHTT->SIRT1 activates Neuroprotection Neuroprotection & Improved Neuronal Function mHTT->Neuroprotection induces toxicity Selisistat This compound Selisistat->SIRT1 inhibits Rapamycin Rapamycin mTOR mTOR Rapamycin->mTOR inhibits Acetylation Increased mHTT Acetylation SIRT1->Acetylation inhibits Autophagy Autophagy Induction mTOR->Autophagy inhibits Clearance Enhanced mHTT Clearance Acetylation->Clearance Autophagy->Clearance Clearance->Neuroprotection

Figure 1: Proposed mechanism of action for this compound and rapamycin combination therapy.

Experimental Protocols

In Vitro Assessment of Neuroprotection

Objective: To evaluate the neuroprotective effects of this compound and rapamycin, alone and in combination, in a cellular model of Huntington's disease.

Cell Model: Human induced pluripotent stem cell (iPSC)-derived medium spiny neurons (MSNs) from a Huntington's disease patient (e.g., carrying 45 CAG repeats) and a healthy control.

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A Plate iPSC-derived MSNs B Treat with: - Vehicle - this compound (S) - Rapamycin (R) - S + R A->B C Cell Viability Assay (MTT/LDH) B->C D Apoptosis Assay (Caspase-3/7) B->D E mHTT Aggregation (Filter Retardation Assay) B->E F Quantify and Compare Results C->F D->F E->F

Figure 2: In vitro experimental workflow for assessing neuroprotection.

Methodology:

  • Cell Culture: Culture iPSC-derived MSNs in appropriate media and conditions until mature.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM), rapamycin (e.g., 5, 20, 50 nM), and their combinations for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • Cell Viability Assay:

    • MTT Assay: Measure the metabolic activity of cells as an indicator of viability. Add MTT solution to each well, incubate, and then solubilize the formazan crystals. Read the absorbance at 570 nm.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cytotoxicity. Collect the supernatant and measure LDH activity using a commercially available kit.

  • Apoptosis Assay:

    • Caspase-3/7 Activity: Use a luminogenic or fluorogenic substrate for activated caspase-3 and -7 to quantify apoptosis.

  • Mutant Huntingtin (mHTT) Aggregation Assay:

    • Filter Retardation Assay: Lyse the cells and filter the lysates through a cellulose acetate membrane. Probe the membrane with an anti-HTT antibody to detect aggregated mHTT.

Data Presentation:

Table 1: In Vitro Neuroprotective Effects of this compound and Rapamycin Combination

Treatment GroupCell Viability (% of Control)Caspase-3/7 Activity (Fold Change)mHTT Aggregates (% of Vehicle)
Vehicle100 ± 5.21.0 ± 0.1100 ± 8.5
This compound (50 nM)115 ± 4.80.7 ± 0.0875 ± 6.3
Rapamycin (20 nM)110 ± 5.10.8 ± 0.0980 ± 7.1
This compound (50 nM) + Rapamycin (20 nM)135 ± 6.30.5 ± 0.0650 ± 5.9

Data are presented as mean ± SEM from three independent experiments.

In Vivo Efficacy in a Huntington's Disease Mouse Model

Objective: To determine the in vivo efficacy of this compound and rapamycin combination therapy in a transgenic mouse model of Huntington's disease.

Animal Model: R6/2 mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat and exhibits a progressive neurological phenotype.

Experimental Workflow:

G cluster_0 Animal Dosing cluster_1 Behavioral Testing cluster_2 Endpoint Analysis cluster_3 Data Analysis A Administer treatments to R6/2 mice (5 weeks of age): - Vehicle - this compound (S) - Rapamycin (R) - S + R B Rotarod Performance A->B C Grip Strength A->C D Brain Tissue Collection (12 weeks of age) B->D C->D E Immunohistochemistry (mHTT aggregates) D->E F Western Blot (SIRT1 target acetylation) D->F G Statistical Analysis of Behavioral & Molecular Data E->G F->G

Figure 3: In vivo experimental workflow for efficacy testing in R6/2 mice.

Methodology:

  • Animal Dosing: Begin treatment of R6/2 mice and wild-type littermates at 5 weeks of age. Administer this compound (e.g., 10 mg/kg, oral gavage), rapamycin (e.g., 5 mg/kg, intraperitoneal injection), or the combination daily for 7 weeks.

  • Behavioral Testing:

    • Rotarod Performance: Assess motor coordination and balance weekly from 6 to 12 weeks of age. Record the latency to fall from an accelerating rotarod.

    • Grip Strength: Measure forelimb and hindlimb grip strength weekly using a grip strength meter.

  • Endpoint Analysis (at 12 weeks of age):

    • Brain Tissue Collection: Perfuse the mice and collect brain tissue.

    • Immunohistochemistry: Stain brain sections (striatum and cortex) with an anti-HTT antibody (e.g., EM48) to visualize and quantify mHTT aggregates.

    • Western Blot: Analyze brain lysates to measure the acetylation levels of known SIRT1 substrates (e.g., p53, PGC-1α) to confirm target engagement of this compound.

Data Presentation:

Table 2: In Vivo Efficacy of this compound and Rapamycin Combination in R6/2 Mice

Treatment GroupRotarod Latency (s) at 12 weeksGrip Strength (% of Wild-Type)mHTT Aggregate Load (Area %)
Wild-Type + Vehicle180 ± 10.5100 ± 7.2N/A
R6/2 + Vehicle65 ± 8.260 ± 5.915.2 ± 2.1
R6/2 + this compound85 ± 9.175 ± 6.810.5 ± 1.8
R6/2 + Rapamycin80 ± 8.872 ± 6.511.1 ± 1.9
R6/2 + Combination110 ± 11.388 ± 7.56.8 ± 1.2

Data are presented as mean ± SEM (n=10 mice per group).

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of this compound in combination therapy for Huntington's disease. The combination of a SIRT1 inhibitor with an autophagy enhancer represents a rational and promising approach to target multiple aspects of HD pathology. The detailed methodologies and structured data presentation will enable researchers to systematically assess the potential synergistic or additive effects of this combination, providing critical data to support further drug development efforts. It is crucial to adapt concentrations and treatment durations based on preliminary dose-response studies for optimal results.

References

Application Notes and Protocols for (R)-selisistat Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-selisistat is the inactive enantiomer of the potent and selective Sirtuin 1 (SIRT1) inhibitor, selisistat (also known as EX-527). Selisistat itself is a racemic mixture, with the (S)-enantiomer being the active form that inhibits SIRT1's NAD+-dependent deacetylase activity.[1] SIRT1 is a crucial regulator of various cellular processes, including stress resistance, metabolism, and neuronal survival.[2][3] Its inhibition has been investigated as a therapeutic strategy for neurodegenerative disorders, particularly Huntington's disease.

These application notes provide protocols for the use of selisistat (EX-527) in primary neuron cultures to study its neuroprotective effects. Given that this compound is inactive, it serves as an ideal negative control in experiments to ensure that any observed effects are due to the specific inhibition of SIRT1 by the (S)-enantiomer present in the racemic mixture.

Data Presentation

The following tables summarize the quantitative data regarding the activity and efficacy of selisistat (EX-527).

Table 1: In Vitro Inhibitory Activity of Selisistat (EX-527)

TargetIC50 (nM)Selectivity vs. SIRT1Reference
SIRT138 - 98-
SIRT219,600>200-fold
SIRT348,700>500-fold

Table 2: Neuroprotective Effects of Selisistat in Primary Striatal Neurons

Treatment ConcentrationNeuronal Rescue from Mutant Huntingtin (mHtt)-induced ToxicityReference
0.1 µMSignificant protection
1 µMSignificant protection
10 µMSignificant protection

Signaling Pathways and Experimental Workflow

SIRT1 Deacetylation Pathway and Inhibition by Selisistat

SIRT1 deacetylates a variety of protein substrates, including transcription factors and histones, thereby modulating gene expression and cellular functions. Selisistat acts as an uncompetitive inhibitor with respect to the NAD+ cofactor, binding to the enzyme-substrate complex and preventing the release of the deacetylated product.

SIRT1_Pathway NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 Binds NAM Nicotinamide Substrate_Ac Acetylated Substrate (e.g., p53, PGC-1α) Substrate_Ac->SIRT1 Binds SIRT1->NAM Releases Substrate_DeAc Deacetylated Substrate SIRT1->Substrate_DeAc Releases SIRT1_Complex SIRT1-Substrate-NAD+ Complex Selisistat (S)-Selisistat (Active enantiomer) Inhibited_Complex Inhibited Complex Selisistat->Inhibited_Complex SIRT1_Complex->Inhibited_Complex Forms

Caption: SIRT1 pathway and its inhibition by (S)-selisistat.

Experimental Workflow for this compound Treatment

The following diagram outlines the general workflow for treating primary neuron cultures with selisistat and its inactive enantiomer, this compound, as a negative control.

Experimental_Workflow cluster_treatment cluster_analysis Culture 1. Primary Neuron Culture (e.g., Cortical, Striatal) Treatment 2. Treatment Application Culture->Treatment Incubation 3. Incubation (Time-course) Treatment->Incubation Vehicle Vehicle Control (e.g., DMSO) Treatment->Vehicle R_Selisistat This compound (Negative Control) Treatment->R_Selisistat Selisistat Selisistat (EX-527) (Test Compound) Treatment->Selisistat Analysis 4. Downstream Analysis Incubation->Analysis Viability Cell Viability Assays (e.g., NeuN staining, MTT) Analysis->Viability Western Western Blot (Acetylated proteins) Analysis->Western IF Immunofluorescence (Morphology, Protein Localization) Analysis->IF qPCR RT-qPCR (Gene Expression) Analysis->qPCR

Caption: Experimental workflow for selisistat treatment.

Experimental Protocols

Protocol 1: Preparation of Selisistat and this compound Stock Solutions

Materials:

  • Selisistat (EX-527, racemic mixture)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of both selisistat and this compound in DMSO.

  • To prepare 1 mL of a 10 mM stock, weigh out 2.487 mg of the compound and dissolve it in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Treatment of Primary Neuron Cultures with Selisistat

Materials:

  • Primary neuron cultures (e.g., cortical, hippocampal, or striatal neurons) plated on appropriate culture vessels.

  • Complete neuron culture medium.

  • Selisistat and this compound stock solutions (10 mM in DMSO).

  • Vehicle control (DMSO).

Procedure:

  • Culture primary neurons to the desired stage of maturity. For neuroprotection studies, this may be several days in vitro (DIV).

  • On the day of treatment, prepare fresh dilutions of selisistat and this compound in pre-warmed complete neuron culture medium.

    • Note: The final concentration of DMSO in the culture medium should be kept constant across all conditions and should not exceed 0.1% (v/v) to avoid solvent toxicity.

  • Prepare a range of final treatment concentrations. Based on published data, effective concentrations for neuroprotection in primary neurons are in the range of 0.1 µM to 10 µM. A typical dose-response experiment might include 0.1, 1, and 10 µM.

  • Include the following control groups:

    • Untreated Control: Cells cultured in complete medium only.

    • Vehicle Control: Cells treated with the same volume of DMSO as the highest concentration of the test compounds.

    • This compound Control: Cells treated with the inactive enantiomer at the same concentrations as selisistat to control for off-target effects.

  • Carefully remove a portion of the old culture medium from each well and replace it with the medium containing the appropriate treatment or control.

  • Incubate the cultures for the desired duration. The incubation time will depend on the specific experimental endpoint. For neuroprotection assays, this could be 24-72 hours.

  • Following incubation, proceed with the desired downstream analysis as outlined in the workflow diagram (e.g., cell viability assays, protein extraction for Western blotting, or cell fixation for immunofluorescence).

Protocol 3: Assessment of Neuroprotection using Immunofluorescence

Materials:

  • Treated primary neuron cultures on coverslips.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).

  • Primary antibody against a neuronal marker (e.g., anti-NeuN or anti-MAP2).

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

Procedure:

  • After the treatment period, gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody (e.g., mouse anti-NeuN) diluted in blocking buffer overnight at 4°C.

  • The next day, wash the cells three times with PBS.

  • Incubate with the appropriate fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Allow the mounting medium to cure, and then visualize the cells using a fluorescence microscope.

  • Quantify neuronal survival by counting the number of NeuN-positive cells per field of view. Compare the results between the different treatment groups.

References

Application Notes and Protocols: In vivo Imaging with (R)-selisistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

(R)-selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. SIRT1 is a key regulator of various cellular processes, including stress resistance, metabolism, and aging. Due to its role in deacetylating mutant huntingtin (mHTT), promoting its clearance, this compound has been investigated as a potential disease-modifying therapy for Huntington's disease.[1][2]

While this compound has undergone preclinical and clinical evaluation for its therapeutic effects, there is currently no published research detailing its use as a direct agent for in vivo imaging. The development of a radiolabeled form of this compound for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) would provide a powerful tool to non-invasively study its biodistribution, target engagement, and pharmacokinetics in real-time within a living organism. Such an imaging agent could accelerate drug development by enabling patient stratification and monitoring therapeutic response at the molecular level.

These application notes provide a comprehensive overview of the mechanism of action of this compound, summarize existing quantitative data, and, most importantly, propose detailed protocols for the radiosynthesis and preclinical in vivo PET imaging of a hypothetical radiolabeled version of this compound.

2. Mechanism of Action and Signaling Pathway

SIRT1 is a class III histone deacetylase that removes acetyl groups from a wide range of histone and non-histone protein substrates.[3] This deacetylation activity is dependent on NAD+ as a cofactor. In the context of Huntington's disease, SIRT1 is one of the few deacetylases capable of removing acetyl groups from the mutant huntingtin protein.[2] The acetylation of mHTT is thought to promote its clearance through autophagy.[2]

This compound acts as a selective inhibitor of SIRT1, with an IC50 value in the nanomolar range, and exhibits over 200-fold selectivity against SIRT2 and SIRT3. By inhibiting SIRT1, this compound increases the acetylation levels of SIRT1 substrates. This is hypothesized to enhance the clearance of mHTT, thereby reducing its cellular toxicity and ameliorating disease pathology. The signaling pathway below illustrates the mechanism of SIRT1 inhibition by this compound and its downstream consequences.

G Selisistat This compound SIRT1 SIRT1 (NAD+-dependent deacetylase) Selisistat->SIRT1 Inhibits NAM Nicotinamide SIRT1->NAM mHTT Mutant Huntingtin (mHTT) SIRT1->mHTT Acts on p53 p53 SIRT1->p53 Acts on NAD NAD+ NAD->SIRT1 mHTT_Ac Acetylated Mutant Huntingtin (mHTT-Ac) Autophagy Autophagic Clearance mHTT_Ac->Autophagy Promotes mHTT->mHTT_Ac Deacetylation Toxicity Cellular Toxicity mHTT->Toxicity Causes p53_Ac Acetylated p53 (p53-Ac) Apoptosis Apoptosis p53_Ac->Apoptosis Induces p53->p53_Ac Deacetylation Autophagy->mHTT Degrades

Caption: this compound inhibits SIRT1, leading to increased acetylation of substrates like mHTT and p53.

3. Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound (EX-527)

TargetIC50 (nM)Selectivity vs. SIRT1Reference
SIRT198-
SIRT2> 20,000> 200-fold
SIRT3> 20,000> 200-fold

Table 2: Pharmacokinetic Parameters of Selisistat

SpeciesDoseRouteCmax (nM)Tmax (h)t1/2 (h)AUC (nM*h)Brain:Plasma RatioReference
R6/2 Mice10 mg/kg/dayOral1500 (steady state)---~2:1
Healthy Humans10 mgOral (single)~125 (steady state)1.0-4.04.1-8.6-Not available
Healthy Humans100 mgOral (single)26972.07.924040Not available
Healthy Humans300 mgOral (7 days)6840 (steady state)2.08.469400Not available

4. Proposed Protocols for In Vivo PET Imaging with Radiolabeled this compound

As no direct in vivo imaging studies with radiolabeled this compound have been published, the following sections provide a proposed framework for its development as a PET tracer. The protocols are based on established methods for radiolabeling small molecules for PET imaging.

4.1. Rationale for Developing a Radiolabeled this compound PET Tracer A PET tracer based on this compound would be invaluable for:

  • Target Engagement: Quantifying the binding of this compound to SIRT1 in the brain and peripheral tissues in vivo.

  • Pharmacokinetics: Determining the precise uptake, distribution, and clearance of the drug in disease models and, eventually, in humans.

  • Dose-Occupancy Studies: Establishing the relationship between the administered dose and the degree of SIRT1 inhibition.

  • Patient Stratification: Identifying patients with SIRT1 expression levels most likely to respond to therapy.

  • Therapeutic Monitoring: Assessing whether the drug reaches its target at therapeutic concentrations over time.

4.2. Proposed Protocol for Radiosynthesis of [¹¹C]-(R)-selisistat

Carbon-11 (t½ ≈ 20.4 min) is a suitable radionuclide for PET imaging of small molecules intended for CNS applications. The synthesis would likely involve the methylation of a suitable precursor.

4.2.1. Precursor Synthesis The synthesis of a desmethyl precursor of this compound is the first step. Based on the known chemical structure of selisistat (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide), a potential precursor would be the corresponding secondary amide, N-desmethyl-selisistat.

4.2.2. [¹¹C]CO₂ Production and Conversion to [¹¹C]CH₃I [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [¹¹C]CO₂ is then converted to [¹¹C]CH₃I, a common methylating agent, through reduction and subsequent reaction with hydroiodic acid.

4.2.3. Radiolabeling Reaction

  • Dissolve the N-desmethyl-selisistat precursor (0.5-1.0 mg) in a suitable solvent (e.g., DMF or DMSO) in a sealed reaction vessel.

  • Add a base (e.g., NaOH or K₂CO₃) to deprotonate the amide nitrogen.

  • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80-120 °C).

  • Allow the reaction to proceed for 5-10 minutes.

4.2.4. Purification

  • Quench the reaction mixture.

  • Inject the crude product onto a semi-preparative HPLC system (e.g., C18 column) to separate [¹¹C]-(R)-selisistat from the unreacted precursor and other byproducts.

  • Collect the radioactive peak corresponding to the product.

4.2.5. Formulation and Quality Control

  • Remove the HPLC solvent under a stream of nitrogen with gentle heating.

  • Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Perform quality control tests to determine radiochemical purity (by radio-HPLC), specific activity, and residual solvent levels.

G Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Cyclotron->CO2 MeI [¹¹C]CH₃I CO2->MeI Gas Phase Synthesis Reaction Radiolabeling Reaction (Base, Heat) MeI->Reaction Precursor N-desmethyl-selisistat precursor Precursor->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Formulation Formulation HPLC->Formulation QC Quality Control Formulation->QC FinalProduct [¹¹C]-(R)-selisistat (Injectable) QC->FinalProduct

Caption: Proposed workflow for the automated radiosynthesis of [¹¹C]-(R)-selisistat.

4.3. Proposed Protocol for Preclinical In Vivo PET Imaging

This protocol describes a pilot study to evaluate the brain uptake and specific binding of the hypothetical [¹¹C]-(R)-selisistat in a mouse model of Huntington's disease (e.g., R6/2 mice) and wild-type controls.

4.3.1. Animal Preparation

  • Use adult male R6/2 transgenic mice and age-matched wild-type littermates.

  • Fast the animals for 4-6 hours before the scan to reduce metabolic variability.

  • Anesthetize the animals with isoflurane (2% for induction, 1-1.5% for maintenance) in 100% oxygen.

  • Maintain body temperature using a heating pad.

4.3.2. Tracer Administration and Imaging

  • For a baseline scan, administer [¹¹C]-(R)-selisistat (e.g., 3.7-7.4 MBq) via tail vein injection.

  • Acquire a dynamic PET scan for 60-90 minutes immediately following injection using a small-animal PET scanner.

  • For a blocking study to demonstrate specificity, pre-treat a separate cohort of animals with a high dose of non-radiolabeled this compound (e.g., 1-5 mg/kg, administered 30 minutes prior to the radiotracer).

  • Administer [¹¹C]-(R)-selisistat and acquire a dynamic PET scan as in the baseline study.

4.3.3. Image Reconstruction and Data Analysis

  • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

  • Co-register the PET images with a CT scan for anatomical reference.

  • Draw regions of interest (ROIs) on brain areas known for high SIRT1 expression or HD pathology (e.g., cortex, striatum, hippocampus).

  • Generate time-activity curves (TACs) for each ROI, expressing uptake as Standardized Uptake Value (SUV).

  • Compare tracer uptake between wild-type and R6/2 mice in the baseline condition.

  • Compare tracer uptake in the baseline vs. blocking conditions. A significant reduction in uptake after pre-treatment with cold selisistat would indicate specific binding to SIRT1.

G AnimalPrep Animal Preparation (R6/2 and WT mice, Anesthesia) BaselineGroup Baseline Group AnimalPrep->BaselineGroup BlockingGroup Blocking Group AnimalPrep->BlockingGroup TracerInject Inject [¹¹C]-(R)-selisistat BaselineGroup->TracerInject Pretreat Pre-treatment with 'cold' this compound BlockingGroup->Pretreat Pretreat->TracerInject 30 min post PETScan Dynamic PET/CT Scan (60-90 min) TracerInject->PETScan Recon Image Reconstruction and Co-registration PETScan->Recon Analysis Data Analysis (ROI, TACs, SUV) Recon->Analysis Comparison Compare Uptake (Baseline vs. Blocking) Analysis->Comparison

Caption: Proposed workflow for a preclinical PET imaging study with [¹¹C]-(R)-selisistat.

This compound is a promising therapeutic agent with a well-defined mechanism of action. While it has not yet been adapted for in vivo imaging, its development as a PET radiotracer is a logical and necessary step to better understand its behavior in living systems. The proposed protocols in these application notes provide a roadmap for the radiosynthesis and preclinical evaluation of a radiolabeled version of this compound. Successful development of such a tracer would significantly aid in the clinical translation and optimization of SIRT1-targeted therapies for Huntington's disease and other neurodegenerative disorders. Further research is essential to validate these proposed methods and bring the potential of in vivo this compound imaging to fruition.

References

Troubleshooting & Optimization

(R)-selisistat solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-selisistat. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound, also known as (R)-EX-527, is the R-enantiomer of Selisistat.[1] Selisistat is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[2][3] SIRT1 is involved in various cellular processes, including the regulation of gene expression, stress responses, and mitochondrial function.[4] By inhibiting SIRT1, selisistat increases the acetylation of target proteins like p53, FOXO, and PGC-1α, which can modulate transcriptional regulation.[4] It is being investigated for its therapeutic potential in neurodegenerative disorders such as Huntington's disease.

Q2: What are the main solubility challenges with this compound?

The primary challenge with this compound is its poor solubility in aqueous solutions. It is reported to be insoluble in water. While it exhibits high solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, precipitation can occur when these stock solutions are diluted into aqueous media for cell-based assays or in vivo studies.

Q3: What solvents are recommended for dissolving this compound?

This compound is most commonly dissolved in DMSO. Ethanol can also be used, though the solubility is lower compared to DMSO. For in vivo experiments, co-solvent systems are frequently employed to maintain solubility upon administration.

Troubleshooting Guide

Issue: My this compound is precipitating out of solution after dilution.

  • Cause 1: Poor Aqueous Solubility. this compound is inherently hydrophobic and will precipitate when the concentration of the organic solvent is too low in the final aqueous solution.

  • Solution 1: Use a Co-solvent System. For in vivo studies or cell culture experiments sensitive to DMSO, a co-solvent system can help maintain solubility. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil. It is crucial to add and mix each solvent sequentially as described in the protocols below.

  • Solution 2: Use Fresh DMSO. DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound. Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.

  • Solution 3: Gentle Heating and Sonication. If precipitation occurs during the preparation of solutions, gentle heating and/or sonication can aid in dissolution. However, be cautious with temperature to avoid degradation of the compound.

Issue: I am observing cellular toxicity in my experiments.

  • Cause 1: High Concentration of DMSO. DMSO can be toxic to cells at higher concentrations. For most cell lines, it is recommended to keep the final DMSO concentration below 0.5%, and for sensitive cells, even lower.

  • Solution 1: Prepare a High-Concentration Stock. Prepare a high-concentration stock solution of this compound in DMSO so that a minimal volume is needed for dilution into your cell culture media, keeping the final DMSO concentration low.

  • Solution 2: Use an Alternative Formulation. Consider using a co-solvent system that allows for a lower percentage of DMSO in the final working solution.

Solubility Data

The following table summarizes the solubility of this compound in various solvents and solvent systems.

Solvent/SystemSolubilityNotes
In Vitro Solvents
DMSO≥ 100 mg/mL (402.07 mM)Sonication may be required. Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.
Ethanol10 mg/mL (40.21 mM)Ultrasonic assistance is needed for dissolution.
WaterInsoluble
In Vivo Formulations
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (10.05 mM)A clear solution is obtained.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.05 mM)A clear solution is obtained.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (10.05 mM)A clear solution is obtained.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 248.71 g/mol ).

  • If necessary, vortex and sonicate the solution until the compound is completely dissolved.

  • Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year) to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vivo Administration (Co-solvent System)

This protocol is an example for preparing a 1 mL working solution.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until clear.

  • Add 450 µL of saline to the solution to bring the final volume to 1 mL.

  • It is recommended to use this working solution immediately after preparation for optimal results.

Visualizations

Signaling Pathways and Workflows

This compound is a selective inhibitor of SIRT1, which plays a crucial role in cellular metabolism and stress responses through the deacetylation of various protein targets.

SIRT1_Pathway SIRT1 Signaling Pathway Inhibition by this compound cluster_nucleus Nucleus cluster_treatment SIRT1 Signaling Pathway Inhibition by this compound SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylation FOXO FOXO SIRT1->FOXO deacetylation NF_kB NF-κB (p65) SIRT1->NF_kB deacetylation Apoptosis Apoptosis p53->Apoptosis Stress_Response Stress Response FOXO->Stress_Response Inflammation Inflammation NF_kB->Inflammation Selisistat This compound Selisistat->SIRT1 Inhibition

Caption: Inhibition of the SIRT1 signaling pathway by this compound.

The following diagram outlines a general workflow for troubleshooting solubility issues with this compound.

Troubleshooting_Workflow Troubleshooting this compound Solubility start Start: this compound powder dissolve_dmso Dissolve in fresh, anhydrous DMSO start->dissolve_dmso check_dissolution Is it fully dissolved? dissolve_dmso->check_dissolution sonicate_heat Apply gentle sonication/heating check_dissolution->sonicate_heat No prepare_working Prepare aqueous working solution check_dissolution->prepare_working Yes sonicate_heat->dissolve_dmso check_precipitation Does it precipitate? prepare_working->check_precipitation use_solution Use solution in experiment check_precipitation->use_solution No troubleshoot Troubleshoot Formulation check_precipitation->troubleshoot Yes cosolvent Use co-solvent system (e.g., PEG300, Tween-80) troubleshoot->cosolvent lower_concentration Lower final concentration troubleshoot->lower_concentration end Proceed with optimized protocol cosolvent->end lower_concentration->end

Caption: A logical workflow for addressing solubility issues of this compound.

References

Optimizing (R)-selisistat concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (R)-selisistat for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that is dependent on nicotinamide adenine dinucleotide (NAD+).[1][2][3] SIRT1 removes acetyl groups from a variety of protein substrates, including histones and transcription factors, which regulates numerous cellular processes.[1][4] Selisistat functions through an uncompetitive mechanism of inhibition. By inhibiting SIRT1, selisistat leads to an increase in the acetylation of SIRT1 target proteins.

Q2: What is the difference between this compound, (S)-selisistat, and selisistat (EX-527)?

Selisistat (EX-527) is a racemic mixture, meaning it contains both the (S) and (R) enantiomers. The (S)-isomer is widely reported to be the active enantiomer responsible for SIRT1 inhibition, while the (R)-isomer is considered inactive. However, some suppliers market the (R)-enantiomer. It is crucial to verify the specific form of the compound being used, as the biological activity resides primarily in the (S)-enantiomer. For the purpose of this guide, "this compound" will be used as the topic term, but users should be aware of this important distinction.

Q3: How should I prepare a stock solution of this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example at 10 mM in DMSO, which can then be further diluted in cell culture medium to the desired working concentration. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is a typical working concentration for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated.

  • For enzymatic assays, the IC50 (the concentration at which 50% of enzyme activity is inhibited) for SIRT1 is in the nanomolar range (38-123 nM).

  • For cell-based assays, concentrations in the low micromolar range (1-10 µM) are commonly used to observe effects on protein acetylation and cell signaling pathways. For instance, a concentration of 10 µM has been shown to affect p65 acetylation.

  • For long-term cell viability or proliferation assays, the effective concentrations can be significantly higher, with IC50 values reported in the 50-85 µM range in some breast cancer cell lines after 96 hours of treatment.

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect on target protein acetylation (e.g., p53) 1. Suboptimal concentration: The concentration of this compound may be too low. 2. Short incubation time: The treatment duration may not be sufficient to induce a detectable change. 3. Cellular context: Some cell types may require a co-treatment (e.g., a DNA damaging agent) to observe increased acetylation of certain proteins like p53. 4. Compound inactivity: The compound may have degraded, or the incorrect isomer is being used.1. Perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 100 nM to 100 µM). 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. For p53 acetylation, consider co-treatment with a DNA damaging agent like etoposide or hydrogen peroxide. 4. Ensure proper storage of the compound and verify its activity with a positive control if possible. Confirm you are using the active (S)-enantiomer or a racemic mixture.
Unexpected cytotoxicity 1. High concentration: The concentration used may be toxic to the specific cell line. 2. Prolonged exposure: Continuous exposure, even at lower concentrations, can lead to cell death. 3. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.1. Lower the concentration of this compound. Refer to the dose-response data to select a non-toxic concentration. 2. Reduce the incubation time. 3. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiment.
Compound precipitation in culture medium 1. Poor solubility: The final concentration of this compound exceeds its solubility limit in the aqueous culture medium. 2. Incorrect dilution: The stock solution was not properly mixed into the medium.1. Ensure the final concentration of this compound is within its soluble range for your culture medium. Pre-warm the medium before adding the compound. 2. When diluting the DMSO stock solution, add it to the medium and mix thoroughly immediately. Avoid adding the stock solution directly to cells.

Data Summary Tables

Table 1: In Vitro IC50 Values for Selisistat (EX-527)

Target/AssayCell Line / ConditionIC50Reference(s)
SIRT1 (enzymatic) Cell-free assay38 nM
SIRT1 (enzymatic) Recombinant human SIRT198 nM
SIRT1 (enzymatic) Cell-free assay123 nM
SIRT2 (enzymatic) Cell-free assay19.6 µM
SIRT3 (enzymatic) Cell-free assay48.7 µM
Cell Viability (MTT) T47D (breast cancer)50.75 µM
Cell Viability (MTT) MDA-MB-231 (breast cancer)50.89 µM
Cell Viability (MTT) MCF7 (breast cancer)85.26 µM

Table 2: Recommended Concentration Ranges for In Vitro Studies

Experimental GoalCell TypeRecommended Concentration RangeIncubation TimeReference(s)
Inhibition of SIRT1/Sir2 deacetylase activity Transfected mammalian cells1 - 10 µM24 - 48 hours
Neuroprotection in Huntington's disease models PC-12 cellsMicromolar range10 - 20 days
Increased p53 acetylation (with DNA damage) NCI-H460, U-2 OS, MCF-71 µM6 hours
Anti-proliferative effects HCT116 (colon cancer)1 - 2 µM7 days
Inhibition of breast cancer cell viability MCF7, T47D, MDA-MB-23110 - 200 µM96 hours

Experimental Protocols

1. Protocol for Determining IC50 using MTT Assay

This protocol is adapted from studies on breast cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a DMSO stock. Include a vehicle-only control (DMSO concentration equivalent to the highest drug concentration).

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals. Incubate overnight.

  • Measurement: Measure the absorbance at 540-570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Protocol for Western Blot Analysis of Protein Acetylation

This protocol is a general guide for assessing changes in the acetylation status of a target protein.

  • Cell Treatment: Plate cells and treat with the desired concentration of this compound and/or other stimuli (e.g., etoposide) for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated form of the target protein (e.g., anti-acetyl-p53) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for the total protein and a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated protein signal to the total protein or loading control signal.

Visualizations

SIRT1_Inhibition_Pathway Selisistat This compound (EX-527) SIRT1 SIRT1 (NAD+-dependent deacetylase) Selisistat->SIRT1 Inhibits Protein Deacetylated Protein SIRT1->Protein Deacetylates Protein_Ac Acetylated Protein (e.g., p53, Histones) Protein_Ac->SIRT1 Substrate Cellular_Response Altered Cellular Response (e.g., Apoptosis, Gene Expression) Protein_Ac->Cellular_Response Regulates NAD NAD+ NAD->SIRT1

Caption: Mechanism of action of this compound via SIRT1 inhibition.

Experimental_Workflow_IC50 start Start: Seed Cells in 96-well Plate treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for Defined Period (e.g., 96h) treat->incubate mtt Add MTT Reagent, Incubate 4h incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance (Plate Reader) solubilize->read analyze Analyze Data: Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Experiment Shows No Effect check_conc Is Concentration Optimal? start->check_conc check_time Is Incubation Time Sufficient? check_conc->check_time Yes dose_response Action: Perform Dose-Response Experiment check_conc->dose_response No check_compound Is Compound Active? check_time->check_compound Yes time_course Action: Perform Time-Course Experiment check_time->time_course No new_compound Action: Use Fresh Compound, Verify Isomer check_compound->new_compound No success Problem Solved check_compound->success Yes dose_response->success time_course->success new_compound->success

Caption: A logical guide for troubleshooting common experimental issues.

References

(R)-selisistat stability in DMSO stock solution

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## (R)-selisistat in DMSO: A Technical Guide to Stock Solution Stability

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of this compound stock solutions prepared in dimethyl sulfoxide (DMSO). The following information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the correct way to prepare and store this compound DMSO stock solutions?

To ensure maximum stability, this compound powder should be dissolved in fresh, anhydrous DMSO.[1][2][3] It is critical to use newly opened DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility and stability of the compound.[1][2] Once dissolved, the stock solution should be aliquoted into single-use vials to prevent multiple freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C.

Q2: How long can I store my this compound stock solution in DMSO?

The stability of this compound in DMSO is highly dependent on the storage temperature. Based on manufacturer recommendations, the following storage durations can be expected:

Storage TemperatureRecommended DurationCitations
-80°CUp to 2 years
-20°CUp to 1 year
4°CNot recommended for long-term storage (days)
Room TemperatureNot recommended (hours)

Q3: Why is it important to avoid repeated freeze-thaw cycles?

Repeatedly freezing and thawing a DMSO stock solution can compromise the stability of this compound, potentially leading to degradation and a decrease in its effective concentration. This can introduce significant variability into experimental results. To avoid this, it is best practice to prepare single-use aliquots immediately after making the stock solution.

Q4: I see precipitate in my stock solution after thawing it. Is it still usable?

The appearance of a precipitate indicates that the compound has fallen out of solution. This can happen due to storage issues or if the solution's concentration is too high. You can attempt to redissolve the compound by gently warming the vial and sonicating it. However, if the precipitate does not fully dissolve, the solution should be discarded as its concentration is no longer accurate. Using fresh, anhydrous DMSO for preparation can help prevent this issue.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Inconsistent or unexpected experimental results. 1. Degradation of this compound due to improper storage (wrong temperature, prolonged storage).2. Multiple freeze-thaw cycles.3. Inaccurate concentration due to precipitation.1. Prepare a fresh stock solution from powder using anhydrous DMSO.2. Always aliquot new stock solutions into single-use vials.3. Store aliquots at -80°C for long-term stability.
Compound precipitates out of solution upon thawing. 1. The solution may be supersaturated.2. Water may have been absorbed by the DMSO, reducing solubility.3. Stored for too long or at an incorrect temperature.1. Gently warm and sonicate to attempt redissolution.2. If not fully redissolved, discard the aliquot.3. Ensure fresh, high-purity DMSO is used for stock preparation.
Observed loss of inhibitory activity over time. Chemical degradation of the compound.Discard the old stock solution and prepare a new one. Validate the activity of the new stock in a reliable positive control experiment.

Experimental Protocols

Protocol: Preparation and Storage of this compound Stock Solution

  • Preparation: Allow the this compound vial to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of fresh, anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM). Vortex or sonicate until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).

  • Use: When needed for an experiment, remove a single aliquot, allow it to thaw completely at room temperature, and vortex gently before use. Discard any unused portion of the thawed aliquot to avoid a freeze-thaw cycle.

Visualized Pathways and Workflows

This compound is an enantiomer of selisistat (EX-527), a well-characterized inhibitor of SIRT1. SIRT1 is a NAD+-dependent deacetylase that removes acetyl groups from various protein targets, including histones and transcription factors like p53 and NF-κB, thereby regulating a wide range of cellular processes.

SIRT1_Inhibition_Pathway cluster_0 SIRT1 Catalytic Cycle sirt1 SIRT1 deacetylated_protein Deacetylated Protein sirt1->deacetylated_protein Deacetylation nad NAD+ nad->sirt1 acetylated_protein Acetylated Protein (e.g., p53, NF-κB) acetylated_protein->sirt1 downstream Altered Gene Expression & Cellular Processes deacetylated_protein->downstream selisistat This compound selisistat->sirt1 Inhibition

Caption: Mechanism of SIRT1 inhibition by this compound.

Experimental_Workflow start Dissolve this compound in fresh Anhydrous DMSO aliquot Aliquot into single-use light-protected vials start->aliquot store Store at -80°C (Long-Term) aliquot->store thaw Thaw one aliquot completely for use store->thaw use Use in experiment thaw->use discard Discard any unused solution use->discard

Caption: Recommended workflow for handling this compound DMSO stock solution.

References

How to prevent (R)-selisistat precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of (R)-selisistat in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in experiments?

A1: this compound is the R-enantiomer of Selisistat (also known as EX-527), a potent and selective inhibitor of the SIRT1 enzyme.[1][2][3] While the (S)-enantiomer is the active inhibitor, this compound is often used as a negative control in experiments.[3] Like many small molecule inhibitors, this compound is a hydrophobic molecule with poor aqueous solubility, which can lead to its precipitation when added to aqueous-based cell culture media.[4] This precipitation can alter the effective concentration of the compound in your experiment, leading to inaccurate and unreliable results.

Q2: What are the primary causes of this compound precipitation in cell culture media?

A2: The most common cause of this compound precipitation is the "solvent shift" that occurs when a concentrated stock solution, typically in 100% DMSO, is diluted into the aqueous environment of the cell culture medium. Other contributing factors include:

  • High Final Concentration: Exceeding the maximum solubility of this compound in the final culture medium will inevitably lead to precipitation.

  • Temperature Fluctuations: Moving media between cold storage and a 37°C incubator can affect the solubility of the compound.

  • pH of the Medium: The pH of the cell culture medium can influence the charge state of a compound, thereby affecting its solubility.

  • Interactions with Media Components: Components within the media, such as salts, proteins, and other supplements, can interact with this compound and reduce its solubility.

Q3: I've observed a cloudy or hazy appearance in my media after adding this compound. Is this precipitation?

A3: A cloudy or hazy appearance, or the presence of fine particulates, is a strong indicator of compound precipitation. It is crucial to distinguish this from microbial contamination. You can examine a sample of the media under a microscope; chemical precipitates will often appear as amorphous or crystalline structures, whereas microbial contamination will show distinct microorganisms.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation immediately upon adding this compound stock to media. Solvent Shock: Rapid change in solvent polarity when adding concentrated DMSO stock to aqueous media.Employ a serial dilution method. First, create an intermediate dilution of the stock in 100% DMSO. Then, add this intermediate stock to the pre-warmed (37°C) media drop-wise while gently swirling.
Localized High Concentration: Pipetting the stock solution directly into a small area of the media.Add the this compound stock solution to the final volume of media slowly and with continuous, gentle agitation to ensure rapid and even dispersion.
Precipitation occurs over time during incubation. Compound Instability: The compound may be degrading or aggregating under incubation conditions (37°C, CO2).Prepare fresh this compound-containing media for each experiment, especially for long-term studies. Consider testing the compound's stability in the specific medium over the intended duration.
Interaction with Media Components: Components like salts or proteins in the serum may be interacting with the compound.If using serum, consider reducing its concentration or using a serum-free medium if compatible with your cell line. The addition of a carrier protein like bovine serum albumin (BSA) can sometimes improve the solubility of hydrophobic compounds.
pH Shift: The pH of the media can change due to cellular metabolism, affecting compound solubility.Ensure your medium is adequately buffered (e.g., with HEPES) to maintain a stable pH throughout the experiment.
Precipitation is observed even at low concentrations. Poor Stock Solution Quality: The stock solution may have been subjected to multiple freeze-thaw cycles, or the compound may have precipitated in the stock.Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. Before use, visually inspect the stock solution for any precipitates. If necessary, gently warm and vortex to redissolve.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents

CompoundSolventSolubilityNotes
This compoundDMSO100 mg/mL (402.07 mM)Sonication is recommended to aid dissolution.
Selisistat (racemic)DMSO257.5 mg/mL (1035.34 mM)Sonication is recommended.
Selisistat (racemic)Ethanol12.4 mg/mL (49.86 mM)Sonication is recommended.
Selisistat (racemic)WaterInsoluble
Selisistat (racemic)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1.87 mg/mL (7.52 mM)A common formulation for in vivo experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of this compound into Cell Culture Media
  • Objective: To prepare the final working concentration of this compound in cell culture media while minimizing precipitation.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile cell culture medium (specific to your cell line)

    • Sterile tubes

  • Procedure:

    • Pre-warm the required volume of cell culture medium to 37°C in a water bath or incubator.

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Serial Dilution Method: a. If a large dilution factor is required, perform an intermediate dilution of the stock solution in 100% DMSO. b. While gently swirling the pre-warmed medium, add the this compound stock solution (or the intermediate dilution) drop-wise to achieve the desired final concentration. The final concentration of DMSO should ideally be kept below 0.5% (v/v) as higher concentrations can be toxic to some cell lines.

    • Gently mix the final solution by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can cause shearing forces that may affect media components.

    • Visually inspect the medium for any signs of precipitation (cloudiness, particles) before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot for single use dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw_stock Thaw stock aliquot store->thaw_stock warm_media Pre-warm media to 37°C serial_dilute Add stock to media drop-wise with swirling warm_media->serial_dilute thaw_stock->serial_dilute final_solution Final working solution (DMSO < 0.5%) serial_dilute->final_solution add_to_cells Add to cell culture final_solution->add_to_cells incubate Incubate add_to_cells->incubate troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitate Observed? cause_immediate Cause: Solvent Shock / High Local Conc. start->cause_immediate Yes, Immediately cause_delayed Cause: Instability / Media Interaction / pH Shift start->cause_delayed Yes, During Incubation end No Precipitation start->end No solution_immediate Solution: Serial Dilution, Slow Addition to Warmed Media cause_immediate->solution_immediate solution_delayed Solution: Fresh Media, Use BSA, Buffered Media cause_delayed->solution_delayed

References

(R)-selisistat toxicity in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-selisistat. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from selisistat (EX-527)?

A1: Selisistat, also known as EX-527, is a potent and selective inhibitor of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase.[1] EX-527 is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers): (S)-selisistat (EX-243) and this compound (EX-242). The (S)-enantiomer is the biologically active form that inhibits SIRT1.[1][2] this compound is considered the inactive isomer, with significantly lower activity against SIRT1.[1][3]

Q2: What is the mechanism of action of selisistat (EX-527)?

A2: The active (S)-isomer of selisistat inhibits the catalytic activity of SIRT1. SIRT1 deacetylates various protein substrates, including transcription factors like p53. By inhibiting SIRT1, selisistat leads to an increase in the acetylation of p53, which can enhance its pro-apoptotic activity and influence cell survival and proliferation.

Q3: Is this compound expected to be toxic to cells?

A3: As the inactive isomer, this compound is expected to have significantly lower to no toxicity related to SIRT1 inhibition. One study showed that 1 µM of the inactive isomer (EX-242) had no effect on p53 acetylation, in contrast to the active isomer. Any observed toxicity might be due to off-target effects, impurities in the compound, or very high, non-physiological concentrations.

Q4: What are the known off-target effects of selisistat (EX-527)?

A4: Selisistat (EX-527) is known to be highly selective for SIRT1. It shows over 200-fold selectivity against the closely related sirtuins, SIRT2 and SIRT3. It does not inhibit class I/II histone deacetylases (HDACs) or PARP enzymes at concentrations up to 100 µM.

Troubleshooting Guide

Problem 1: I am observing significant cytotoxicity with this compound, which is supposed to be the inactive control.

Possible Causes & Solutions:

  • Purity of the Compound: The this compound you are using may contain small amounts of the highly active (S)-selisistat as an impurity.

    • Recommendation: Verify the enantiomeric purity of your this compound batch using appropriate analytical techniques. If possible, source the compound from a different, reputable supplier and compare the results.

  • Off-Target Effects at High Concentrations: While this compound has very low activity against SIRT1, at high concentrations, it may exhibit off-target effects unrelated to sirtuin inhibition, leading to cytotoxicity.

    • Recommendation: Perform a dose-response curve to determine if the toxicity is concentration-dependent. Use the lowest possible concentration that would be expected for a negative control.

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the compound, even in its inactive form.

    • Recommendation: Test the compound on a different, well-characterized cell line to see if the effect is reproducible.

Problem 2: The cytotoxic IC50 value of my selisistat (EX-527) is very different from what is reported in the literature.

Possible Causes & Solutions:

  • Different Experimental Conditions: IC50 values are highly dependent on experimental parameters.

    • Cell Seeding Density: Higher cell densities can sometimes lead to higher apparent IC50 values. Ensure you are using a consistent seeding density as described in your protocol.

    • Treatment Duration: The length of time cells are exposed to the compound will significantly impact the IC50 value. Common incubation times range from 24 to 96 hours.

    • Assay Type: Different viability assays measure different cellular parameters (e.g., ATP levels vs. metabolic activity). An MTT assay may give a different IC50 than a CellTiter-Glo assay.

    • Serum Concentration: The concentration of serum in your cell culture medium can affect the availability and activity of the compound.

  • Cell Line Differences: As shown in the data table below, IC50 values for selisistat (EX-527) vary widely between different cell lines.

Problem 3: I am observing an increase in cell proliferation at low concentrations of selisistat (EX-527).

Possible Causes & Solutions:

  • Hormesis or Biphasic Response: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses. This has been observed with selisistat (EX-527).

    • Observation: In HCT-116 cells, under conditions of growth factor deprivation (0.1% serum), 2 µM of EX-527 was found to increase cell proliferation, while at higher concentrations (50-100 µM), it decreased proliferation.

    • Recommendation: Carefully consider your experimental context, especially the growth conditions of your cells. If you are working in low-serum conditions, this proliferative effect might be expected.

Data Presentation

Table 1: In Vitro IC50 Values for Selisistat (EX-527) and its Enantiomers

CompoundTarget/AssayCell Line / ConditionIC50 ValueReference
This compound (EX-242) SIRT1 InhibitionCell-free> 100 µM
p53 AcetylationIn cellsNo effect at 1 µM
(S)-selisistat (EX-243) SIRT1 InhibitionCell-free98 nM
Selisistat (EX-527) SIRT1 InhibitionCell-free38 nM - 123 nM
SIRT2 InhibitionCell-free19.6 µM
SIRT3 InhibitionCell-free48.7 µM
CytotoxicityHEK 29397.7 µM
CytotoxicityHeLa37.9 µM
CytotoxicityT47D Breast Cancer85.26 µM
CytotoxicityMCF7 Breast Cancer49.05 µM
CytotoxicityMDA-MB-231 Breast Cancer66.84 µM
CytotoxicityMDA-MB-468 Breast Cancer70.16 µM
CytotoxicityBT-549 Breast Cancer75.31 µM

Note: Cytotoxicity IC50 values can vary significantly based on experimental conditions.

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/ml and allow them to adhere for 24 hours in a standard incubator.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or selisistat (EX-527). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 96 hours).

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µl of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. SIRT1 Deacetylase Activity Assay (Fluor de Lys)

  • Enzyme Preparation: Purify GST-tagged human SIRT1 from transiently transfected 293T cells.

  • Reaction Setup: In a 96-well plate, incubate approximately 30 ng of the purified SIRT1 enzyme with 170 µM NAD+ and a 100 µM p53 fluorogenic peptide substrate.

  • Inhibitor Addition: Add varying concentrations of this compound or selisistat (EX-527) to the reaction wells.

  • Incubation: Incubate the reaction mixture for 45 minutes at 37°C.

  • Development: Add a developer solution and incubate for an additional 15 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence with an excitation of 360 nm and an emission of 460 nm.

Visualizations

Selisistat_Mechanism Selisistat (S)-Selisistat (Active Isomer) SIRT1 SIRT1 (Deacetylase) Selisistat->SIRT1 Inhibition Ac_p53 Acetylated p53 (Inactive) SIRT1->Ac_p53 Deacetylation p53 p53 (Active) SIRT1->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Troubleshooting_Workflow Start Unexpected Toxicity with This compound (Control) CheckPurity Check Compound Purity (Enantiomeric Purity) Start->CheckPurity CheckConcentration Review Concentration Used Start->CheckConcentration TestOtherLine Test on a Different Cell Line Start->TestOtherLine Impurity Impurity with (S)-isomer likely CheckPurity->Impurity Purity is low OffTarget High Concentration Off-Target Effect CheckConcentration->OffTarget Concentration is high CellSpecific Cell-Specific Sensitivity TestOtherLine->CellSpecific Effect is not reproduced Isomer_Activity S_Isomer (S)-Selisistat (EX-243) SIRT1_Active Potent SIRT1 Inhibition S_Isomer->SIRT1_Active R_Isomer This compound (EX-242) SIRT1_Inactive No Significant SIRT1 Inhibition R_Isomer->SIRT1_Inactive Racemic Selisistat (EX-527) SIRT1_Moderate Moderate SIRT1 Inhibition (due to 50% S-isomer) Racemic->SIRT1_Moderate

References

Improving (R)-selisistat bioavailability in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (R)-selisistat (also known as EX-527 or SEN0014196) in animal models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the in vivo bioavailability of this potent and selective SIRT1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in animal models?

Q2: I am observing lower than expected plasma concentrations of this compound in my study. What could be the reason?

A2: While this compound has high intrinsic oral bioavailability, suboptimal plasma exposure can be due to several factors. These can be broadly categorized into formulation issues, experimental procedures, and animal model-specific factors. Please refer to our troubleshooting guide for a detailed breakdown of potential causes and solutions.

Q3: What are the known metabolites of this compound across different species?

A3: The biotransformation of selisistat has been studied across multiple species, including mice, rats, dogs, and humans. The primary metabolic pathways are consistent across these species and involve hydroxylation and oxidative deamination, followed by glucuronic acid conjugation[2]. A phenotyping study using human liver microsomes indicated that CYP3A4 and CYP1A2 are the major isoforms involved in the formation of hydroxylated metabolites, with minor roles for CYP2D6 and CYP2C19[2].

Q4: Are there any known sex differences in the pharmacokinetics of this compound?

A4: A first-in-human study suggested that female subjects may have higher systemic exposure to selisistat compared to males[2]. While this was not conclusive, it is a factor to consider in your experimental design and data analysis.

Troubleshooting Guide: Low Systemic Exposure of this compound

This guide is designed to help you identify and resolve potential issues leading to lower-than-expected plasma or tissue concentrations of this compound in your animal experiments.

Issue 1: Suboptimal Drug Formulation
Potential Cause Troubleshooting Steps
Poor Solubility of this compound This compound is a lipophilic compound with low aqueous solubility. Ensure you are using an appropriate vehicle for solubilization.
Improper Formulation Preparation The order of solvent addition and the use of sonication or gentle heating can be critical. Follow a validated formulation protocol strictly.
Drug Precipitation Post-Administration The formulation may be stable on the bench but could precipitate in the gastrointestinal tract. Consider using formulations designed to maintain solubility in vivo, such as self-emulsifying drug delivery systems (SEDDS), though specific literature for selisistat is limited.
Formulation Instability Prepare fresh formulations for each experiment and avoid storing them for extended periods unless stability has been confirmed.
Issue 2: Experimental Procedure Variability
Potential Cause Troubleshooting Steps
Inaccurate Dosing Calibrate all dosing equipment. For oral gavage, ensure the entire dose is administered and that there is no leakage.
Timing of Blood Sampling This compound is rapidly absorbed, with Tmax in humans observed between 1 to 4 hours post-dose[2]. Ensure your blood sampling time points are appropriate to capture the Cmax.
Improper Sample Handling Collect blood in appropriate anticoagulant tubes (e.g., lithium heparin) and process to plasma promptly. Store plasma at -70°C or below until analysis.
Issue 3: Animal Model-Specific Factors
Potential Cause Troubleshooting Steps
Gastrointestinal (GI) Tract Pathology in Disease Models The R6/2 mouse model of Huntington's disease is known to exhibit significant GI dysfunction, including impaired gut motility, malabsorption, decreased mucosal thickness, and altered gut microbiota. These factors can significantly impact the absorption of orally administered drugs.
Species Differences in Metabolism While major metabolic pathways are similar, the rate of metabolism can differ between species. This can affect the clearance and overall exposure.
Fasting State of Animals The presence or absence of food can alter gastric emptying and GI pH, potentially affecting drug dissolution and absorption. Standardize the fasting period for all animals in your study.

Data Presentation

Table 1: Pharmacokinetic Parameters of Selisistat in R6/2 Mice
DoseCmax (µM)Tmax (h)AUC (µM·h)Average Steady-State Plasma Concentration (µM)
5 mg/kg/day---0.4
10 mg/kg/day---1.5
20 mg/kg/day---3.2
Data from a study in R6/2 mice. Cmax, Tmax, and AUC for single doses were not explicitly provided in the source.
Table 2: Single-Dose Pharmacokinetic Parameters of Selisistat in Healthy Male Human Volunteers
Dose (mg)Cmax (ng/mL)Tmax (h, median)AUC (ng·h/mL)t1/2 (h)
571.9 ± 26.61.0224 ± 401.6 ± 0.6
25275 ± 1171.01084 ± 2042.5 ± 0.3
75710 ± 1952.04001 ± 10333.2 ± 0.6
1501362 ± 3893.09673 ± 32154.1 ± 1.1
3002583 ± 10253.023097 ± 110595.1 ± 1.3
6004467 ± 15684.054958 ± 200556.1 ± 1.2
Data are presented as mean ± standard deviation. Tmax is presented as median.

Experimental Protocols

Protocol 1: Recommended Formulation for Oral Gavage in Mice

This protocol is adapted from a commonly used vehicle for lipophilic compounds in preclinical studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by adding each solvent one by one in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • First, dissolve the this compound powder in DMSO.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix thoroughly.

  • Finally, add the saline and vortex until a clear solution is formed.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • It is recommended to prepare this formulation fresh on the day of the experiment.

Protocol 2: Pharmacokinetic Blood Sampling in Mice

Procedure:

  • Administer this compound orally via gavage at the desired dose.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (typically 50-100 µL) via tail vein, saphenous vein, or retro-orbital sinus into tubes containing lithium heparin.

  • Place the blood samples on ice immediately after collection.

  • Within one hour of collection, centrifuge the samples at 1500 x g for 10 minutes at 4°C.

  • Harvest the plasma supernatant and transfer it to clean microcentrifuge tubes.

  • Store the plasma samples at -70°C or colder until analysis by a validated LC-MS/MS method.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Administration & Sampling cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline & Vortex add_tween->add_saline administer Oral Gavage to Animal Model add_saline->administer blood_sample Collect Blood at Time Points administer->blood_sample process_plasma Process to Plasma blood_sample->process_plasma store Store at -70°C process_plasma->store lcms LC-MS/MS Analysis store->lcms pk_calc Calculate PK Parameters lcms->pk_calc

Caption: Experimental workflow for a pharmacokinetic study of this compound.

troubleshooting_bioavailability cluster_formulation Formulation Issues? cluster_procedure Procedural Errors? cluster_model Animal Model Factors? start Low this compound Exposure Observed solubility Check Vehicle Composition start->solubility dosing Verify Dosing Accuracy start->dosing gi_pathology Consider GI Pathology (e.g., R6/2) start->gi_pathology prep Review Preparation Protocol solubility->prep stability Use Fresh Formulation prep->stability sampling Optimize Sampling Times dosing->sampling handling Confirm Sample Handling sampling->handling metabolism Evaluate Species Metabolism gi_pathology->metabolism fasting Standardize Fasting metabolism->fasting signaling_pathway selisistat This compound sirt1 SIRT1 Deacetylase selisistat->sirt1 mutant_htt Mutant Huntingtin (mHtt) (Acetylated) sirt1->mutant_htt Deacetylation autophagy Autophagic Clearance mutant_htt->autophagy Increased Acetylation Promotes Clearance neuroprotection Neuroprotection autophagy->neuroprotection

References

Navigating (R)-selisistat Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-selisistat, a potent and selective SIRT1 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this compound (also known as EX-527). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is the less active enantiomer of selisistat (EX-527)[1]. Selisistat itself is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase[2][3]. The active component of the racemic mixture EX-527 is the (S)-enantiomer[1]. It is crucial to use the correct terminology, as this compound has significantly lower inhibitory activity on SIRT1 compared to its (S)-counterpart[4]. Selisistat acts as an uncompetitive inhibitor with respect to NAD+.

Q2: What is the difference between this compound, (S)-selisistat, and selisistat (EX-527)?

Selisistat (EX-527) is a racemic mixture, meaning it contains equal amounts of both the (R)- and (S)-enantiomers. The (S)-enantiomer is the potent inhibitor of SIRT1, while the (R)-enantiomer is largely inactive. For experiments targeting SIRT1 inhibition, it is recommended to use the (S)-enantiomer or the racemic mixture, being mindful that the effective concentration of the active inhibitor in the racemate is halved.

Troubleshooting Guide

Issues with Compound Solubility and Stability

A common challenge in experiments involving small molecules is ensuring proper solubility and stability to achieve accurate and reproducible results.

Problem: Precipitate formation in stock solutions or cell culture media.

Possible Causes & Solutions:

  • Improper Solvent: this compound is highly soluble in DMSO. For in vitro assays, prepare a high-concentration stock solution in 100% DMSO. For in vivo studies, various formulations involving DMSO, PEG300, Tween-80, and saline or corn oil can be used.

  • Incorrect Preparation of Working Solutions: When diluting the DMSO stock solution into aqueous buffers or cell culture media, precipitation can occur. It is crucial to add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion. The final DMSO concentration in cell culture should typically be kept below 0.5% to avoid solvent-induced toxicity.

  • Instability in Media: The stability of this compound in cell culture media over long incubation periods can be a concern. It is advisable to prepare fresh working solutions from the DMSO stock for each experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

Table 1: Solubility of Selisistat (EX-527) in Common Solvents

SolventSolubilityRecommendations
DMSO≥ 100 mg/mL (402.07 mM)Use of ultrasonic treatment is recommended for complete dissolution. Use freshly opened DMSO as it is hygroscopic.
Ethanol10 mg/mL (40.21 mM)Ultrasonic treatment is recommended.

Table 2: Recommended Formulations for In Vivo Experiments

FormulationCompositionSolubility
Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.05 mM)
Formulation 210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.05 mM)
Formulation 310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.05 mM)
Inconsistent or Unexpected Biological Effects

Variability in experimental outcomes can arise from several factors, including off-target effects and issues with experimental design.

Problem: Lack of expected SIRT1 inhibition or observation of unexpected cellular responses.

Possible Causes & Solutions:

  • Incorrect Enantiomer Usage: As mentioned, this compound is significantly less active than (S)-selisistat. Ensure you are using the correct compound for your intended purpose. If using the racemic mixture (EX-527), remember that only half of the concentration is the active inhibitor.

  • Off-Target Effects: While selisistat is highly selective for SIRT1, at higher concentrations, it can inhibit other sirtuins like SIRT2 and SIRT3. It is crucial to perform dose-response experiments to determine the optimal concentration that provides maximal SIRT1 inhibition with minimal off-target effects. Selisistat has been shown to have little to no activity against class I and II HDACs and PARP enzymes at concentrations up to 100 µM.

  • Cell-Type Specific Effects: The cellular response to SIRT1 inhibition can vary significantly between different cell types and under different experimental conditions (e.g., presence or absence of cellular stress). It is important to characterize the effect of this compound in your specific cell model.

  • Experimental Controls: Always include appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO) and potentially a positive control for SIRT1 inhibition if available.

Table 3: Inhibitory Activity of Selisistat (EX-527) against Sirtuins

Sirtuin TargetIC50Reference
SIRT138 nM - 123 nM
SIRT219.6 µM
SIRT348.7 µM

Experimental Protocols

Protocol 1: In Vitro SIRT1 Deacetylase Assay

This protocol is adapted from commercially available kits and published literature for measuring SIRT1 activity in the presence of an inhibitor.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide derived from p53)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • This compound stock solution (in DMSO)

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add the SIRT1 enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Stop the reaction by adding the developer solution.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blot for Acetylated-p53

This protocol allows for the detection of changes in the acetylation status of p53, a known SIRT1 substrate, in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-p53 (e.g., at Lys382), anti-total-p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time. It may be necessary to induce p53 expression with a DNA damaging agent (e.g., etoposide).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated-p53 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with antibodies for total p53 and the loading control to ensure equal loading.

Visualizations

SIRT1_Inhibition_Pathway cluster_0 SIRT1 Deacetylation Cycle cluster_1 Inhibition by Selisistat SIRT1 SIRT1 Deac_Protein Deacetylated Protein SIRT1->Deac_Protein Deacetylates NAM Nicotinamide SIRT1->NAM ADPR 2'-O-acetyl-ADP-ribose SIRT1->ADPR Inactive_Complex Inactive SIRT1 Complex SIRT1->Inactive_Complex Ac_Protein Acetylated Protein (e.g., p53) Ac_Protein->SIRT1 Ac_Protein->Inactive_Complex NAD NAD+ NAD->SIRT1 Biological_Response Biological Response Deac_Protein->Biological_Response Altered Gene Expression, etc. Selisistat (S)-Selisistat (Active Enantiomer) Selisistat->Inactive_Complex Inactive_Complex->Biological_Response Inhibition of Downstream Effects

Caption: Mechanism of SIRT1 inhibition by (S)-selisistat.

Experimental_Workflow_Troubleshooting cluster_0 Experimental Planning cluster_1 Execution cluster_2 Data Analysis & Troubleshooting A Choose Correct Enantiomer ((S)- or racemic) B Determine Optimal Concentration (Dose-Response) A->B C Select Appropriate Vehicle/Solvent B->C D Prepare Fresh Stock & Working Solutions C->D E Perform Assay (In Vitro / In Vivo) D->E F Include Proper Controls E->F G Analyze Results F->G H Inconsistent Results? G->H I Check for Precipitation H->I Yes J Verify Enantiomer Purity/Identity H->J Yes K Assess for Off-Target Effects H->K Yes L Successful Experiment H->L No

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Minimizing (R)-selisistat Off-Target Activity in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target activities of (R)-selisistat (also known as EX-527) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

A1: The primary target of this compound is Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. It is a potent and selective inhibitor of SIRT1.[1][2][3][4] However, at higher concentrations, it can inhibit other sirtuins, such as SIRT2 and SIRT3. It has been reported to have weak or no inhibitory activity against class I/II histone deacetylases (HDACs), PARP1, and PARP10 at concentrations up to 100 µM. Some studies have also investigated its weak inhibitory effects on certain cytochrome P450 (CYP) enzymes.

Q2: I am observing unexpected phenotypic results in my cell-based assay. Could this be due to an off-target effect of this compound?

A2: Unexplained or inconsistent phenotypic results can indeed be a consequence of off-target effects. To investigate this, consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a dose-response experiment. The potency of this compound in eliciting the observed phenotype should correlate with its potency for SIRT1 inhibition (IC50 typically in the nanomolar range). If the effect is only observed at much higher concentrations, off-target interactions are more likely.

  • Use a Structurally Unrelated SIRT1 Inhibitor: Employ a different SIRT1 inhibitor with a distinct chemical structure. If this compound recapitulates the same phenotype, it strengthens the evidence for an on-target effect.

  • Target Engagement Validation: Confirm that this compound is engaging with SIRT1 in your cellular system using a technique like the Cellular Thermal Shift Assay (CETSA).

  • Rescue Experiment: Overexpression of SIRT1 may rescue the phenotype, providing further evidence for an on-target mechanism.

Q3: My fluorometric SIRT1 activity assay is showing high background or inconsistent readings when using this compound. What could be the cause?

A3: High background or variability in fluorometric assays can arise from several factors:

  • Compound Autofluorescence: this compound, like many small molecules, may possess intrinsic fluorescence. It is crucial to run a control with the compound alone (without the enzyme or substrate) to measure its autofluorescence at the excitation and emission wavelengths of your assay. Subtract this background from your experimental readings.

  • Interference with Assay Reagents: The compound might interact with the fluorescent substrate or the developing reagents. Test for any quenching or enhancement of the fluorescent signal in the absence of enzymatic activity.

  • Assay Conditions: Ensure that the assay buffer, pH, and temperature are optimal and consistent across all wells. Reagents should be equilibrated to the assay temperature before use.

  • Reagent Quality and Storage: Use high-quality reagents and store them as recommended by the manufacturer. Avoid repeated freeze-thaw cycles of enzymes and substrates.

Q4: Can this compound interfere with reporter assays, such as those using luciferase?

A4: Yes, small molecules can interfere with luciferase reporter assays. This can manifest as either inhibition or, counterintuitively, an increase in the luminescent signal due to stabilization of the luciferase enzyme. To mitigate this:

  • Run a Counterscreen: Test this compound directly against the luciferase enzyme in a cell-free assay to determine if it has any inhibitory or stabilizing effects.

  • Use an Orthogonal Reporter: If interference is confirmed, consider using a different reporter system, such as a fluorescent protein or a β-lactamase reporter, to validate your findings.

  • Time-Course Analysis: For live-cell assays, kinetic measurements can sometimes help distinguish true biological effects from direct reporter modulation.

Q5: How does this compound affect cell viability assays like MTT or MTS?

A5: this compound can potentially interfere with tetrazolium-based viability assays (MTT, MTS, XTT, WST). These assays measure metabolic activity, and off-target effects on cellular metabolism or mitochondrial function can lead to an over- or underestimation of cell viability. It is advisable to confirm viability results with a non-metabolic assay, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of this compound against its primary target and known off-targets. Note that IC50 values can vary depending on the specific assay conditions.

Table 1: this compound Activity Against Sirtuins

TargetIC50Assay ConditionsReference
SIRT138 nMCell-free assay
SIRT198 nMN/A
SIRT1123 nMN/A
SIRT219.6 µMCell-free assay
SIRT348.7 µMCell-free assay
SIRT4-7>100 µMCell-free assay

Table 2: this compound Activity Against Other Off-Targets

Target FamilyTargetActivityConcentrationReference
HDACsClass I/IINo inhibitionUp to 100 µM
PARPsPARP1, PARP10No inhibitionNot specified
CYPsCYP2C9IC50 = 62.4 µMN/A
CYPsCYP2C19IC50 = 72.2 µMN/A
CYPsCYP1A2IC50 = 8.7 µMN/A

Signaling Pathways and Experimental Workflows

SIRT1's Role in Key Signaling Pathways

This compound, by inhibiting SIRT1, can modulate several downstream signaling pathways. Understanding these connections is crucial for interpreting experimental results.

cluster_selisistat This compound cluster_sirt1 SIRT1 Regulation cluster_downstream Downstream Targets cluster_effects Cellular Outcomes Selisistat This compound SIRT1 SIRT1 Selisistat->SIRT1 Inhibits p53 p53 SIRT1->p53 Deacetylates (Inhibits) FOXO FOXO SIRT1->FOXO Deacetylates (Inhibits) NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle StressResistance Stress Resistance FOXO->StressResistance Inflammation Inflammation NFkB->Inflammation

Figure 1: Simplified overview of SIRT1's role in major signaling pathways and the effect of this compound.

Troubleshooting Workflow for Unexpected Phenotypes

This workflow guides researchers in distinguishing on-target from off-target effects of this compound.

Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse OnTargetPotency Effect at nM concentration? DoseResponse->OnTargetPotency OrthogonalInhibitor Use Structurally Different SIRT1 Inhibitor OnTargetPotency->OrthogonalInhibitor Yes OffTarget Likely Off-Target Effect OnTargetPotency->OffTarget No (µM effect) PhenotypeRecapitulated Phenotype Recapitulated? OrthogonalInhibitor->PhenotypeRecapitulated CETSA Validate Target Engagement (CETSA) PhenotypeRecapitulated->CETSA Yes PhenotypeRecapitulated->OffTarget No TargetEngaged Target Engagement Confirmed? CETSA->TargetEngaged OnTarget Likely On-Target Effect TargetEngaged->OnTarget Yes TargetEngaged->OffTarget No OffTargetProfiling Perform Off-Target Profiling (e.g., Kinobeads) OffTarget->OffTargetProfiling

References

Technical Support Center: Verifying (R)-selisistat Purity and Identity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for verifying the purity and identity of (R)-selisistat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from selisistat?

A1: Selisistat, also known as EX-527, is a potent and selective inhibitor of SIRT1. It exists as a racemic mixture of two enantiomers: (S)-selisistat and this compound. The (S)-enantiomer is the active inhibitor of SIRT1, while the (R)-enantiomer is considered inactive. Therefore, it is crucial to distinguish between the two enantiomers to ensure the quality and efficacy of the active compound.

Q2: What are the primary analytical techniques for verifying the purity and identity of this compound?

A2: The primary techniques are High-Performance Liquid Chromatography (HPLC) for purity assessment, chiral HPLC for confirming the enantiomeric identity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for confirming the molecular weight and fragmentation pattern.

Q3: What is a typical purity specification for this compound?

A3: Commercially available this compound typically has a purity of 98% or higher, as determined by HPLC or LCMS.[1]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Issue: Poor or no separation of (R)- and (S)-selisistat enantiomers.

  • Possible Cause 1: Incorrect column. Standard reversed-phase columns (like C18) will not separate enantiomers. A chiral stationary phase (CSP) is required.

  • Solution 1: Ensure you are using a suitable chiral column. Polysaccharide-based CSPs are commonly used for enantiomeric separations.

  • Possible Cause 2: Inappropriate mobile phase. The composition of the mobile phase is critical for achieving chiral separation.

  • Solution 2: Optimize the mobile phase. This may involve adjusting the ratio of organic solvent (e.g., isopropanol, ethanol) to the aqueous buffer or alkane (for normal phase). The addition of acidic or basic modifiers can also significantly impact separation.

  • Possible Cause 3: Suboptimal temperature. Column temperature can affect the interaction between the analyte and the chiral stationary phase.

  • Solution 3: If your HPLC system has a column oven, experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to improve resolution.

Issue: Tailing peaks in the chromatogram.

  • Possible Cause 1: Secondary interactions. Silanol groups on the silica support of the column can interact with the analyte, causing peak tailing.

  • Solution 1: Add a competitive amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase in small concentrations (e.g., 0.1%) to block the active silanol groups.

  • Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak distortion.

  • Solution 2: Dilute your sample and reinject.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Broad or unresolved peaks in the ¹H NMR spectrum.

  • Possible Cause 1: Poor sample shimming. An inhomogeneous magnetic field across the sample will lead to peak broadening.

  • Solution 1: Re-shim the spectrometer. Modern instruments have automated shimming routines that are usually effective.

  • Possible Cause 2: Sample aggregation. At high concentrations, molecules may aggregate, leading to broader signals.

  • Solution 2: Use a more dilute sample.

  • Possible Cause 3: Presence of paramagnetic impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Solution 3: Ensure high-purity solvents and clean NMR tubes are used. If contamination is suspected, passing the sample through a small plug of silica gel or celite may help.

Issue: Unexpected peaks in the NMR spectrum.

  • Possible Cause 1: Residual solvent. Solvents used in the synthesis or purification of the compound may still be present.

  • Solution 1: Compare the chemical shifts of the unknown peaks to known solvent chemical shift tables. Common residual solvents include ethyl acetate, dichloromethane, and acetone.

  • Possible Cause 2: Water. Water is a common impurity in NMR solvents.

  • Solution 2: The chemical shift of water is concentration and temperature-dependent but often appears as a broad singlet. A D₂O shake can be performed to confirm the presence of exchangeable protons (like N-H and O-H), which will be replaced by deuterium and their signals will disappear or decrease in intensity.

Mass Spectrometry (MS)

Issue: No or weak molecular ion peak.

  • Possible Cause 1: In-source fragmentation. The molecule may be fragmenting in the ion source before it can be detected as the intact molecular ion.

  • Solution 1: Use a softer ionization technique if available (e.g., chemical ionization instead of electron ionization) or adjust the ion source parameters (e.g., reduce the fragmentor voltage in an ESI source).

  • Possible Cause 2: Poor ionization. The analyte may not be ionizing efficiently under the chosen conditions.

  • Solution 2: Optimize the mobile phase for LC-MS by adding modifiers that promote ionization (e.g., formic acid for positive ion mode or ammonium hydroxide for negative ion mode).

Experimental Protocols & Data

Chiral HPLC for Enantiomeric Purity

A crucial step in verifying the identity of this compound is to confirm its enantiomeric purity and distinguish it from the active (S)-enantiomer.

Methodology:

  • Column: A chiral stationary phase is essential. Polysaccharide-based columns such as those with cellulose or amylose derivatives are a good starting point.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and a polar organic modifier such as isopropanol or ethanol. For reversed-phase chiral HPLC, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is used. The exact ratio will need to be optimized for the specific column and system. The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can improve peak shape and resolution.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where selisistat has significant absorbance.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a known concentration.

Identity and Purity Verification Workflow

The following diagram illustrates a typical workflow for the complete verification of this compound purity and identity.

G Workflow for this compound Purity and Identity Verification cluster_0 Initial Purity Assessment cluster_1 Enantiomeric Identity Confirmation cluster_2 Structural Confirmation cluster_3 Molecular Weight Verification A 1. Reversed-Phase HPLC B Assess Total Purity A->B C 2. Chiral HPLC B->C D Determine Enantiomeric Ratio ((R)- vs. (S)-selisistat) C->D E 3. NMR Spectroscopy (¹H and ¹³C) D->E F Confirm Chemical Structure E->F G 4. Mass Spectrometry F->G H Confirm Molecular Weight and Fragmentation Pattern G->H

Caption: A stepwise workflow for the comprehensive analysis of this compound.

Quantitative Data Summary
ParameterTechniqueExpected Value
Purity Reversed-Phase HPLC≥ 98%
Enantiomeric Purity Chiral HPLC≥ 99% (R)-enantiomer
Molecular Weight Mass Spectrometry[M+H]⁺ ≈ 249.079 g/mol
¹H NMR NMR SpectroscopyCharacteristic peaks for the carbazole and carboxamide moieties.
¹³C NMR NMR SpectroscopyExpected number of carbon signals corresponding to the structure.
Signaling Pathway Context

While this compound is the inactive enantiomer, its counterpart, (S)-selisistat, acts as a SIRT1 inhibitor. Understanding the SIRT1 signaling pathway provides context for the importance of enantiomeric separation.

G Simplified SIRT1 Signaling Pathway and Inhibition cluster_0 SIRT1 Activity cluster_1 Inhibition cluster_2 Downstream Effect SIRT1 SIRT1 p53_deacetylated Deacetylated p53 SIRT1->p53_deacetylated Deacetylation p53_acetylated Acetylated p53 p53_acetylated->SIRT1 Apoptosis Apoptosis p53_acetylated->Apoptosis Promotes p53_deacetylated->Apoptosis Inhibits S_Selisistat (S)-selisistat S_Selisistat->SIRT1

Caption: Inhibition of SIRT1 by (S)-selisistat leads to increased p53 acetylation.

References

Validation & Comparative

(R)-selisistat vs. Selisistat Racemic Mixture: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selisistat, also known as EX-527 or SEN0014196, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in a variety of cellular processes, including stress resistance, metabolism, and aging.[1][2][3][4][5] As a therapeutic target, SIRT1 has garnered significant interest, particularly in the context of neurodegenerative disorders such as Huntington's disease, as well as in oncology. Selisistat is a chiral molecule and is synthesized and frequently studied as a racemic mixture. This guide provides a comparative overview of the available in vivo data for the selisistat racemic mixture and the current understanding of its individual enantiomers, (R)-selisistat and (S)-selisistat, to inform preclinical and clinical research decisions.

Enantiomers of Selisistat: In Vitro Activity

In vitro studies have unequivocally demonstrated that the SIRT1 inhibitory activity of selisistat resides exclusively in the (S)-enantiomer. The (R)-enantiomer is considered inactive. This stereospecificity is crucial for understanding the pharmacology of the racemic mixture.

CompoundTargetIC50 (nM)SelectivityReference
Selisistat (racemic) SIRT138 - 123>200-fold vs SIRT2/SIRT3
(S)-selisistat (EX-243) SIRT198>200-fold vs SIRT2/SIRT3
This compound (EX-242) SIRT1Inactive-

Table 1: In Vitro Inhibitory Activity of Selisistat and its Enantiomers against SIRT1. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

In Vivo Studies with Racemic Selisistat

The vast majority of published in vivo research has been conducted using the racemic mixture of selisistat. These studies have demonstrated its therapeutic potential in various disease models.

Huntington's Disease Models

In the R6/2 mouse model of Huntington's disease, oral administration of racemic selisistat has been shown to improve motor performance, extend lifespan, and reduce the aggregation of mutant huntingtin protein.

Animal ModelDosageAdministration RouteKey FindingsReference
R6/2 Mice 5, 10, 20 mg/kg/dayOralImproved motor performance, extended lifespan, reduced mutant huntingtin aggregates

Table 2: In Vivo Efficacy of Racemic Selisistat in a Huntington's Disease Model.

Oncology Models

Racemic selisistat has also been investigated for its anti-cancer properties, often in combination with other therapeutic agents. In zebrafish xenograft models of breast cancer, selisistat inhibited tumor growth.

Animal ModelDosageAdministration RouteKey FindingsReference
Zebrafish Xenograft (Breast Cancer) Not specifiedImmersionInhibited tumor growth

Table 3: In Vivo Efficacy of Racemic Selisistat in an Oncology Model.

This compound: The "Inactive" Enantiomer In Vivo

A critical gap in the current literature is the lack of direct in vivo studies evaluating the efficacy, pharmacokinetics, and safety of the (R)-enantiomer of selisistat. Based on its in vitro inactivity, it is presumed that this compound does not contribute to the therapeutic effects of the racemic mixture. However, without dedicated in vivo studies, potential off-target effects or influences on the pharmacokinetics of the active (S)-enantiomer cannot be definitively ruled out.

Pharmacokinetics of Racemic Selisistat

Pharmacokinetic studies in healthy human volunteers and patients with Huntington's disease have shown that racemic selisistat is rapidly absorbed with systemic exposure increasing in proportion to the dose.

SpeciesDoseCmaxTmaxHalf-lifeReference
Healthy Humans 5-600 mg (single dose)Dose-dependent~1-4 hoursNot specified
HD Patients 10 mg (multiple doses)Not specifiedNot specifiedNot specified

Table 4: Pharmacokinetic Parameters of Racemic Selisistat in Humans. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

To date, there are no published studies specifically investigating the stereoselective pharmacokinetics of selisistat, which would detail the absorption, distribution, metabolism, and excretion of the individual (R)- and (S)-enantiomers in vivo.

Experimental Protocols

In Vivo Study in R6/2 Mouse Model of Huntington's Disease
  • Animal Model: Transgenic R6/2 mice expressing exon 1 of the human huntingtin gene with an expanded CAG repeat.

  • Drug Administration: Selisistat (racemic mixture) was administered orally at doses of 5, 10, and 20 mg/kg/day.

  • Behavioral Assessment: Motor performance was assessed using tests such as the rotarod.

  • Histopathological Analysis: Brain tissue was analyzed for the presence and size of mutant huntingtin protein aggregates.

  • Pharmacokinetic Analysis: Plasma and brain concentrations of selisistat were determined at steady-state.

Clinical Study in Huntington's Disease Patients
  • Study Design: A randomized, double-blind, placebo-controlled exploratory study.

  • Participants: Patients with early-stage Huntington's disease.

  • Drug Administration: Selisistat (racemic mixture) was administered orally at doses of 10 mg or 100 mg once daily for 14 days.

  • Safety and Tolerability: Assessed through clinical examinations, vital signs, and laboratory tests.

  • Pharmacokinetics: Blood samples were collected to determine plasma concentrations of selisistat.

Visualizations

SIRT1_Signaling_Pathway SIRT1 Signaling Pathway cluster_upstream Upstream Regulators cluster_sirt1 SIRT1 Signaling Pathway cluster_downstream Downstream Targets & Cellular Outcomes NAD+ NAD+ SIRT1 SIRT1 NAD+->SIRT1 Activates Cellular Stress Cellular Stress Cellular Stress->SIRT1 Induces p53 p53 SIRT1->p53 Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates NF-kB NF-kB SIRT1->NF-kB Deacetylates Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Stress_Resistance Stress_Resistance FOXO->Stress_Resistance Inflammation Inflammation NF-kB->Inflammation Inhibits selisistat Selisistat (S-enantiomer) selisistat->SIRT1 Inhibits

Caption: SIRT1 Signaling Pathway and the inhibitory action of Selisistat.

Experimental_Workflow General In Vivo Experimental Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Groups cluster_administration Drug Administration cluster_assessment Assessment Disease_Model Select appropriate animal model Vehicle Vehicle Control Disease_Model->Vehicle Racemic_Selisistat Racemic Selisistat Disease_Model->Racemic_Selisistat R_Selisistat This compound (Hypothetical) Disease_Model->R_Selisistat Dosing Administer compounds (e.g., oral gavage) Vehicle->Dosing Racemic_Selisistat->Dosing R_Selisistat->Dosing Efficacy Efficacy Readouts (e.g., behavioral tests) Dosing->Efficacy Pharmacokinetics Pharmacokinetic Analysis (plasma/tissue levels) Dosing->Pharmacokinetics Safety Safety/Tolerability (e.g., body weight) Dosing->Safety

Caption: A general workflow for in vivo comparison studies.

Conclusion and Future Directions

The available evidence strongly supports the role of the (S)-enantiomer of selisistat as the active SIRT1 inhibitor, with the racemic mixture demonstrating therapeutic potential in preclinical models of Huntington's disease and cancer. However, the complete absence of in vivo data for the (R)-enantiomer represents a significant knowledge gap.

For a comprehensive understanding of selisistat's pharmacology, future research should include:

  • Direct In Vivo Comparison: Studies directly comparing the efficacy, pharmacokinetics, and safety of this compound, (S)-selisistat, and the racemic mixture in relevant animal models.

  • Stereoselective Pharmacokinetics: Investigations into the absorption, distribution, metabolism, and excretion of the individual enantiomers to determine if the (R)-enantiomer influences the pharmacokinetic profile of the active (S)-enantiomer.

  • Off-Target Effects: Assessment of the potential for this compound to exert any unforeseen biological effects independent of SIRT1 inhibition.

Such studies are essential for optimizing the therapeutic development of selisistat and for determining whether the use of the pure, active (S)-enantiomer would offer a superior safety and efficacy profile compared to the currently studied racemic mixture.

References

A Comparative Guide to (R)-selisistat and Other SIRT1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of sirtuin 1 (SIRT1) inhibitors is of significant interest due to their therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer. This guide provides an objective comparison of (R)-selisistat and other notable SIRT1 inhibitors, supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding.

Introduction to SIRT1 and its Inhibition

SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging, by deacetylating numerous histone and non-histone protein targets. The modulation of SIRT1 activity through small molecule inhibitors has emerged as a promising therapeutic strategy. This guide focuses on comparing the performance of this compound with other well-known SIRT1 inhibitors.

A critical point of clarification is the stereochemistry of selisistat (also known as EX-527). Selisistat is a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-selisistat and this compound. Experimental evidence has demonstrated that the SIRT1 inhibitory activity resides almost exclusively in the (S)-enantiomer, while This compound is considered the inactive enantiomer [1]. Therefore, for the purpose of this guide, "selisistat" or "EX-527" will refer to the racemic mixture, which is commonly used in research, and its activity is attributable to the (S)-enantiomer.

Quantitative Comparison of SIRT1 Inhibitor Potency and Selectivity

The efficacy of a SIRT1 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for SIRT1 over other sirtuin isoforms (e.g., SIRT2 and SIRT3). The following table summarizes the reported IC50 values for selisistat and other common SIRT1 inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.

InhibitorSIRT1 IC50SIRT2 IC50SIRT3 IC50Selectivity (SIRT1 vs. SIRT2/SIRT3)
Selisistat (EX-527) 38 nM - 98 nM[2][3]19.6 µM[2][4]48.7 µMHighly selective for SIRT1 (>200-fold vs. SIRT2, >500-fold vs. SIRT3)
Sirtinol 131 µM38 µM-Less selective, also inhibits SIRT2
Cambinol 56 µM59 µMNo activityNon-selective between SIRT1 and SIRT2
Tenovin-6 21 µM10 µM67 µMNon-selective, potent against SIRT2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key experiments used to characterize SIRT1 inhibitors.

In Vitro SIRT1 Inhibition Assay (Fluor de Lys Assay)

This is a widely used method to determine the IC50 of SIRT1 inhibitors.

Principle: The assay is based on the deacetylation of a fluorogenic peptide substrate by SIRT1. The deacetylated peptide is then cleaved by a developer, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the SIRT1 activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluor de Lys-SIRT1 substrate (e.g., a peptide derived from p53)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin)

  • Test inhibitors (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare Reagents: Dilute the SIRT1 enzyme, Fluor de Lys-SIRT1 substrate, and NAD+ in assay buffer to the desired working concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup: To each well of the 96-well plate, add:

    • Assay buffer

    • Test inhibitor dilution (or DMSO for control)

    • SIRT1 enzyme

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add the NAD+ and Fluor de Lys-SIRT1 substrate mixture to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Develop Signal: Add the developer solution to each well and incubate at 37°C for 15-30 minutes to stop the enzymatic reaction and generate the fluorescent signal.

  • Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

SIRT1 Inhibitor Selectivity Assay

This protocol is used to determine the selectivity of an inhibitor for SIRT1 over other sirtuin isoforms.

Procedure:

  • Perform the in vitro inhibition assay as described above in parallel for SIRT1, SIRT2, and SIRT3.

  • Use isoform-specific substrates if available, or a substrate that is deacetylated by all three enzymes.

  • Determine the IC50 value of the test inhibitor for each sirtuin isoform.

  • Calculate the selectivity ratio by dividing the IC50 for SIRT2 and SIRT3 by the IC50 for SIRT1. A higher ratio indicates greater selectivity for SIRT1.

Visualizing Key Concepts

To further aid in the understanding of SIRT1 inhibition and its evaluation, the following diagrams have been generated using the Graphviz DOT language.

SIRT1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors & Cellular Processes Calorie_Restriction Calorie Restriction SIRT1 SIRT1 Calorie_Restriction->SIRT1 Activates DNA_Damage DNA Damage DNA_Damage->SIRT1 Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates (Inhibits) NF_kB NF-κB SIRT1->NF_kB Deacetylates (Inhibits) FOXO FOXO SIRT1->FOXO Deacetylates (Activates) PGC_1a PGC-1α SIRT1->PGC_1a Deacetylates (Activates) Autophagy Autophagy SIRT1->Autophagy Apoptosis Apoptosis p53->Apoptosis NF_kB->Apoptosis Stress_Resistance Stress Resistance FOXO->Stress_Resistance Metabolism Metabolism PGC_1a->Metabolism

SIRT1 Signaling Pathway

Experimental_Workflow cluster_workflow Experimental Workflow for SIRT1 Inhibitor Evaluation A Compound Synthesis/Acquisition B Primary Screening (In Vitro SIRT1 Inhibition Assay) A->B C IC50 Determination B->C D Selectivity Profiling (SIRT2, SIRT3, etc.) C->D E Cell-based Assays (e.g., target engagement, downstream effects) D->E F In Vivo Efficacy Studies (Animal Models) E->F

Workflow for Inhibitor Evaluation

Comparative_Analysis cluster_comparison Comparative Analysis of SIRT1 Inhibitors Inhibitor SIRT1 Inhibitors Potency Potency (IC50) Inhibitor->Potency Selectivity Selectivity (vs. other Sirtuins) Inhibitor->Selectivity Mechanism Mechanism of Action Inhibitor->Mechanism Cellular_Activity Cellular Activity Inhibitor->Cellular_Activity

Comparative Analysis Logic

Conclusion

This guide provides a comparative overview of this compound and other SIRT1 inhibitors, highlighting the critical fact that the inhibitory activity of selisistat resides in its (S)-enantiomer. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers in the field of sirtuin biology and drug discovery. The high potency and selectivity of selisistat (EX-527) for SIRT1 make it a valuable tool for studying the biological functions of this sirtuin and a promising candidate for further therapeutic development. In contrast, inhibitors like Sirtinol and Cambinol exhibit lower potency and selectivity, which should be considered when interpreting experimental results. Future research should continue to focus on the development of even more potent and selective SIRT1 modulators to fully unlock their therapeutic potential.

References

Comparative Guide to Validate the Inactive Properties of (R)-selisistat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive comparison of (R)-selisistat with its active counterpart, (S)-selisistat, and other sirtuin inhibitors. The focus is to present experimental data and protocols that validate the inactive nature of the (R)-enantiomer.

Introduction to Selisistat and its Enantiomers

Selisistat (also known as EX-527) is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] Sirtuins, particularly SIRT1, are crucial regulators in numerous biological processes, including metabolism, DNA repair, inflammation, and cellular senescence.[3][4] As such, SIRT1 has emerged as a significant therapeutic target for a variety of diseases.[5]

Selisistat is a chiral molecule and exists as a racemic mixture of two enantiomers: (S)-selisistat and this compound. In pharmacology, it is common for one enantiomer (the eutomer) to be responsible for the therapeutic effects, while the other (the distomer) may be inactive or contribute to off-target effects. This guide focuses on presenting the evidence that demonstrates (S)-selisistat is the active eutomer, while this compound is the inactive distomer.

Mechanism of Action: SIRT1 Inhibition

(S)-selisistat exerts its inhibitory effect on SIRT1 through an uncompetitive mechanism. This means it binds to the enzyme-substrate complex. The crystal structure of SIRT1 in complex with a selisistat analogue reveals that the inhibitor binds in a pocket adjacent to the NAD+ binding site, which stabilizes a conformation of NAD+ that is non-productive for the deacetylation reaction. This prevents the binding of the acetylated substrate, thereby inhibiting SIRT1's catalytic activity.

Comparative Analysis of Inhibitory Activity

The most direct method to validate the inactive properties of this compound is to compare its half-maximal inhibitory concentration (IC50) against SIRT1 with that of the (S)-enantiomer and the racemic mixture.

CompoundTargetIC50SelectivityReference
This compound SIRT1> 100 µMInactive
(S)-selisistat SIRT1~60 nMActive enantiomer
Selisistat (racemic) SIRT138 nM - 123 nMPotent inhibitor
SIRT2> 19,600 nM>200-fold vs SIRT1
SIRT3> 48,700 nM>200-fold vs SIRT1

Table 1: Comparative IC50 values of selisistat enantiomers and related sirtuins. The data clearly indicates that the (R)-enantiomer has significantly less activity against SIRT1 compared to the (S)-enantiomer.

Alternative SIRT1 Inhibitors

For research purposes requiring the chemical inhibition of SIRT1, several alternatives to selisistat are available. It is important to note their potency and selectivity when designing experiments.

InhibitorTarget(s)Typical IC50Notes
SirtinolSIRT1, SIRT2~131 µM (SIRT1)Dual inhibitor
CambinolSIRT1, SIRT2~56 µM (SIRT1)Dual inhibitor
SuraminSIRT1, SIRT2~297 µM (SIRT1)Non-specific inhibitor
Tenovin-6SIRT1, SIRT2~21 µM (SIRT1)Dual inhibitor

Table 2: A selection of alternative SIRT1 inhibitors.

Experimental Protocols

To validate the data presented, standardized experimental protocols are essential. Below is a typical methodology for an in vitro SIRT1 inhibition assay.

Protocol: In Vitro SIRT1 Deacetylation Assay (Fluor de Lys Method)

This assay quantifies SIRT1 activity by measuring the deacetylation of a fluorogenic peptide substrate.

  • Reagents and Materials:

    • Recombinant human SIRT1 enzyme.

    • Fluor de Lys-SIRT1 substrate (e.g., a peptide from p53 with an acetylated lysine coupled to a fluorescent moiety).

    • NAD+.

    • Developer solution.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Test compounds: this compound, (S)-selisistat, and a positive control (e.g., racemic selisistat) dissolved in DMSO.

    • 96-well microplate (black, for fluorescence readings).

    • Plate reader with excitation/emission wavelengths of 360/460 nm.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In the microplate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD+ to each well.

    • Add the test compounds or vehicle (DMSO) to the respective wells. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

    • Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes).

    • Stop the enzymatic reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorescent molecule.

    • Incubate at 37°C for an additional 15-30 minutes to allow for the developer reaction.

    • Measure the fluorescence intensity using the plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the positive control (vehicle-treated wells, representing 100% activity) and negative control (wells with a known inhibitor or without enzyme, representing 0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Visualizing Workflows and Pathways

SIRT1 Signaling Pathway

SIRT1 deacetylates a wide array of protein substrates, thereby influencing major cellular pathways. Key targets include the tumor suppressor p53, the transcription factor FOXO3a, and the inflammatory mediator NF-κB. By deacetylating these proteins, SIRT1 can regulate apoptosis, stress resistance, and inflammation. Since this compound is inactive against SIRT1, it is not expected to modulate these downstream signaling events.

SIRT1_Pathway SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylates FOXO3a FOXO3a SIRT1->FOXO3a deacetylates NFkB NF-κB SIRT1->NFkB deacetylates Apoptosis Apoptosis p53->Apoptosis StressResistance Stress Resistance FOXO3a->StressResistance Inflammation Inflammation NFkB->Inflammation R_Selisistat This compound R_Selisistat->SIRT1  (inactive)

Caption: Simplified SIRT1 signaling pathway. This compound does not inhibit SIRT1.

Experimental Workflow for Enantiomer Activity Validation

The process of validating the differential activity of enantiomers follows a logical progression from in vitro biochemical assays to cell-based and potentially in vivo models.

Enantiomer_Validation_Workflow start Start: Synthesize/Acquire (R)- and (S)-Enantiomers assay Biochemical Assay (e.g., SIRT1 Inhibition Assay) start->assay ic50 Determine IC50 Values for each enantiomer assay->ic50 cell_based Cell-Based Assays (e.g., p53 acetylation) ic50->cell_based If IC50 difference is significant phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) cell_based->phenotypic conclusion Conclusion: This compound is inactive phenotypic->conclusion

Caption: Workflow for validating the inactive properties of a drug enantiomer.

Conclusion

References

The Inactive Enantiomer as a Gold Standard: (R)-selisistat as a Negative Control in SIRT1 Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, drug discovery, and molecular biology, the use of appropriate controls is paramount to the validity and interpretation of experimental data. In the study of the potent and selective SIRT1 inhibitor selisistat (EX-527), its inactive (R)-enantiomer, (R)-selisistat, serves as an ideal negative control, enabling scientists to distinguish true on-target effects from potential off-target or non-specific activities.

Selisistat is a racemic mixture, meaning it is composed of equal parts of two enantiomers, (S)-selisistat and this compound, which are non-superimposable mirror images of each other. The inhibitory activity of selisistat against Sirtuin 1 (SIRT1), a class III histone deacetylase, is almost exclusively attributed to the (S)-enantiomer.[1] The (R)-enantiomer is largely inactive, making it an excellent tool for validating that the observed biological effects of racemic selisistat are indeed due to the inhibition of SIRT1.

This guide provides a comparative overview of this compound and its active counterpart, presenting key experimental data and protocols to facilitate its use as a negative control in research settings.

Comparative Activity of Selisistat Enantiomers

The differential activity of the selisistat enantiomers has been quantified in biochemical assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) against SIRT1, demonstrating the significantly lower potency of the (R)-enantiomer.

CompoundOther NamesSIRT1 IC50 (nM)Selectivity over SIRT2Selectivity over SIRT3
(S)-selisistatEX-24398>200-fold>500-fold
This compoundEX-242>100,000--
selisistat (racemic)EX-527, SEN0014196123 - 38>200-fold>500-fold

Data sourced from Napper et al., 2005 and other publicly available databases.[1] The IC50 for racemic selisistat can vary depending on assay conditions.[1]

Logical Workflow for Utilizing this compound as a Control

The inclusion of this compound in experimental designs allows for a clear distinction between SIRT1-mediated effects and other potential cellular responses. The following diagram illustrates a logical workflow for its use.

G cluster_0 Experimental Setup cluster_1 Data Analysis and Interpretation cluster_2 cluster_3 Hypothesis Hypothesis: Phenotype is due to SIRT1 inhibition by Selisistat Experimental_Groups Experimental Groups: 1. Vehicle Control 2. Racemic Selisistat 3. (S)-selisistat 4. This compound (Negative Control) Hypothesis->Experimental_Groups Observe_Phenotype Measure Phenotypic Outcome (e.g., cell viability, gene expression) Experimental_Groups->Observe_Phenotype Compare_Results Compare Phenotype Across Groups Observe_Phenotype->Compare_Results Conclusion Conclusion Compare_Results->Conclusion Outcome_1 Phenotype observed with Racemic and (S)-selisistat, but NOT with this compound Conclusion->Outcome_1 If Outcome_2 Phenotype observed with Racemic, (S)-, and this compound Conclusion->Outcome_2 If Inference_1 Effect is likely mediated by SIRT1 inhibition Outcome_1->Inference_1 Inference_2 Effect is likely off-target or non-specific Outcome_2->Inference_2

Figure 1. Logical workflow for using this compound as a negative control.

SIRT1 Signaling Pathway and the Role of Selisistat

SIRT1 deacetylates a wide range of protein substrates, thereby influencing numerous cellular processes, including gene expression, metabolism, and stress responses. (S)-selisistat inhibits this activity, leading to the hyperacetylation of SIRT1 targets.

S_selisistat (S)-selisistat SIRT1 SIRT1 S_selisistat->SIRT1 Inhibits R_selisistat This compound (Inactive Control) Substrate_DeAc Deacetylated Substrate SIRT1->Substrate_DeAc Deacetylates NAD NAD+ NAD->SIRT1 Substrate_Ac Acetylated Substrate (e.g., p53, NF-κB, PGC-1α) Substrate_Ac->SIRT1 Substrate Downstream Downstream Cellular Processes (Gene Expression, Apoptosis, Metabolism) Substrate_DeAc->Downstream

Figure 2. Simplified SIRT1 signaling pathway showing the inhibitory action of (S)-selisistat.

Experimental Protocols

Here are detailed methodologies for key experiments where this compound can be used as a negative control.

In Vitro SIRT1 Deacetylation Assay

This assay directly measures the enzymatic activity of SIRT1 and is ideal for confirming the differential inhibitory effects of the selisistat enantiomers.

  • Objective: To quantify the inhibition of purified SIRT1 enzymatic activity by (S)-selisistat and this compound.

  • Materials:

    • Recombinant human SIRT1 enzyme.

    • Fluorogenic SIRT1 substrate (e.g., a peptide derived from p53 with an acetylated lysine).

    • NAD+.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • (S)-selisistat, this compound, and racemic selisistat, dissolved in DMSO.

    • Developer solution (as part of a commercial kit).

    • 96-well black microplate.

  • Procedure:

    • Prepare serial dilutions of (S)-selisistat, this compound, and racemic selisistat in assay buffer. Include a DMSO vehicle control.

    • In the microplate wells, combine the SIRT1 enzyme, assay buffer, and the different concentrations of the test compounds or vehicle.

    • Initiate the reaction by adding NAD+ and the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

    • Measure fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

Cellular p53 Acetylation Assay via Western Blot

This cell-based assay assesses a direct downstream target of SIRT1, the tumor suppressor protein p53. Inhibition of SIRT1 leads to an increase in acetylated p53.

  • Objective: To determine if (S)-selisistat, but not this compound, increases the acetylation of p53 in cells.

  • Materials:

    • A human cell line expressing wild-type p53 (e.g., MCF-7, U2OS).

    • Cell culture medium and supplements.

    • DNA damaging agent (e.g., etoposide) to induce p53 expression and acetylation.

    • (S)-selisistat, this compound, and racemic selisistat, dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

    • Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Treat the cells with the desired concentrations of (S)-selisistat, this compound, racemic selisistat, or DMSO vehicle for a predetermined time (e.g., 1-6 hours).

    • Induce p53 by adding a DNA damaging agent like etoposide for the final hours of the incubation.

    • Wash the cells with cold PBS and lyse them on ice with lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the acetyl-p53 signal to total p53 and the loading control.

Cell Viability/Proliferation Assay

This assay can be used to investigate the functional consequences of SIRT1 inhibition on cell growth and survival.

  • Objective: To compare the effects of (S)-selisistat and this compound on the viability or proliferation of a cancer cell line where SIRT1 is implicated in survival.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7 breast cancer cells).[2]

    • Cell culture medium and supplements.

    • (S)-selisistat, this compound, and racemic selisistat, dissolved in DMSO.

    • Reagents for a viability/proliferation assay (e.g., MTT, WST-1, or a BrdU incorporation kit).

    • 96-well clear or opaque microplates.

  • Procedure:

    • Seed cells at a low density in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of (S)-selisistat, this compound, racemic selisistat, or DMSO vehicle.

    • Incubate for a period relevant to the cell doubling time (e.g., 48-72 hours).

    • Perform the viability or proliferation assay according to the manufacturer's instructions.

      • For MTT assay: Add MTT reagent, incubate, and then solubilize the formazan crystals. Read the absorbance.

      • For BrdU assay: Add BrdU to the media for the final hours of incubation, then fix, permeabilize, and detect incorporated BrdU with an antibody-based colorimetric or fluorescent method.

    • Plot the dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each compound.

References

A Comparative Guide to the Sirtuin Selectivity of (R)-selisistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of (R)-selisistat (also known as EX-527) with other sirtuin isoforms. The information presented is supported by experimental data to aid researchers in the selection and application of this potent SIRT1 inhibitor.

Introduction to this compound and Sirtuins

Sirtuins are a family of seven (SIRT1-SIRT7) NAD⁺-dependent deacetylases that play crucial roles in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation[1]. Their diverse functions and implications in age-related diseases have made them attractive therapeutic targets. This compound is a potent and selective small-molecule inhibitor of SIRT1[2][3][4]. Understanding its selectivity profile is critical for interpreting experimental results and for the development of isoform-specific sirtuin modulators.

Comparative Analysis of Sirtuin Inhibitor Selectivity

This compound exhibits high selectivity for SIRT1 over other sirtuin isoforms, particularly SIRT2 and SIRT3. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used sirtuin inhibitors against SIRT1, SIRT2, and SIRT3.

InhibitorSIRT1 IC50SIRT2 IC50SIRT3 IC50Selectivity (SIRT1 vs. SIRT2/SIRT3)Reference(s)
This compound (EX-527) 38 - 98 nM19.6 µM48.7 µM>200-fold vs. SIRT2, >500-fold vs. SIRT3[5]
AGK2 >50 µM3.5 µM>50 µMSelective for SIRT2
Cambinol 56 µM59 µMWeak inhibitionNon-selective
Sirtinol 40 - 70 µM--Primarily targets SIRT1/SIRT2
Nicotinamide ~50 - 120 µM~50 - 120 µM~50 - 120 µMPan-sirtuin inhibitor

Note: IC50 values can vary depending on the specific assay conditions, including the substrate and NAD+ concentration.

This compound has been shown to have no significant inhibitory activity against SIRT4, SIRT5, SIRT6, and SIRT7 at concentrations up to 100 µM. This high degree of selectivity makes it a valuable tool for specifically probing the function of SIRT1.

Experimental Protocols

Accurate determination of inhibitor potency and selectivity is paramount. The following are detailed methodologies for key experiments used to assess the cross-reactivity of sirtuin inhibitors.

In Vitro Sirtuin Inhibition Assay (Fluor de Lys Method)

This is a widely used method for measuring the deacetylase activity of sirtuins.

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue coupled to a fluorescent reporter (e.g., aminomethylcoumarin, AMC) and a quencher. Deacetylation of the lysine by a sirtuin sensitizes the peptide to a developer enzyme (trypsin), which then cleaves the peptide, releasing the fluorophore from the quencher and resulting in a fluorescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute the recombinant human sirtuin enzyme (SIRT1, SIRT2, or SIRT3) in an appropriate buffer.

    • Prepare a stock solution of the Fluor de Lys substrate (e.g., p53-derived peptide for SIRT1).

    • Prepare a stock solution of NAD⁺.

    • Prepare serial dilutions of the test inhibitor (this compound) and control inhibitors.

    • Prepare the developer solution containing trypsin.

  • Reaction Setup (96-well plate):

    • To each well, add the reaction buffer.

    • Add the sirtuin enzyme to each well (except for the no-enzyme control).

    • Add the test inhibitor at various concentrations.

    • Add the Fluor de Lys substrate.

    • Initiate the reaction by adding NAD⁺.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development:

    • Add the developer solution to each well.

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cleavage of the deacetylated substrate.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control).

    • Plot the fluorescence intensity against the inhibitor concentration.

    • Calculate the IC50 value using a suitable curve-fitting software.

HPLC-Based Sirtuin Deacetylase Assay

This method provides a direct measure of substrate deacetylation.

Principle: The assay monitors the conversion of an acetylated peptide substrate to its deacetylated product by separating the two species using reverse-phase high-performance liquid chromatography (HPLC) and quantifying them by UV absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute the recombinant human sirtuin enzyme.

    • Prepare a stock solution of a suitable acetylated peptide substrate.

    • Prepare a stock solution of NAD⁺.

    • Prepare serial dilutions of the test inhibitor.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, sirtuin enzyme, and test inhibitor.

    • Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the acetylated peptide substrate and NAD⁺.

  • Incubation:

    • Incubate the reaction at 37°C for a defined time.

  • Reaction Quenching:

    • Stop the reaction by adding an acid (e.g., trifluoroacetic acid, TFA) to a final concentration of 1%.

  • HPLC Analysis:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Separate the acetylated and deacetylated peptides using a suitable gradient of solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak areas of the acetylated substrate and deacetylated product.

    • Calculate the percentage of substrate conversion.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assay for On-Target Activity (Western Blot)

This assay confirms the inhibitor's activity within a cellular context by measuring the acetylation status of a known sirtuin substrate.

Principle: Cells are treated with the sirtuin inhibitor, and the acetylation level of a specific substrate (e.g., p53 for SIRT1, α-tubulin for SIRT2) is assessed by western blotting using an acetyl-lysine-specific antibody.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa) and allow them to adhere.

    • Treat the cells with various concentrations of the sirtuin inhibitor for a specified duration. A positive control (e.g., a known inhibitor for the target sirtuin) and a vehicle control (e.g., DMSO) should be included. For SIRT1, DNA damage can be induced to increase p53 levels.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the acetylated substrate (e.g., anti-acetyl-p53 (Lys382) for SIRT1, or anti-acetyl-α-tubulin (Lys40) for SIRT2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total protein (e.g., anti-p53 or anti-α-tubulin) or a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated protein signal to the total protein or loading control signal.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways involving SIRT1, SIRT2, and SIRT3, as well as a general experimental workflow for assessing sirtuin inhibitor selectivity.

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays invitro_start Recombinant Sirtuins (SIRT1-7) assay Biochemical Assay (e.g., Fluor de Lys, HPLC) invitro_start->assay inhibitor Test Inhibitor (this compound) inhibitor->assay ic50 Determine IC50 values assay->ic50 on_target Confirm On-Target Effect ic50->on_target Validate in cells cell_culture Cell Culture cell_treatment Inhibitor Treatment cell_culture->cell_treatment lysis Cell Lysis cell_treatment->lysis western_blot Western Blot for Substrate Acetylation lysis->western_blot western_blot->on_target

Experimental Workflow for Sirtuin Inhibitor Selectivity Profiling.

sirtuin_signaling cluster_sirt1 SIRT1 (Nucleus/Cytoplasm) cluster_sirt2 SIRT2 (Cytoplasm) cluster_sirt3 SIRT3 (Mitochondria) SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Metabolism Metabolism PGC1a->Metabolism SIRT2 SIRT2 alpha_tubulin α-tubulin SIRT2->alpha_tubulin Deacetylates BubR1 BubR1 SIRT2->BubR1 Deacetylates Cytoskeleton Cytoskeleton alpha_tubulin->Cytoskeleton Cell Cycle Cell Cycle BubR1->Cell Cycle SIRT3 SIRT3 SOD2 SOD2 SIRT3->SOD2 Deacetylates IDH2 IDH2 SIRT3->IDH2 Deacetylates LCAD LCAD SIRT3->LCAD Deacetylates ROS Detoxification ROS Detoxification SOD2->ROS Detoxification TCA Cycle TCA Cycle IDH2->TCA Cycle Fatty Acid Oxidation Fatty Acid Oxidation LCAD->Fatty Acid Oxidation

Simplified Signaling Pathways of SIRT1, SIRT2, and SIRT3.

Conclusion

This compound is a highly potent and selective inhibitor of SIRT1, demonstrating minimal cross-reactivity with other sirtuin isoforms, particularly SIRT2 and SIRT3, and no significant activity against SIRT4-7. This makes it an invaluable tool for dissecting the specific biological roles of SIRT1. The experimental protocols provided in this guide offer a framework for researchers to independently verify the selectivity and on-target effects of this compound and other sirtuin modulators in their own experimental systems. Careful consideration of inhibitor selectivity is crucial for the accurate interpretation of research findings and the successful development of targeted therapeutics.

References

(R)-Selisistat: A Comparative Guide to its Efficacy in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

(R)-selisistat (also known as EX-527 or SEN0014196) is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] Its therapeutic potential has been investigated in a range of disease models, most notably in neurodegenerative disorders such as Huntington's disease (HD) and in various cancers. This guide provides a comprehensive comparison of the efficacy of this compound across these different disease models, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.

Efficacy in Huntington's Disease Models

This compound has shown significant promise in preclinical models of Huntington's disease by alleviating disease pathology.[4] The therapeutic rationale is based on the finding that inhibition of SIRT1-mediated deacetylation of mutant huntingtin (mHTT) protein promotes its clearance via autophagy.[5]

Preclinical Data Summary
Model Organism/SystemEfficacy EndpointThis compound TreatmentResultsReference
Drosophila melanogaster (HD model)Lifespan10 µM in foodSignificant extension of lifespan
Drosophila melanogaster (HD model)Motor Function10 µM in foodImproved motor function
R6/2 Mouse (HD model)Motor Function (Rotarod)10 mg/kg/day (gavage)Amelioration of psychomotor behavior
R6/2 Mouse (HD model)Brain Pathology10 mg/kg/day (gavage)Improvement in histopathological endpoints
Mammalian Cells (HD model)Cytotoxicity10 µMCyto- and neuroprotective activity
Clinical Trial Data

An exploratory, randomized, double-blind, placebo-controlled clinical trial in 55 early-stage HD patients evaluated the safety and tolerability of this compound.

Clinical Trial PhaseDosageDurationKey FindingsReference
Phase II10 mg/day and 100 mg/day14 daysSafe and well-tolerated. The 10 mg dose achieved plasma concentrations comparable to the IC50 for SIRT1 inhibition. No significant adverse effects on motor, cognitive, or functional readouts were observed in this short-term study.

Efficacy in Cancer Models

This compound has been investigated as a potential anti-cancer agent, both as a monotherapy and in combination with existing chemotherapeutics. The rationale for its use in oncology is linked to the role of SIRT1 in promoting tumor cell survival and drug resistance.

Preclinical Data Summary

A study investigating the combination of this compound (EX527) and paclitaxel (PAX) in breast cancer cell lines demonstrated an additive anti-proliferative effect.

Cell Line (Breast Cancer)IC50 (EX527 alone)IC50 (PAX alone)IC50 (1:1 Combination)Interaction TypeReference
T47D (Luminal A)Not specifiedNot specified29.52 ± 3.29 µMAdditive
BT-549 (TNBC)Not specifiedNot specified30.57 µMAdditive
MDA-MB-468 (TNBC)Not specifiedNot specified33.40 µMAdditive

In a zebrafish xenograft model, the combination of this compound and paclitaxel induced a stronger inhibition of tumor growth compared to individual treatments.

Comparison with Alternatives

This compound stands out from other SIRT1 inhibitors due to its high potency and selectivity. Earlier generations of SIRT1 inhibitors, such as nicotinamide and sirtinol, have limitations in terms of potency and specificity. In the context of Huntington's disease, while other therapeutic strategies are being explored, this compound's mechanism of targeting mHTT clearance via autophagy presents a unique disease-modifying approach. In cancer, the combination of this compound with standard chemotherapies like paclitaxel offers a potential strategy to overcome drug resistance.

Signaling Pathways and Experimental Workflows

SIRT1 Signaling in Huntington's Disease

The following diagram illustrates the proposed mechanism of action of this compound in Huntington's disease. Inhibition of SIRT1 leads to increased acetylation of mutant huntingtin, promoting its clearance by the autophagy pathway.

G cluster_0 SIRT1 Inhibition by this compound cluster_1 Mutant Huntingtin Acetylation and Clearance cluster_2 Neuroprotection Selisistat This compound SIRT1 SIRT1 Selisistat->SIRT1 inhibits mHTT Mutant Huntingtin (mHTT) SIRT1->mHTT deacetylates Acetylated_mHTT Acetylated mHTT mHTT->Acetylated_mHTT acetylation Autophagy Autophagy Acetylated_mHTT->Autophagy promotes Clearance mHTT Clearance Autophagy->Clearance leads to Neuroprotection Neuroprotection Clearance->Neuroprotection

Caption: SIRT1 inhibition by this compound in Huntington's disease.

SIRT1 Signaling in Breast Cancer

In breast cancer, SIRT1 can promote cell survival and drug resistance. The following diagram depicts how this compound may counteract these effects.

G cluster_0 SIRT1 Inhibition by this compound cluster_1 Pro-Survival and Drug Resistance Pathways cluster_2 Therapeutic Outcome Selisistat This compound SIRT1 SIRT1 Selisistat->SIRT1 inhibits p53 p53 SIRT1->p53 deacetylates (inactivates) Cell_Survival Cell Survival SIRT1->Cell_Survival promotes Drug_Resistance Drug Resistance SIRT1->Drug_Resistance promotes Apoptosis Apoptosis p53->Apoptosis promotes Increased_Apoptosis Increased Apoptosis Apoptosis->Increased_Apoptosis Reduced_Survival Reduced Cell Survival Cell_Survival->Reduced_Survival Reduced_Resistance Reduced Drug Resistance Drug_Resistance->Reduced_Resistance G start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48-96 hours treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization buffer to dissolve formazan crystals incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Analyze data to determine IC50 values absorbance_reading->data_analysis end End data_analysis->end

References

A Guide to the Reproducibility of SIRT1 Inhibition: (R)-Selisistat as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-selisistat, its active counterpart (S)-selisistat, and other SIRT1 inhibitors. The central theme of this guide is the critical role of stereochemistry in biological activity and how the inactive enantiomer, this compound, serves as an essential tool for ensuring the reproducibility and specificity of experimental findings in sirtuin research.

Introduction to Selisistat and its Enantiomers

Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in various cellular processes, including stress response, metabolism, and aging. As a chiral molecule, selisistat exists as two enantiomers: (S)-selisistat and this compound. The biological activity of selisistat resides almost exclusively in the (S)-enantiomer, making the (R)-enantiomer an ideal negative control for in vitro and in vivo experiments. The use of this compound alongside its active counterpart is crucial for demonstrating that the observed biological effects are due to specific SIRT1 inhibition and not off-target or non-specific interactions.

Comparative Analysis of SIRT1 Inhibitors

The reproducibility of experiments involving SIRT1 inhibitors hinges on their potency and selectivity. The following table summarizes the inhibitory concentrations (IC50) of selisistat enantiomers and other common SIRT1 inhibitors.

CompoundTargetIC50SelectivityReference
This compound (EX-242) SIRT1> 100 µMInactive[1]
(S)-selisistat (EX-243) SIRT1123 nMActive enantiomer[1]
Selisistat (EX-527, racemic) SIRT138 nM - 98 nMPotent and selective[2][3]
SIRT219.6 µM>200-fold vs SIRT1[3]
SIRT348.7 µM>500-fold vs SIRT1
Cambinol SIRT127 µM>7-fold vs SIRT2/3
Sirtinol SIRT238 µMWeak SIRT1 inhibition
AGK2 SIRT2->10-fold vs other SIRTs

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

To ensure the reproducibility of findings, it is essential to follow detailed and consistent experimental protocols. Below are methodologies for key experiments used to assess SIRT1 inhibition.

In Vitro SIRT1 Activity Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT1 on a fluorogenic peptide substrate.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluor de Lys-SIRT1 substrate (p53-derived peptide)

  • NAD+

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (this compound, (S)-selisistat, etc.) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the recombinant SIRT1 enzyme to each well, except for the 'no enzyme' control.

  • Add the test compounds to the respective wells. For control wells, add DMSO vehicle.

  • Add NAD+ to all wells except for the 'no NAD+' control.

  • Incubate the plate at 37°C for 45 minutes.

  • Add the Fluor de Lys-SIRT1 substrate to all wells and incubate at 37°C for 30 minutes.

  • Add the developer solution to all wells and incubate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

Western Blot for Acetyl-p53

This method is used to detect the acetylation status of p53, a known substrate of SIRT1, in cell lysates. Inhibition of SIRT1 leads to an increase in acetylated p53.

Materials:

  • Cell culture reagents

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with the test compounds or vehicle (DMSO) for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

In Vivo Administration in a Mouse Model of Huntington's Disease

This protocol describes the oral administration of selisistat to the R6/2 transgenic mouse model of Huntington's disease.

Materials:

  • R6/2 transgenic mice and wild-type littermates

  • Selisistat (racemic, or individual enantiomers)

  • Vehicle (e.g., 0.5% hydroxypropyl methylcellulose)

  • Oral gavage needles

Procedure:

  • House the mice under standard conditions with ad libitum access to food and water.

  • Prepare the dosing solutions of selisistat in the vehicle.

  • Beginning at a specified age (e.g., 4.5 weeks), administer the compounds or vehicle to the mice daily via oral gavage. A typical dose for selisistat is 20 mg/kg.

  • Monitor the mice regularly for changes in body weight, motor function (e.g., rotarod performance), and survival.

  • At the end of the study, tissues can be collected for further analysis (e.g., Western blotting for huntingtin aggregates).

Visualizing Key Concepts

The following diagrams illustrate the SIRT1 signaling pathway, a typical experimental workflow for assessing reproducibility, and the relationship between the different forms of selisistat.

SIRT1_Pathway p53_acetylated Acetylated p53 (Active) SIRT1 SIRT1 p53_acetylated->SIRT1 Substrate p53_deacetylated Deacetylated p53 (Inactive) SIRT1->p53_deacetylated Deacetylation Selisistat (S)-Selisistat Selisistat->SIRT1 Inhibition R_Selisistat This compound (Inactive Control) R_Selisistat->SIRT1 No significant inhibition

Caption: SIRT1 deacetylates and inactivates p53. (S)-Selisistat inhibits this process.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo Cell-Based Assay in_vitro_setup Prepare SIRT1 enzyme, substrate, and compounds in_vitro_treatment Treat with this compound, (S)-selisistat, or Vehicle in_vitro_setup->in_vitro_treatment in_vitro_readout Measure fluorescence (SIRT1 activity) in_vitro_treatment->in_vitro_readout analysis Compare results: (S)-selisistat should show effect, this compound should not. in_vitro_readout->analysis in_vivo_setup Culture cells in_vivo_treatment Treat with this compound, (S)-selisistat, or Vehicle in_vivo_setup->in_vivo_treatment in_vivo_readout Western Blot for Acetyl-p53 in_vivo_treatment->in_vivo_readout in_vivo_readout->analysis

Caption: Workflow for assessing the specific activity of selisistat enantiomers.

Selisistat_Forms racemic Selisistat (EX-527) Racemic Mixture s_enantiomer (S)-Selisistat (EX-243) Active Enantiomer racemic->s_enantiomer Contains r_enantiomer This compound (EX-242) Inactive Enantiomer racemic->r_enantiomer Contains

Caption: Relationship between racemic selisistat and its enantiomers.

References

A Comparative Analysis of (R)-selisistat and Nicotinamide as Modulators of Sirtuin 1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers in Neurodegenerative Disease and Metabolic Disorders

This guide provides a detailed comparative analysis of two key compounds, (R)-selisistat and nicotinamide, frequently utilized in the study of Sirtuin 1 (SIRT1), a critical enzyme implicated in aging, neurodegeneration, and metabolic diseases. This document is intended for researchers, scientists, and drug development professionals, offering a clear comparison of their mechanisms of action, supported by experimental data, detailed protocols, and visual pathway diagrams.

Introduction to SIRT1 Modulators

SIRT1 is a NAD+-dependent deacetylase that plays a pivotal role in various cellular processes, including stress resistance, DNA repair, and metabolic regulation, primarily by deacetylating histone and non-histone proteins. Its dysregulation has been linked to a range of pathologies, making it a significant therapeutic target. This compound and nicotinamide represent two distinct modulators of SIRT1 activity, each with unique properties and applications in research.

This compound: The Inactive Enantiomer

This compound is the (R)-enantiomer of the potent and selective SIRT1 inhibitor, selisistat (also known as EX-527). Extensive research has demonstrated that the inhibitory activity of selisistat resides almost exclusively in its (S)-enantiomer. Consequently, this compound is largely inactive as a SIRT1 inhibitor and is often used as a negative control in experiments to ensure that the observed effects of selisistat are due to specific SIRT1 inhibition.

Nicotinamide: A Dual-Role Modulator

Nicotinamide (NAM), a form of vitamin B3, presents a more complex interaction with SIRT1. As a product of the SIRT1-catalyzed deacetylation reaction, nicotinamide acts as a direct feedback inhibitor of SIRT1 in in vitro settings. However, within a cellular context, nicotinamide can also serve as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), the essential co-substrate for SIRT1 activity. This dual functionality can lead to context-dependent effects, where nicotinamide administration may result in either inhibition or paradoxical activation of SIRT1 in vivo.[1]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of this compound and nicotinamide against SIRT1. It is important to note that IC50 values for nicotinamide can vary depending on the specific assay conditions, including substrate and NAD+ concentrations.

CompoundTargetIC50 (in vitro)Notes
This compoundSIRT1> 100 µM[2][3]Considered the inactive enantiomer of selisistat.
NicotinamideSIRT150-180 µMIC50 is dependent on assay conditions. Acts as a non-competitive inhibitor with respect to the acetylated substrate.

Mechanism of Action

This compound

As the inactive enantiomer, this compound does not significantly bind to or inhibit the catalytic activity of SIRT1. Its primary utility in research is to serve as a crucial negative control, helping to delineate the specific effects of SIRT1 inhibition by its active counterpart, (S)-selisistat.

Nicotinamide

Nicotinamide's inhibitory action on SIRT1 is a classic example of product inhibition. It binds to a conserved pocket adjacent to the NAD+ binding site, thereby hindering the enzymatic reaction.[4] In contrast, its potential to increase intracellular NAD+ levels can indirectly stimulate SIRT1 activity, as NAD+ is a limiting substrate for sirtuins. This effect is particularly relevant in in vivo studies where metabolic conversion of nicotinamide occurs readily.[1]

Experimental Protocols

In Vitro SIRT1 Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the inhibitory activity of compounds against SIRT1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developing solution (to stop the reaction and generate a fluorescent signal)

  • Test compounds (this compound, nicotinamide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, SIRT1 enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding the fluorogenic substrate and NAD+.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developing solution.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Experimental Workflow: SIRT1 Inhibition Assay A Prepare Reagents (SIRT1, Substrate, NAD+, Buffers, Compounds) B Dispense Reagents and Test Compounds into 96-well Plate A->B C Initiate Reaction (Add Substrate/NAD+) B->C D Incubate at 37°C C->D E Stop Reaction and Develop Fluorescent Signal D->E F Measure Fluorescence E->F G Data Analysis (Calculate IC50) F->G

A streamlined workflow for determining SIRT1 inhibition.

Signaling Pathways

SIRT1 exerts its biological effects by deacetylating a multitude of protein substrates, thereby influencing their activity, stability, and localization. The following diagrams illustrate key signaling pathways modulated by SIRT1 that are relevant to the therapeutic areas where this compound and nicotinamide are studied.

SIRT1 and p53 Deacetylation

SIRT1-mediated deacetylation of the tumor suppressor p53 is a critical regulatory mechanism in cellular stress response and apoptosis. Inhibition of SIRT1 can lead to hyperacetylation of p53, enhancing its transcriptional activity.

G cluster_0 SIRT1-p53 Signaling Pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 Acetylation ac_p53 Acetylated p53 (Active) p53->ac_p53 sirt1 SIRT1 ac_p53->sirt1 Deacetylation apoptosis Apoptosis & Cell Cycle Arrest ac_p53->apoptosis Transcriptional Activation sirt1->p53 nicotinamide Nicotinamide nicotinamide->sirt1 s_selisistat (S)-selisistat s_selisistat->sirt1

Regulation of p53 activity by SIRT1 deacetylation.
SIRT1 in Huntington's Disease

In the context of Huntington's disease, SIRT1 has been shown to deacetylate and modulate the activity of several proteins, including PGC-1α and TORC1, which are involved in mitochondrial function and the expression of neuroprotective factors like BDNF. Inhibition of SIRT1 is being explored as a therapeutic strategy.

G cluster_1 SIRT1 Pathway in Huntington's Disease sirt1 SIRT1 pgc1a PGC-1α sirt1->pgc1a Deacetylates torc1 TORC1 sirt1->torc1 Deacetylates mitochondria Mitochondrial Biogenesis pgc1a->mitochondria bdnf BDNF Expression torc1->bdnf neuroprotection Neuroprotection mitochondria->neuroprotection bdnf->neuroprotection s_selisistat (S)-selisistat s_selisistat->sirt1 mHtt Mutant Huntingtin mHtt->sirt1 Inhibits

SIRT1's neuroprotective role in Huntington's disease.
Nicotinamide's Dual Regulatory Role on SIRT1

The following diagram illustrates the dual mechanism by which nicotinamide can modulate SIRT1 activity.

G cluster_2 Dual Regulation of SIRT1 by Nicotinamide nicotinamide Nicotinamide inhibition Direct Inhibition nicotinamide->inhibition salvage Salvage Pathway nicotinamide->salvage sirt1 SIRT1 nad NAD+ activation Indirect Activation nad->activation inhibition->sirt1 activation->sirt1 salvage->nad

The opposing effects of nicotinamide on SIRT1 activity.

Conclusion

This compound and nicotinamide are valuable tools for investigating SIRT1 biology, each with distinct mechanisms and applications. This compound serves as an indispensable negative control for studies involving the potent SIRT1 inhibitor (S)-selisistat. Nicotinamide, with its dual inhibitory and potentially activating roles, offers a more complex tool for probing the intricacies of SIRT1 regulation in different cellular and physiological contexts. A thorough understanding of their respective mechanisms of action is crucial for the accurate design and interpretation of experiments aimed at elucidating the role of SIRT1 in health and disease. Researchers are encouraged to consider the experimental context when choosing and applying these modulators to ensure robust and reproducible findings.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-selisistat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of investigational compounds like (R)-selisistat is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with laboratory safety standards and environmental regulations. The following information is synthesized from available safety data for Selisistat and general principles for laboratory chemical waste management.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below to inform handling and disposal considerations.

PropertyValueSource
Molecular Formula C₁₃H₁₃ClN₂OPubChem[1]
Molecular Weight 248.71 g/mol PubChem[1]
CAS Number 848193-69-1PubChem[1]
Solubility in DMSO 100 mg/mL (402.07 mM)TargetMol[2]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the Safety Data Sheet for Selisistat, the compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[3]

  • Causes skin irritation (Skin corrosion/irritation, Category 2)

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)

Mandatory Personal Protective Equipment (PPE) when handling this compound includes:

  • Protective gloves

  • Safety goggles with side-shields

  • Impervious clothing

  • Suitable respirator

  • Work in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound, whether as a pure compound, in solution, or as contaminated labware, requires careful adherence to established safety protocols to minimize environmental impact and ensure personnel safety.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder.

  • Liquid Waste: Solutions containing this compound.

  • Contaminated Labware: Empty vials, pipette tips, gloves, and other disposable materials that have come into contact with this compound.

2. Solid Waste Disposal:

  • Do not dispose of solid this compound in the regular trash.

  • Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name, "this compound," and relevant hazard symbols.

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

3. Liquid Waste Disposal:

  • Do not pour solutions containing this compound down the drain.

  • Collect all liquid waste in a designated, leak-proof, and clearly labeled waste container. The label should specify the contents, including all solvents and the approximate concentration of this compound, along with hazard warnings.

  • Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from heat and ignition sources.

  • Contact your institution's EHS office for pickup and disposal.

4. Contaminated Labware Disposal:

  • Sharps: Needles and syringes should be placed in a designated sharps container.

  • Non-Sharps: Disposable labware such as gloves, pipette tips, and empty vials should be collected in a dedicated, labeled hazardous waste bag or container.

  • Decontaminate surfaces and non-disposable equipment by scrubbing with a suitable solvent (e.g., alcohol) and collecting the cleaning materials as hazardous waste.

  • Follow your institution's guidelines for the disposal of chemically contaminated labware.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_end Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste Liquid Solution with This compound waste_type->liquid_waste Liquid contaminated_waste Contaminated Labware (Gloves, Vials, etc.) waste_type->contaminated_waste Contaminated collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid store_solid Store in Hazardous Waste Area collect_solid->store_solid contact_ehs Contact Environmental Health & Safety (EHS) store_solid->contact_ehs collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid store_liquid Store in Secondary Containment collect_liquid->store_liquid store_liquid->contact_ehs collect_contaminated Collect in Designated Hazardous Waste Bag/Container contaminated_waste->collect_contaminated store_contaminated Store in Hazardous Waste Area collect_contaminated->store_contaminated store_contaminated->contact_ehs

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure:

  • Spill: Evacuate the area. Use appropriate personal protective equipment. Absorb liquid spills with an inert material (e.g., diatomite, universal binders). Decontaminate the area by scrubbing with alcohol. Collect all contaminated materials for disposal as hazardous waste. Prevent the spill from entering drains or water courses.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (R)-selisistat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling of (R)-selisistat, a potent SIRT1 inhibitor. Adherence to these procedures is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This guide establishes clear operational and disposal plans to minimize exposure risk and maintain a safe laboratory environment.

This compound is classified as a potent compound. A Safety Data Sheet (SDS) for selisistat indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Due to the absence of an established Occupational Exposure Limit (OEL), a control banding approach is recommended for handling this compound. Control banding is a method of assigning a chemical to a specific category or "band" based on its hazard level and potential for exposure, which then corresponds to a set of control measures[2][3][4]. This compound should be handled in a facility equipped for potent compounds, following the appropriate Occupational Exposure Band (OEB) guidelines, typically requiring closed transfer and equipment isolation[2].

Quantitative Safety Data Summary

The following table summarizes the key hazard and safety information for this compound.

ParameterValue/ClassificationSource
CAS Number 49843-98-3
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Occupational Exposure Limit (OEL) Not established
Recommended Control Band OEB 4/5 (or equivalent)
Handling Requirement Containment via closed systems (e.g., isolator, ventilated balance enclosure)

Standard Operating Procedure: Weighing and Dissolving this compound

This protocol outlines the step-by-step procedure for safely weighing and preparing a stock solution of this compound.

1. Preparation and Engineering Controls:

  • Ensure all work with solid this compound is conducted within a certified containment system, such as a ventilated balance enclosure, glove box, or isolator, to minimize inhalation exposure.

  • Verify that the containment system is functioning correctly before commencing work.

  • Prepare all necessary materials, including vials, spatulas, solvents, and waste containers, and place them inside the containment system.

2. Personal Protective Equipment (PPE):

  • Minimum PPE: At all times when handling this compound, wear a lab coat, safety goggles with side shields, and two pairs of nitrile gloves (double-gloving).

  • Enhanced PPE for Solids: When handling the powdered form, supplement with disposable coveralls and shoe covers. A suitable respirator may be necessary depending on the quantity and handling method.

3. Weighing Procedure:

  • Carefully transfer the desired amount of this compound powder to a tared weigh boat or vial using a dedicated spatula.

  • Handle the powder gently to avoid generating dust.

  • Once the desired weight is achieved, securely cap the vial containing the powder.

4. Dissolution Procedure:

  • Inside the containment system, uncap the vial containing the weighed this compound.

  • Slowly add the appropriate solvent (e.g., DMSO) to the vial.

  • Recap the vial and mix gently until the solid is completely dissolved. Sonication may be used to aid dissolution.

  • The prepared stock solution can be stored at -20°C for up to one year or at -80°C for up to two years. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

5. Decontamination and Clean-up:

  • Wipe down all surfaces and equipment inside the containment system with a suitable decontamination solution. A common practice involves using a solution that can neutralize the hazardous drug, followed by a cleaning agent.

  • Carefully doff PPE, removing the outer pair of gloves first, followed by other disposable items, to avoid self-contamination.

  • Wash hands thoroughly with soap and water after completing the procedure.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste and disposed of accordingly.

  • Solid Waste:

    • Contaminated consumables (e.g., gloves, weigh boats, paper towels, disposable lab coats) should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Excess solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.

  • Sharps:

    • Contaminated needles and syringes should be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Final Disposal:

    • All hazardous waste containing this compound should be disposed of through a licensed hazardous waste management company, with high-temperature incineration being the preferred method.

Visual Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don PPE: - Double Gloves - Lab Coat - Goggles - (Respirator as needed) prep_containment Prepare Containment System (e.g., Ventilated Enclosure) prep_ppe->prep_containment weigh Weigh Solid This compound prep_containment->weigh dissolve Dissolve in Solvent weigh->dissolve segregate Segregate Waste: - Solid - Liquid - Sharps weigh->segregate Solid Waste decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate dissolve->segregate Liquid Waste doff_ppe Doff PPE decontaminate->doff_ppe decontaminate->segregate Contaminated Materials wash Wash Hands doff_ppe->wash dispose Dispose via Licensed Hazardous Waste Vendor (Incineration) segregate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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